Product packaging for m-Tolualdehyde(Cat. No.:CAS No. 620-23-5)

m-Tolualdehyde

Cat. No.: B113406
CAS No.: 620-23-5
M. Wt: 120.15 g/mol
InChI Key: OVWYEQOVUDKZNU-UHFFFAOYSA-N
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Description

M-tolualdehyde is a tolualdehyde compound with the methyl substituent at the 3-position. It has a role as a plant metabolite.
3-Methylbenzaldehyde has been reported in Aloe africana, Cichorium endivia, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O B113406 m-Tolualdehyde CAS No. 620-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzaldehyde
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InChI

InChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3
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InChI Key

OVWYEQOVUDKZNU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C=O
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Molecular Formula

C8H8O
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DSSTOX Substance ID

DTXSID6060717
Record name Benzaldehyde, 3-methyl-
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Molecular Weight

120.15 g/mol
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Physical Description

Solid
Record name 3-Methylbenzaldehyde
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Boiling Point

199 °C, 199.00 °C. @ 760.00 mm Hg
Record name 3-METHYLBENZALDEHYDE
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Record name 3-Methylbenzaldehyde
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Solubility

Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in benzene, chloroform
Record name 3-METHYLBENZALDEHYDE
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Density

1.0189 g/cu cm at 21 °C
Record name 3-METHYLBENZALDEHYDE
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CAS No.

620-23-5
Record name 3-Methylbenzaldehyde
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Record name m-tolualdehyde
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Melting Point

< 25 °C
Record name 3-Methylbenzaldehyde
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Foundational & Exploratory

3-methylbenzaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-methylbenzaldehyde, covering its chemical identity, physicochemical properties, and detailed synthesis protocols. The information is intended to support research and development activities where this compound is utilized as a key intermediate or building block.

Chemical Structure and IUPAC Name

3-Methylbenzaldehyde, also commonly known as m-tolualdehyde, is an aromatic aldehyde. Its structure consists of a benzene ring substituted with a formyl group (-CHO) and a methyl group (-CH₃) at the meta (1,3) positions.

  • IUPAC Name: 3-methylbenzaldehyde[1]

  • Synonyms: this compound, 3-Tolualdehyde, m-Methylbenzaldehyde, 3-Formyltoluene[1][2]

  • Molecular Formula: C₈H₈O[2]

  • CAS Number: 620-23-5[2]

The presence of both the aldehyde and the methyl group on the aromatic ring makes 3-methylbenzaldehyde a versatile intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals, fragrances, and flavorings.

Visualization of 3-Methylbenzaldehyde's Chemical Structure

Caption: Chemical structure of 3-methylbenzaldehyde.

Physicochemical Properties

A summary of key quantitative data for 3-methylbenzaldehyde is presented below. These properties are crucial for designing experimental conditions, purification procedures, and safety protocols.

PropertyValueReference(s)
Molecular Weight 120.15 g/mol
Appearance Colorless to slightly yellow liquid
Density 1.019 g/cm³ at 25 °C
Boiling Point 199-205 °C
Melting Point -11.00 °C
Flash Point 78 °C
Refractive Index 1.541 at 21 °C/D
Water Solubility Slightly soluble
LogP (Octanol/Water) 2.26 (estimated)
Stability Stable under normal temperatures and pressures. May be stabilized with hydroquinone.

Experimental Protocols for Synthesis

3-Methylbenzaldehyde can be synthesized through several established routes. The most common methods involve the oxidation of the corresponding methylarene precursor or the conversion of a benzyl halide.

This protocol describes a metal-free oxidation of 3-methylbenzyl alcohol to 3-methylbenzaldehyde using a hypervalent iodine reagent and a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This method is efficient and proceeds under mild conditions.

Reaction Scheme:

Materials and Reagents:

  • 3-Methylbenzyl alcohol

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • TEMPO

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzyl alcohol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Catalysts and Oxidant: Add TEMPO (0.1 equivalents) to the solution. In a separate container, dissolve (diacetoxyiodo)benzene (1.2 equivalents) in DCM.

  • Reaction Execution: Add the (diacetoxyiodo)benzene solution dropwise to the stirring solution of the alcohol and TEMPO at room temperature. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce excess oxidant. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 3-methylbenzaldehyde.

Workflow Diagram:

G start Dissolve 3-Methylbenzyl Alcohol in anhydrous DCM add_reagents Add TEMPO (cat.) and PhI(OAc)2 solution start->add_reagents react Stir at room temperature Monitor by TLC add_reagents->react quench Quench with Na2S2O3 (aq) react->quench extract Wash with NaHCO3 (aq), water, and brine quench->extract dry Dry organic layer (MgSO4) and concentrate extract->dry purify Purify by flash column chromatography dry->purify product Obtain pure 3-Methylbenzaldehyde purify->product

Caption: Workflow for the synthesis of 3-methylbenzaldehyde.

The Sommelet reaction provides an alternative pathway for synthesizing aromatic aldehydes from benzyl halides. The process involves the reaction of 3-methylbenzyl halide (e.g., chloride or bromide) with hexamine (hexamethylenetetramine), followed by hydrolysis to yield the aldehyde.

Reaction Pathway Overview:

  • Formation of Quaternary Ammonium Salt: 3-Methylbenzyl halide reacts with hexamine to form a quaternary ammonium salt.

  • Hydrolysis: The ammonium salt is then hydrolyzed with water, typically under acidic conditions, to produce 3-methylbenzaldehyde.

This method is particularly useful when the corresponding benzyl halide is readily available. The reaction mechanism involves the formation of a methyleneiminium ion intermediate which is subsequently hydrolyzed.

References

Synthesis of m-Tolualdehyde from m-Xylene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis routes for producing m-tolualdehyde from m-xylene. Addressed to researchers, scientists, and professionals in drug development, this document details the methodologies for the selective oxidation of m-xylene, including direct chemical oxidation and electrochemical methods. A potential two-step synthesis involving ammoxidation followed by hydrolysis is also discussed. The guide presents detailed experimental protocols, quantitative data summarized in comparative tables, and visual representations of reaction pathways and experimental workflows to facilitate understanding and replication.

Introduction

This compound (3-methylbenzaldehyde) is a valuable aromatic aldehyde intermediate in the synthesis of pharmaceuticals, agrochemicals, fragrances, and dyes. Its selective synthesis from the readily available and cost-effective feedstock, m-xylene, is of significant industrial and academic interest. The primary challenge in this conversion lies in controlling the oxidation of the methyl group to the aldehyde stage without further oxidation to the carboxylic acid or cleavage of the aromatic ring. This guide explores the key methodologies developed to achieve this selective transformation.

Direct Oxidation of m-Xylene

The direct oxidation of m-xylene to this compound is a prominent route, typically employing transition metal catalysts in either liquid or vapor phase. Controlling the reaction conditions is crucial to maximize the selectivity for the aldehyde product and minimize the formation of byproducts such as m-toluic acid and carbon dioxide.

Catalytic Systems

Various catalytic systems have been investigated for the selective oxidation of xylenes. For the synthesis of this compound, catalysts based on cobalt and manganese are frequently employed, often in combination with promoters.

  • Cobalt/Manganese Systems: The use of cobalt and manganese salts (e.g., acetates, naphthenates) is a well-established method for the oxidation of alkylaromatics. These catalysts facilitate the formation of radical species that initiate the oxidation cascade. The reaction is typically carried out in the presence of a solvent, such as acetic acid, and under elevated temperature and pressure. While highly active, these systems often lead to the formation of the corresponding carboxylic acid as the major product. However, by carefully tuning the reaction parameters, the selectivity towards the aldehyde can be enhanced.

  • Co/Mn/Ce Systems: The addition of cerium as a promoter to the Co/Mn catalytic system has been shown to be effective, potentially offering an alternative to bromide promoters. In the context of m-xylene oxidation, this system has been studied for the production of m-toluic acid, where this compound is a key intermediate.

  • Metalloporphyrins: Metalloporphyrin complexes, particularly those of iron and manganese, have been explored as catalysts for the selective oxidation of xylenes. These bio-inspired catalysts can exhibit high selectivity under milder reaction conditions.

Experimental Protocol: Liquid-Phase Catalytic Oxidation (Adapted from o-Xylene Oxidation)

This protocol is adapted from studies on the liquid-phase oxidation of o-xylene using a solid polysiloxane-based catalyst, which demonstrated high selectivity for the corresponding aldehyde and related products.[1]

Materials:

  • m-Xylene

  • Co/Mn-polysiloxane catalyst

  • Oxygen or air

  • Internal standard (e.g., hexachlorobenzene)

  • Solvent for analysis (e.g., ethanol/methanol mixture)

Equipment:

  • Bubble column reactor or a stirred autoclave

  • Gas flow controllers

  • Temperature and pressure controllers

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • The reactor is charged with m-xylene and the Co/Mn-polysiloxane catalyst.

  • The system is pressurized with oxygen or air to the desired pressure (e.g., 2.4 bar).[1]

  • The reaction mixture is heated to the target temperature (e.g., 100-160 °C) with vigorous stirring or bubbling of the gas.

  • The reaction progress is monitored by taking periodic samples of the liquid phase.

  • Samples are diluted with a suitable solvent containing an internal standard and analyzed by GC to determine the conversion of m-xylene and the selectivity towards this compound.

  • Upon completion, the reactor is cooled, and the catalyst is separated by filtration.

  • The product mixture is then subjected to purification, typically by distillation, to isolate this compound.

Quantitative Data for Direct Oxidation

The following table summarizes typical reaction conditions and performance metrics for the direct oxidation of xylenes, with a focus on aldehyde formation. It is important to note that data specifically for the selective synthesis of this compound is limited, and some values are inferred from studies on related xylene isomers or from reactions where the aldehyde is an intermediate.

ParameterLiquid-Phase Catalytic Oxidation
Catalyst Co/Mn-based systems, Metalloporphyrins
Solvent Acetic Acid or Solvent-free
Temperature 100 - 160 °C
Pressure 1 - 10 atm (Air or O₂)
m-Xylene Conversion Varies (often controlled to improve selectivity)
This compound Selectivity Moderate to High (highly dependent on conditions)
Major Byproducts m-Toluic acid, m-Toluyl alcohol, CO₂

Electrochemical Synthesis

Electrochemical methods offer a promising alternative for the selective oxidation of m-xylene, often operating under milder conditions and with higher selectivity compared to traditional chemical oxidation.

Mediated Electrosynthesis

In this approach, a redox mediator is electrochemically regenerated to carry out the chemical oxidation of the substrate. This indirect electrolysis can overcome issues of electrode fouling and improve product selectivity.

Experimental Protocol: Mediated Electrosynthesis (Adapted from p-Xylene)

Materials:

  • m-Xylene

  • Cerous(III) methanesulfonate

  • Methanesulfonic acid

  • Solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Equipment:

  • Single compartment electrochemical cell

  • Platinum foil anode and cathode

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Potentiostat/Galvanostat

  • Stirring plate

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Electrochemical Regeneration: An aqueous solution of cerous(III) methanesulfonate in methanesulfonic acid is placed in the electrochemical cell. A constant current is applied to oxidize Ce(III) to Ce(IV). The progress of the regeneration can be monitored by titration.

  • Chemical Oxidation: The regenerated Ce(IV) solution is transferred to a separate reactor containing m-xylene dissolved in a suitable organic solvent. The mixture is stirred vigorously at a controlled temperature (e.g., 60-80 °C) until the Ce(IV) is consumed (indicated by a color change).

  • Work-up and Analysis: The organic and aqueous phases are separated. The aqueous phase is extracted with the organic solvent. The combined organic phases are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product mixture is analyzed by HPLC to determine the yield and selectivity of this compound.

Ultrasonic-Assisted Electrochemical Synthesis

A Chinese patent describes a method for the synthesis of methylbenzaldehyde from mixed xylenes with high efficiency using ultrasonic assistance.[2]

Experimental Protocol: Ultrasonic-Assisted Electrochemical Oxidation

Materials:

  • m-Xylene

  • Manganese(II) sulfate (MnSO₄)

  • Sulfuric acid (H₂SO₄)

Equipment:

  • Diaphragmless electrolytic cell

  • Ultrasonic bath (e.g., 59 kHz, 175 W)

  • Lead dioxide/lead (PbO₂/Pb) anode and lead (Pb) cathode

  • DC power supply

  • Reactor for chemical oxidation

Procedure:

  • Preparation of Oxidizing Solution: An aqueous solution of MnSO₄ and H₂SO₄ is subjected to electrolysis in the diaphragmless cell placed in an ultrasonic bath. A constant current density (e.g., 950-1100 A/m²) is applied to generate Mn(III).

  • Oxidation Reaction: The prepared Mn(III) solution is added dropwise to a reactor containing m-xylene, also under ultrasonic irradiation and at a controlled temperature (e.g., 60 °C). The acidity of the reaction mixture is maintained by the addition of sulfuric acid.

  • Product Isolation: After the reaction is complete, the organic phase is separated, and the this compound is isolated by distillation.

Quantitative Data for Electrochemical Synthesis
ParameterMediated Electrosynthesis (Ce(IV))Ultrasonic-Assisted (Mn(III))
Mediator/Oxidant Ce(IV) from Ce(III)Mn(III) from Mn(II)
Electrolyte Methanesulfonic acidSulfuric acid
Temperature 60 - 80 °C60 °C
m-Xylene Conversion 80 - 90%High
This compound Selectivity 90 - 95%-
Yield -92.5%
Purity ->99.0%

Ammoxidation and Hydrolysis Route

An alternative, two-step approach involves the ammoxidation of m-xylene to form m-tolunitrile (3-methylbenzonitrile), followed by the selective hydrolysis of the nitrile to the corresponding aldehyde.

Ammoxidation of m-Xylene

Ammoxidation is a vapor-phase reaction where a hydrocarbon is reacted with ammonia and oxygen over a solid catalyst to produce a nitrile. This process is industrially significant for the production of various nitriles.

Hydrolysis of m-Tolunitrile

Visualizations

Signaling Pathways and Logical Relationships

Synthesis_Pathways mXylene m-Xylene DirectOxidation Direct Oxidation mXylene->DirectOxidation [O], Catalyst Ammoxidation Ammoxidation mXylene->Ammoxidation NH₃, O₂, Catalyst mTolualdehyde This compound DirectOxidation->mTolualdehyde Selective mToluicAcid m-Toluic Acid (Byproduct/Overoxidation) DirectOxidation->mToluicAcid Overoxidation mTolunitrile m-Tolunitrile Ammoxidation->mTolunitrile Hydrolysis Hydrolysis mTolunitrile->Hydrolysis H₂O, H⁺ Hydrolysis->mTolualdehyde

Caption: Synthesis routes from m-xylene to this compound.

Experimental Workflow: Liquid-Phase Oxidation

Workflow_Liquid_Phase_Oxidation Start Start ChargeReactor Charge Reactor with m-Xylene and Catalyst Start->ChargeReactor Pressurize Pressurize with Air/Oxygen ChargeReactor->Pressurize HeatReact Heat and React at Controlled Temperature Pressurize->HeatReact Monitor Monitor Reaction (e.g., GC Sampling) HeatReact->Monitor Monitor->HeatReact Continue Reaction CoolDepressurize Cool and Depressurize Monitor->CoolDepressurize Reaction Complete SeparateCatalyst Separate Catalyst (Filtration) CoolDepressurize->SeparateCatalyst Purify Purify Product (Distillation) SeparateCatalyst->Purify Analyze Analyze Final Product (GC, HPLC, NMR) Purify->Analyze End End Analyze->End

Caption: General workflow for liquid-phase oxidation.

Experimental Workflow: Electrochemical Synthesis

Workflow_Electrochemical_Synthesis Start Start PrepareElectrolyte Prepare Electrolyte (e.g., Mediator in Acid) Start->PrepareElectrolyte Electrolysis Electrochemical Reaction/ Mediator Regeneration PrepareElectrolyte->Electrolysis ChemicalReaction Chemical Reaction with m-Xylene Electrolysis->ChemicalReaction PhaseSeparation Separate Organic and Aqueous Phases ChemicalReaction->PhaseSeparation Extraction Extract Aqueous Phase PhaseSeparation->Extraction Drying Dry Combined Organic Phases Extraction->Drying SolventRemoval Remove Solvent (Rotary Evaporation) Drying->SolventRemoval Purification Purify this compound (e.g., Chromatography) SolventRemoval->Purification End End Purification->End

Caption: General workflow for electrochemical synthesis.

Conclusion

The synthesis of this compound from m-xylene can be achieved through several pathways, with direct oxidation and electrochemical methods being the most prominent. While direct catalytic oxidation offers a straightforward approach, controlling selectivity remains a key challenge, often leading to over-oxidation to m-toluic acid. Electrochemical synthesis, particularly mediated and ultrasonic-assisted methods, presents a highly selective and efficient alternative, operating under milder conditions and achieving high yields and purity. The two-step ammoxidation-hydrolysis route is also a viable but potentially more complex option. The choice of synthesis method will depend on the desired scale of production, available equipment, and the required purity of the final product. Further research into optimizing catalyst design for direct oxidation and refining hydrolysis conditions for the ammoxidation route could lead to even more efficient and economical processes for the production of this important chemical intermediate.

References

Spectroscopic Analysis of m-Tolualdehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-Tolualdehyde (3-methylbenzaldehyde) is an aromatic aldehyde of significant interest in the fields of organic synthesis, fragrance chemistry, and pharmaceutical development. A thorough understanding of its molecular structure is paramount for its application and for the prediction of its chemical behavior. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The structural elucidation of this compound is achieved through the combined interpretation of data from various spectroscopic techniques. Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
9.95s1HAldehydic proton (-CHO)
7.65 - 7.61m2HAromatic protons
7.41 - 7.38m2HAromatic protons
2.40s3HMethyl protons (-CH₃)
Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppm Assignment
192.8Carbonyl carbon (C=O)
138.8Aromatic carbon (C-CH₃)
136.7Aromatic carbon (C-CHO)
134.7Aromatic carbon (CH)
129.4Aromatic carbon (CH)
128.9Aromatic carbon (CH)
126.8Aromatic carbon (CH)
21.2Methyl carbon (-CH₃)
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3050MediumC-H stretchAromatic C-H
2820, 2720MediumC-H stretchAldehyde C-H (Fermi doublet)
~1700StrongC=O stretchAldehyde C=O
~1600, ~1480Medium-WeakC=C stretchAromatic ring
~1380MediumC-H bendMethyl C-H
~780StrongC-H bendAromatic C-H (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Assignment
120100[M]⁺ (Molecular ion)
11995[M-H]⁺
9180[M-CHO]⁺ (Tropylium ion)
6530[C₅H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • The NMR spectrometer is typically operated at a proton frequency of 400 MHz.

  • Acquire the spectrum at room temperature.

  • Typical parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • Process the free induction decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • The same sample can be used for ¹³C NMR.

  • The spectrometer is operated at a carbon frequency of 100 MHz.

  • Acquire the spectrum with proton decoupling.

  • Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.

  • Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

FT-IR Spectrum Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of this compound into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

Mass Analysis:

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity (via 2D NMR) NMR->NMR_info Provides IR IR Spectroscopy IR_info Functional Groups - Aldehyde (C=O, C-H) - Aromatic Ring - Methyl Group IR->IR_info Provides MS Mass Spectrometry MS_info Molecular Weight - Fragmentation Pattern - Molecular Formula (HRMS) MS->MS_info Provides Structure This compound Structure NMR_info->Structure Confirms IR_info->Structure Confirms MS_info->Structure Confirms

Caption: Workflow of this compound structural elucidation.

An In-depth Technical Guide to the Physical Properties of 3-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the key physical properties of 3-methylbenzaldehyde, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical diagram illustrating the relationship between the compound and its physical characteristics.

Quantitative Data Summary

The physical properties of 3-methylbenzaldehyde are critical for its handling, application, and integration into various chemical processes. The following table summarizes the boiling point and density of this compound as reported in the scientific literature.

Physical PropertyValueUnitsReference(s)
Boiling Point 199°C[1][2][3]
198-200°C[4]
Density 1.019g/cm³[4]
1.019g/mL
1.02g/cm³ (at 21.44 °C)

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard methodologies for measuring the boiling point and density of a liquid compound such as 3-methylbenzaldehyde.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for this measurement, with the choice often depending on the sample volume available.

2.1.1. Micro-Boiling Point Method (Capillary Method)

This method is suitable when only a small volume of the sample is available.

  • Apparatus:

    • Small test tube

    • Capillary tube (sealed at one end)

    • Thermometer

    • Heating apparatus (e.g., oil bath or heating block)

    • Stirrer (optional, but recommended for even heating)

  • Procedure:

    • A few milliliters of 3-methylbenzaldehyde are placed into the small test tube.

    • The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

    • The test tube is then heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • As the liquid's boiling point is approached and then reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

    • At this point, the heating is stopped.

    • The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid begins to enter the capillary tube. This temperature should be recorded.

2.1.2. Simple Distillation Method

For larger sample volumes (at least 5 mL), a simple distillation setup can be used to determine the boiling point.

  • Apparatus:

    • Distilling flask

    • Condenser

    • Receiving flask

    • Thermometer

    • Heating mantle or Bunsen burner

  • Procedure:

    • The 3-methylbenzaldehyde sample is placed in the distilling flask.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the level of the side arm leading to the condenser.

    • The liquid is heated to a gentle boil.

    • The temperature is recorded when the vapor is condensing and dripping into the condenser at a steady rate. This temperature represents the boiling point.

Density is defined as the mass of a substance per unit volume.

2.2.1. Direct Measurement of Mass and Volume

This is the most straightforward method for determining the density of a liquid.

  • Apparatus:

    • Analytical balance

    • Graduated cylinder or pycnometer (for higher accuracy)

  • Procedure:

    • The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.

    • A known volume of 3-methylbenzaldehyde is carefully added to the graduated cylinder or pycnometer.

    • The mass of the container with the liquid is then measured.

    • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

    • The density is calculated by dividing the mass of the liquid by its volume.

2.2.2. Hydrometer Method

A hydrometer is an instrument used to directly measure the density of liquids.

  • Apparatus:

    • Hydrometer

    • Tall, transparent cylinder

  • Procedure:

    • The tall cylinder is filled with a sufficient amount of 3-methylbenzaldehyde to allow the hydrometer to float freely without touching the sides or bottom.

    • The hydrometer is gently lowered into the liquid.

    • The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

Visualization

The following diagram illustrates the logical relationship between the chemical compound, its intrinsic physical properties, and the experimental methods used for their determination.

G cluster_compound Compound cluster_properties Physical Properties cluster_methods Experimental Determination Compound 3-Methylbenzaldehyde BoilingPoint Boiling Point Compound->BoilingPoint has Density Density Compound->Density has BP_Method Boiling Point Determination (e.g., Capillary Method) BoilingPoint->BP_Method is measured by D_Method Density Determination (e.g., Mass/Volume Measurement) Density->D_Method is measured by

References

m-Tolualdehyde: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data and handling precautions for m-Tolualdehyde (CAS No. 620-23-5), also known as 3-methylbenzaldehyde. The information is intended to support safe laboratory and manufacturing practices for professionals in research and drug development. This document synthesizes data from multiple safety data sheets (SDS) and established experimental protocols to ensure a comprehensive understanding of the substance's properties and potential hazards.

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Proper handling and storage are crucial to minimize risks. The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₈O[2]
Molecular Weight 120.15 g/mol
Appearance Colorless to pale yellow liquid
Odor Pungent, almond-like
Boiling Point 199 °C (390.2 °F)
Flash Point 78 °C (172.4 °F) - Closed Cup
Density 1.019 g/mL at 25 °C
Vapor Density 4.14 (Air = 1)
Water Solubility Slightly soluble
log Pow (Octanol/Water) 2.25

Toxicological Data

The toxicological properties of this compound have not been fully investigated, but available data indicate moderate acute oral toxicity and irritation potential.

EndpointSpeciesRouteValueClassificationSource
Acute Oral Toxicity (LD50) RatOral1600 mg/kgCategory 4 (Harmful if swallowed)
Skin Corrosion/Irritation RabbitDermalIrritantCategory 2 (Causes skin irritation)
Serious Eye Damage/Irritation Not specifiedOcularSerious IrritantCategory 2 (Causes serious eye irritation)
Respiratory Irritation Not specifiedInhalationMay cause respiratory irritationSTOT SE Category 3

Experimental Protocols

The toxicological data presented are typically generated using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols provide a framework for the consistent and reliable assessment of chemical hazards.

Acute Oral Toxicity (Based on OECD Guideline 401, now obsolete)

The acute oral toxicity of a substance, expressed as the LD50 value, was historically determined using methods outlined in OECD Test Guideline 401. Although this guideline has been replaced by alternative methods that reduce the number of animals used (OECD TGs 420, 423, and 425), it provides the foundational methodology for much of the existing toxicological data.

The protocol involves the following key steps:

  • Animal Selection: Healthy, young adult rats are typically used.

  • Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.

  • Administration: The substance is administered orally via gavage.

  • Observation: Animals are observed for signs of toxicity and mortality over a period of up to 14 days.

  • Data Analysis: The LD50 is calculated statistically as the dose expected to cause death in 50% of the treated animals.

Acute Dermal Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

The protocol involves the following key steps:

  • Animal Selection: Albino rabbits are the preferred species.

  • Application: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of clipped skin.

  • Exposure: The application site is covered with a gauze patch for a 4-hour exposure period.

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is graded, and the reversibility of the effects is observed for up to 14 days.

Acute Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

The protocol involves the following key steps:

  • Animal Selection: Albino rabbits are typically used.

  • Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Scoring: Lesions are scored to quantify the degree of irritation.

  • Reversibility: The reversibility of any observed effects is also assessed.

Handling Precautions and Safety Measures

The following diagram illustrates the logical flow of handling precautions for this compound, from general laboratory safety to specific emergency responses.

G This compound Handling Precautions Workflow cluster_0 General Handling and Storage cluster_1 Spill and Exposure Scenarios cluster_2 Emergency First Aid Procedures Engineering Controls Use in a well-ventilated area. Ensure eyewash stations and safety showers are nearby. Handling Procedures Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Keep away from ignition sources. Engineering Controls->Handling Procedures Personal Protective Equipment (PPE) Wear safety goggles, chemical-resistant gloves, and protective clothing. Personal Protective Equipment (PPE)->Handling Procedures Storage Conditions Store in a tightly closed container. Keep in a cool, dry, well-ventilated place. Handling Procedures->Storage Conditions Spill Accidental Spill Spill Response Absorb with inert material and dispose of properly. Spill->Spill Response Inhalation Inhalation Exposure Inhalation Response Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Inhalation->Inhalation Response Skin Contact Skin Contact Skin Response Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Skin Contact->Skin Response Eye Contact Eye Contact Eye Response Flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. Eye Contact->Eye Response Ingestion Ingestion Ingestion Response Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Ingestion Response

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of m-Tolualdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolualdehyde, systematically known as 3-methylbenzaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O. It is one of three isomers of tolualdehyde, the others being o-tolualdehyde and p-tolualdehyde, which differ by the position of the methyl group on the benzene ring relative to the aldehyde group. This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity, and cherry-like aroma.[1][2] This compound and its isomers are utilized as fragrance and flavoring agents in various industries, including food, cosmetics, and pharmaceuticals.[1][3] It also serves as an intermediate in the synthesis of a range of chemical compounds.[3] This guide provides a comprehensive overview of the discovery and natural occurrence of this compound, including quantitative data where available and detailed experimental protocols for its isolation and identification.

Discovery and Synthesis

The precise date of the initial discovery of this compound is not well-documented in historical records. However, its history is intrinsically linked to the broader exploration of aromatic aldehydes in the 19th and early 20th centuries. The first isolation of aldehydes as a class of organic compounds is credited to the German chemist Baron Justus von Liebig in 1835. The synthesis of various aldehydes, including aromatic aldehydes, followed throughout the 19th and early 20th centuries.

The "discovery" of this compound is more accurately described as its first intentional synthesis rather than its isolation from a natural source. It has been synthesized and extensively studied since the early 20th century as part of broader investigations into the chemistry of aromatic aldehydes and their derivatives.

One of the common methods for the synthesis of this compound is the oxidation of the corresponding methylarene precursor, 3-methyltoluene (m-xylene), under controlled conditions. This transformation can be achieved using various oxidizing agents. The Gattermann-Koch reaction, a classic method for the formylation of aromatic compounds, can also be adapted to produce tolualdehydes from toluene.

Natural Occurrence

While initially a product of chemical synthesis, this compound has since been identified as a naturally occurring volatile compound in a variety of plant species and food products. Its presence contributes to the characteristic aroma profiles of these natural sources. The identification of this compound in nature is largely a result of advancements in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual volatile organic compounds from complex mixtures.

This compound has been reported in the following natural sources:

  • Plants:

    • Aloe africana

    • Cichorium endivia (Endive)

    • Ficus carica L. (Fig)

    • Myosotis arvensis (Field Forget-me-not)

  • Foods:

    • Beef

    • Beer

    • Cherimoya (Annona cherimola Mill.)

    • Date (Phoenix dactylifera L.)

    • Grape brandy

    • Tomato (Lycopersicon esculentum Mill.)

Quantitative Data

Quantitative data on the concentration of this compound in its natural sources is limited in publicly available literature. Most studies focus on identifying the presence of the compound as part of the overall volatile profile. The table below summarizes the available quantitative and qualitative data.

Natural SourceMatrixConcentration / Relative AbundanceMethod of AnalysisReference(s)
Myosotis arvensisEssential Oil from Herb42.76% of total essential oilHydrodistillation, GC-MS
Ficus carica L. (Fig)FruitDetected (not quantified)GC-MS
Beef (Roasted)MeatDetected (not quantified)GC-MS
BeerBeverageDetected (not quantified)GC-MS
CherimoyaFruitDetected (range of 10–300 μg/kg for main volatiles)HRGC/FT-IR
DateFruitDetected (not quantified)GC-MS
Grape BrandyBeverageDetected (not quantified)GC-MS
TomatoFruitDetected (not quantified)GC-MS

Note: The concentration of volatile compounds can vary significantly based on factors such as the specific cultivar, ripeness, growing conditions, and processing methods.

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis. The following are detailed methodologies synthesized from the literature for key experiments.

Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) for Plant and Food Matrices

This method is suitable for the analysis of volatile compounds from solid or liquid samples like fruits, vegetables, and beverages.

5.1.1 Sample Preparation

  • Homogenize a representative sample of the plant material or food product. For solid samples, this may involve grinding or blending.

  • Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).

  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

  • Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

5.1.2 HS-SPME Procedure

  • Place the sealed vial in a temperature-controlled agitator or water bath.

  • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) while maintaining the temperature.

  • Retract the fiber into the needle.

5.1.3 GC-MS Analysis

  • Injector: Insert the SPME fiber into the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the GC column. Operate the injector in splitless mode for a defined period (e.g., 2-5 minutes) to ensure complete transfer of the analytes.

  • Gas Chromatograph:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: A typical program might be: initial temperature of 40 °C held for 2 minutes, ramp up to 240 °C at a rate of 5 °C/minute, and hold at 240 °C for 5-10 minutes. This program should be optimized based on the specific sample matrix and target analytes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Ion Source Temperature: e.g., 230 °C.

    • Transfer Line Temperature: e.g., 250 °C.

5.1.4 Data Analysis

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with spectral libraries (e.g., NIST, Wiley).

  • For quantitative analysis, construct a calibration curve using standard solutions of this compound and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Steam Distillation for Extraction of Essential Oils from Plant Material

This method is suitable for extracting essential oils from plant materials like Myosotis arvensis.

5.2.1 Apparatus

  • Clevenger-type apparatus or a similar steam distillation setup.

  • Heating mantle or steam generator.

  • Round-bottom flask.

  • Condenser.

  • Collection vessel.

5.2.2 Procedure

  • Place a known weight of the dried or fresh plant material into the round-bottom flask.

  • Add a sufficient amount of distilled water to the flask to cover the plant material.

  • Assemble the steam distillation apparatus.

  • Heat the flask to generate steam. The steam will pass through the plant material, causing the volatile compounds, including this compound, to vaporize.

  • The steam and volatile compound mixture will then pass into the condenser, where it will cool and condense back into a liquid.

  • Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer (essential oil).

  • Separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Dry the essential oil over anhydrous sodium sulfate.

5.2.3 Analysis

The resulting essential oil can be analyzed by GC-MS using a protocol similar to the one described in section 5.1.3, with the sample being a diluted solution of the essential oil in a suitable solvent (e.g., hexane or dichloromethane).

Visualization

The following diagrams illustrate the experimental workflow for the isolation and identification of this compound from a natural source.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Data Data Processing Sample Natural Source (e.g., Plant Material, Food) Homogenize Homogenization (Grinding/Blending) Sample->Homogenize Weigh Weighing Homogenize->Weigh Vial Transfer to Headspace Vial Weigh->Vial Spike Spiking with Internal Standard Vial->Spike Equilibrate Equilibration (Heating) Spike->Equilibrate Sealed Vial Extract HS-SPME Equilibrate->Extract Desorption Thermal Desorption Extract->Desorption SPME Fiber GCMS GC-MS Analysis Identify Identification (Mass Spectra, RI) GCMS->Identify Chromatogram & Mass Spectra Desorption->GCMS Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Steam_Distillation_Workflow cluster_Extraction Extraction cluster_Separation Separation & Analysis Plant Plant Material Distill Steam Distillation Plant->Distill Condense Condensation Distill->Condense Collect Collection of Distillate Condense->Collect Separate Phase Separation (Separatory Funnel) Collect->Separate Dry Drying of Essential Oil Separate->Dry Essential Oil Analyze GC-MS Analysis Dry->Analyze

Caption: Workflow for steam distillation and analysis of essential oils.

References

A Comprehensive Technical Guide to the Solubility of m-Tolualdehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of m-tolualdehyde (also known as 3-methylbenzaldehyde), a key intermediate in organic synthesis and a component in fragrance and flavoring agents.[1][2] An understanding of its solubility is critical for its application in pharmaceutical manufacturing, reaction chemistry, and formulation development, ensuring optimal reaction conditions, purification, and product stability.

Core Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[3][4] Its molecular structure, featuring a polar aldehyde group attached to a largely nonpolar aromatic ring, dictates its solubility behavior, adhering to the principle of "like dissolves like."

PropertyValue
Molecular Formula C₈H₈O[5]
Molecular Weight 120.15 g/mol
Density 1.019 g/mL at 25°C
Boiling Point 199°C
Melting Point < 25°C
Appearance Colorless to brownish-yellow liquid

Solubility Profile of this compound

The solubility of this compound is a function of solvent polarity. It exhibits high solubility in a range of common organic solvents but has limited solubility in water. While precise quantitative data is sparse in publicly available literature, a comprehensive qualitative and semi-quantitative profile has been compiled from various sources.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventCAS NumberSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)67-68-5100 mg/mL (832.29 mM)Not SpecifiedRequires sonication to achieve dissolution.
Water7732-18-5Slightly soluble / Sparingly solubleNot SpecifiedQualitative assessment from multiple sources.
Qualitative Solubility in Common Organic Solvents

The following table provides a qualitative summary of this compound's solubility in various organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, extraction, and purification processes.

SolventClassificationSolubility Description
AcetonePolar AproticVery Soluble
EthanolPolar ProticMiscible
Diethyl EtherPolar AproticMiscible
BenzeneNonpolarSoluble
ChloroformNonpolarSoluble
Ethyl AcetatePolar AproticSlightly Soluble

Factors Influencing Solubility: A Molecular Perspective

The solubility of this compound is governed by the interplay between its aromatic benzene ring and its polar aldehyde functional group. The nonpolar benzene ring favors interactions with nonpolar solvents through van der Waals forces, while the polar carbonyl group (C=O) can engage in dipole-dipole interactions with polar solvents. This dual nature explains its broad solubility in many organic media.

G cluster_mTolualdehyde This compound Molecule cluster_Solvents Solvent Types mTol Structure: Benzene Ring + Aldehyde Group Ring Aromatic Ring (Nonpolar, Lipophilic) mTol->Ring Aldehyde Aldehyde Group (C=O) (Polar, Hydrophilic) mTol->Aldehyde Nonpolar Nonpolar Solvents (e.g., Benzene, Chloroform) Ring->Nonpolar 'Like dissolves like' (Van der Waals Forces) Polar Polar Solvents (e.g., Ethanol, Acetone) Aldehyde->Polar 'Like dissolves like' (Dipole-Dipole Interactions)

Caption: Molecular structure's influence on solubility.

Experimental Protocol for Solubility Determination

Objective

To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials
  • This compound (analyte)

  • Selected organic solvent(s)

  • Glass vials or test tubes with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Constant temperature shaker bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The excess solute should be clearly visible as a separate phase.

  • Equilibration: Seal the vial and place it in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for several hours to allow the undissolved this compound to settle.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved layer.

  • Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

  • Calculation: Back-calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

G A 1. Preparation Add excess this compound to a known volume of solvent. B 2. Equilibration Agitate in a constant temperature bath (24-48h). A->B C 3. Phase Separation Let stand to allow excess solute to settle. B->C D 4. Sampling Withdraw a clear aliquot of the supernatant. C->D E 5. Filtration Filter the sample through a compatible syringe filter. D->E F 6. Dilution Dilute the filtrate to a known concentration. E->F G 7. Quantification Analyze by HPLC or GC against a standard curve. F->G H 8. Calculation Determine original concentration to find solubility. G->H

Caption: Experimental workflow for solubility determination.

This comprehensive guide provides a foundational understanding of the solubility of this compound for professionals in research and development. The provided data and protocols can aid in solvent selection, process optimization, and the formulation of new products.

References

Methodological & Application

Application Notes: Synthesis of Chalcone and Pyrimidine Derivatives as Pharmaceutical Intermediates Using m-Tolualdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a chalcone derivative from m-tolualdehyde, and its subsequent conversion to a pyrimidine derivative. Chalcones and their heterocyclic analogues, such as pyrimidines, are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, exhibiting a broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties. The protocols outlined herein utilize the Claisen-Schmidt condensation for the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one from this compound and 4-hydroxyacetophenone, followed by a cyclization reaction with guanidine hydrochloride to yield a substituted pyrimidine.

Introduction

This compound is a versatile aromatic aldehyde that serves as a valuable starting material in the synthesis of various pharmaceutical intermediates. Its methyl-substituted phenyl ring can be incorporated into larger molecular scaffolds to modulate the biological activity of the target compounds. One important class of pharmaceutical intermediates derived from aromatic aldehydes are chalcones, which are α,β-unsaturated ketones. The chalcone backbone is a common feature in many biologically active molecules and serves as a key precursor for the synthesis of various heterocyclic compounds, such as pyrimidines. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous approved drugs and their diverse pharmacological activities.

This application note details a two-step synthetic route starting from this compound to first synthesize a chalcone intermediate, followed by its conversion to a 2-aminopyrimidine derivative.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the chalcone and pyrimidine intermediates.

Table 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

ParameterValueReference
Reactant 1This compoundGeneral Protocol
Reactant 24-HydroxyacetophenoneGeneral Protocol
Catalyst60% Aqueous NaOH[1]
SolventEthanol[1]
Reaction TimeNot Specified[1]
Yield< 50%[2]
Molecular FormulaC₁₆H₁₄O₂[2]
Molecular Weight238.28 g/mol Calculated

Table 2: Synthesis of 4-(4-Hydroxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine (Pyrimidine Intermediate)

ParameterValueReference
Reactant 1(E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-oneGeneral Protocol
Reactant 2Guanidine HydrochlorideGeneral Protocol
BaseEthanolic KOH
SolventEthanol
Reaction Time22 hours (reflux)
YieldNot Reported (Representative)N/A
Molecular FormulaC₁₇H₁₅N₃OCalculated
Molecular Weight277.32 g/mol Calculated

Experimental Protocols

Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol is based on the general Claisen-Schmidt condensation procedure.

Materials:

  • 4-Hydroxyacetophenone (0.01 mol, 1.36 g)

  • This compound (0.01 mol, 1.20 g, 1.18 mL)

  • Ethanol (40 mL)

  • 60% Sodium Hydroxide solution (10 mL)

  • Cold distilled water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round bottom flask, dissolve 4-hydroxyacetophenone (0.01 mol) and this compound (0.01 mol) in ethanol (40 mL).

  • Place the flask in an ice bath and begin stirring.

  • Slowly add the 60% NaOH solution (10 mL) dropwise to the mixture while maintaining continuous stirring for 30 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by the appearance of turbidity. Continue stirring for 2 days.

  • After the reaction is complete, dilute the mixture with cold distilled water (40 mL).

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

  • If an oily layer separates, extract the mixture with a suitable organic solvent, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from ethanol.

Synthesis of 4-(4-Hydroxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine (Pyrimidine Intermediate)

This protocol is a general procedure for the synthesis of 2-aminopyrimidines from chalcones.

Materials:

  • (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (0.01 mol, 2.38 g)

  • Guanidine Hydrochloride (0.01 mol, 0.96 g)

  • Potassium Hydroxide (sufficient to make an ethanolic KOH solution)

  • Ethanol (25 mL)

  • Acetic acid

  • Reflux apparatus

Procedure:

  • Prepare an ethanolic potassium hydroxide solution.

  • In a round bottom flask, add (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (0.01 mol) and guanidine hydrochloride (0.01 mol).

  • Add 25 mL of the ethanolic KOH solution to the flask.

  • Heat the reaction mixture to reflux and maintain for 22 hours.

  • After reflux, cool the reaction mixture to room temperature and allow it to stand overnight.

  • Acidify the mixture with acetic acid.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with water and recrystallize from ethanol to obtain the purified pyrimidine derivative.

Mandatory Visualization

Synthesis_Pathway cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Synthesis mTolualdehyde This compound Reagent1 Ethanol, NaOH (aq) Hydroxyacetophenone 4-Hydroxyacetophenone Chalcone (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one Reagent2 Ethanolic KOH, Reflux Reagent1->Chalcone Claisen-Schmidt Condensation Guanidine Guanidine HCl Pyrimidine 4-(4-Hydroxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine Reagent2->Pyrimidine Cyclization

Caption: Synthetic pathway from this compound to a pyrimidine intermediate.

Experimental_Workflow start1 Mix this compound & 4-Hydroxyacetophenone in Ethanol add_naoh Add NaOH solution dropwise at 0-5 °C start1->add_naoh stir_rt Stir at Room Temperature add_naoh->stir_rt workup1 Workup: Dilute with water, filter/extract stir_rt->workup1 purify1 Purify by Recrystallization workup1->purify1 chalcone_product Obtain Chalcone Intermediate purify1->chalcone_product start2 Mix Chalcone & Guanidine HCl in Ethanolic KOH chalcone_product->start2 reflux Reflux for 22 hours start2->reflux cool_acidify Cool and Acidify with Acetic Acid reflux->cool_acidify workup2 Workup: Filter solid cool_acidify->workup2 purify2 Purify by Recrystallization workup2->purify2 pyrimidine_product Obtain Pyrimidine Intermediate purify2->pyrimidine_product

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: m-Tolualdehyde as a Precursor in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolualdehyde (3-methylbenzaldehyde) is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of a variety of fragrance ingredients. Its chemical structure allows for the creation of derivatives with diverse and commercially significant olfactory properties, ranging from spicy and cinnamic to sweet and floral. This document provides detailed application notes and experimental protocols for the synthesis of fragrance compounds derived from this compound, focusing on key reactions such as the Perkin reaction and the Claisen-Schmidt condensation.

Core Fragrance Compounds and Their Olfactory Profiles

This compound can be readily converted into several classes of fragrance compounds. The primary synthetic routes involve carbon-carbon bond formation at the aldehyde functional group, leading to extended conjugation and the generation of characteristic scents.

PrecursorReaction TypeProductFragrance Profile
This compoundPerkin Reaction3-Methylcinnamic acidBalsamic, sweet, with honey and floral notes.[1][2]
This compoundAldol Condensation3-MethylcinnamaldehydeSpicy, cinnamon-like.
3-Methylcinnamic acidEsterificationEsters of 3-Methylcinnamic acidFruity, balsamic, with strawberry nuances (e.g., methyl 3-methylcinnamate).[3]
3-Methylcinnamyl alcoholEsterificationEsters of 3-Methylcinnamyl alcoholSweet, balsamic, floral (hyacinth-like).[4][5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key fragrance precursors and ingredients starting from this compound.

Protocol 1: Synthesis of 3-Methylcinnamic Acid via Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes. In this protocol, this compound is reacted with acetic anhydride in the presence of a weak base to yield 3-methylcinnamic acid.

Reaction Scheme:

G mTolu This compound r1 mTolu->r1 Ac2O Acetic Anhydride (CH3CO)2O Ac2O->r1 NaOAc Sodium Acetate (NaOAc) Heat Heat (180°C) Acid 3-Methylcinnamic acid p1 r1->p1 NaOAc, Heat p1->Acid

Caption: Perkin reaction of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Concentrated hydrochloric acid

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine this compound (1 mole), acetic anhydride (2 moles), and freshly fused, powdered sodium acetate (0.7 moles).

  • Attach a reflux condenser and heat the mixture in a heating mantle to 180°C for 8 hours.

  • After cooling slightly, pour the hot reaction mixture into a large beaker containing 500 mL of water.

  • Boil the mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

  • Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This will dissolve the cinnamic acid as its sodium salt.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid with constant stirring until precipitation of 3-methylcinnamic acid is complete.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude 3-methylcinnamic acid from a mixture of water and ethanol to obtain a purified product.

Expected Yield: 33% (based on data for 4-methylbenzaldehyde).

Product Characterization (Predicted based on known data for 3-Methylcinnamic acid):

  • Appearance: White to off-white crystalline solid.

  • ¹³C NMR (DMSO-d6): δ 167.81, 144.02, 140.20, 131.61, 129.58, 128.22, 118.18, 21.05 ppm.

Protocol 2: Synthesis of 4-(3-methylphenyl)but-3-en-2-one via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. This protocol details the synthesis of a chalcone-like fragrance ingredient from this compound and acetone.

Reaction Scheme:

G mTolu This compound r1 mTolu->r1 Acetone Acetone Acetone->r1 NaOH NaOH Product 4-(3-methylphenyl)but-3-en-2-one r1->Product NaOH, H2O, EtOH G cluster_0 Perkin Reaction Pathway A This compound D Aldol-type Addition A->D B Acetic Anhydride C Enolate Formation (Base Catalyst) B->C C->D E Intermediate Alkoxide D->E F Acetate Elimination E->F G Unsaturated Anhydride F->G H Hydrolysis G->H I 3-Methylcinnamic Acid H->I G cluster_1 Claisen-Schmidt Synthesis Workflow Start Start: Reagent Mixing (this compound, Acetone, NaOH soln) React Reaction at Room Temperature (30 min) Start->React Precipitate Precipitation in Ice Bath React->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallization from Ethanol Wash->Recrystallize End End: Purified Product Recrystallize->End

References

Application Notes and Protocols for Aldol Condensation Reactions Involving m-Tolualdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Claisen-Schmidt condensation, a type of crossed aldol condensation, focusing on reactions involving m-tolualdehyde. The resulting α,β-unsaturated ketones, commonly known as chalcones, are valuable intermediates in organic synthesis and are of significant interest in medicinal chemistry due to their diverse biological activities.

Application Notes

The aldol condensation of this compound with various ketones (such as acetone, acetophenone, cyclopentanone, and cyclohexanone) produces chalcone derivatives. These compounds feature two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a recognized pharmacophore, contributing to a wide spectrum of pharmacological activities.

Key Applications in Drug Development:

  • Anti-inflammatory Agents: Chalcones derived from substituted benzaldehydes have shown potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators like nitric oxide and interfere with inflammatory signaling pathways.

  • Anticancer Activity: Numerous studies have demonstrated the potential of chalcone derivatives as anticancer agents. Their mechanisms of action are varied and can include inducing apoptosis, inhibiting cell proliferation, and overcoming multidrug resistance. The substitution pattern on the aromatic rings significantly influences their cytotoxic efficacy.

  • Antimicrobial and Antifungal Properties: The α,β-unsaturated ketone moiety in chalcones can act as a Michael acceptor, interacting with biological nucleophiles in microorganisms and fungi, leading to antimicrobial effects.

  • Antioxidant Activity: Chalcones can scavenge free radicals and chelate metals, making them effective antioxidants. This property is beneficial in combating oxidative stress-related diseases.

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a vast library of chalcone derivatives by varying the ketone and aldehyde starting materials. This facilitates structure-activity relationship (SAR) studies to optimize the desired biological activity for drug discovery programs.

Quantitative Data Summary

While specific yield data for aldol condensations of this compound are not abundantly available in the literature, representative data from reactions with closely related aromatic aldehydes provide valuable benchmarks. The following tables summarize typical reaction conditions and outcomes.

Table 1: Aldol Condensation of Aromatic Aldehydes with Acetophenone

AldehydeKetoneCatalystSolventReaction TimeYield (%)Product Melting Point (°C)
This compoundAcetophenoneNaOHEthanol/Methanol24 hrs (stirring at RT)Good (Specific yield not reported)66[1]
p-TolualdehydeAcetophenoneNaOHNone (Solvent-free)5-10 min (grinding)High (Specific yield not reported)Not specified
BenzaldehydeAcetophenoneNaOHNone (Solvent-free)10 min (grinding)High (Specific yield not reported)Not specified

Table 2: Aldol Condensation of Aromatic Aldehydes with Cyclic Ketones

AldehydeKetoneCatalystSolventConditionsYield (%)
BenzaldehydeCyclohexanoneNaOHNone (Solvent-free)5 min (grinding)96-98[2]
BenzaldehydeCyclopentanoneNaOHNone (Solvent-free)5 min (grinding)96-98[2]
4-MethylbenzaldehydeCyclohexanoneAcidic Ionic LiquidNone (Solvent-free)4 hrs at 80°C~95

Experimental Protocols

The following are representative protocols for the base-catalyzed Claisen-Schmidt condensation. These can be adapted for reactions involving this compound.

Protocol 1: Synthesis of (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one (Chalcone from this compound and Acetophenone)

This protocol is based on the general procedure for chalcone synthesis.

Materials:

  • This compound

  • Acetophenone

  • Ethanol or Methanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • 10% Hydrochloric Acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of acetophenone in a suitable solvent such as an equimolar mixture of methanol and ethanol under a nitrogen atmosphere.

  • Add an equimolar amount of this compound to the reaction mixture.

  • To this solution, add a catalytic amount of a base, such as KOH or NaOH.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add 10% HCl solution to the reaction mixture to neutralize the base. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to yield the pure chalcone.

Characterization:

  • The expected product is (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one.

  • Melting Point: 66 °C.[1]

  • ¹H and ¹³C NMR spectroscopy should be used to confirm the structure.

Protocol 2: Solvent-Free Synthesis of α,α′-bis-(benzylidene)cycloalkanone

This protocol describes a greener, solvent-free approach that can be adapted for this compound and cyclic ketones like cyclopentanone or cyclohexanone.[2]

Materials:

  • This compound (2 equivalents)

  • Cyclohexanone or Cyclopentanone (1 equivalent)

  • Solid Sodium Hydroxide (NaOH) pellets or powder (catalytic amount, e.g., 20 mol%)

  • Mortar and pestle

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a porcelain mortar, combine 1 equivalent of the cycloalkanone and 2 equivalents of this compound.

  • Add approximately 20 mol% of solid NaOH to the mixture.

  • Grind the mixture vigorously with a pestle for 5-10 minutes. The mixture may initially form a paste and then solidify.

  • Once the reaction is complete (indicated by the formation of a solid mass), add deionized water to the mortar to break up the solid.

  • Transfer the solid product to a Büchner funnel and collect it by vacuum filtration.

  • Wash the product thoroughly with deionized water to remove any remaining NaOH and unreacted starting materials.

  • Allow the product to air dry. For further purification, recrystallize the crude product from 95% ethanol.

Visualizations

Below are diagrams illustrating the reaction mechanism and a general experimental workflow.

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Addition cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration ketone Ketone (e.g., Acetophenone) with α-hydrogen enolate Enolate (Nucleophile) ketone->enolate  Base (OH⁻) alkoxide Alkoxide Intermediate enolate->alkoxide Attacks carbonyl carbon aldehyde This compound (Electrophile) aldehyde->alkoxide aldol_adduct β-Hydroxy Ketone (Aldol Adduct) alkoxide->aldol_adduct  H₂O chalcone α,β-Unsaturated Ketone (Chalcone) aldol_adduct->chalcone  Heat, -H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental_Workflow start Start reactants Combine this compound, Ketone, and Solvent start->reactants catalyst Add Base Catalyst (e.g., NaOH) reactants->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction neutralize Neutralize with Acid (e.g., HCl) reaction->neutralize precipitate Precipitate Forms neutralize->precipitate filter Isolate Crude Product (Vacuum Filtration) precipitate->filter purify Purify Product (Recrystallization) filter->purify characterize Characterize Pure Product (MP, NMR, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for solution-phase aldol condensation.

References

Application Notes and Protocols: Synthesis of Secondary Alcohols via Grignard Reaction with 3-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-(3-methylphenyl)ethanol, a secondary alcohol, through the nucleophilic addition of a Grignard reagent to 3-methylbenzaldehyde. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency and versatility.[1] These protocols are intended to guide researchers in the successful execution of this synthesis, providing a reproducible methodology for obtaining the desired alcohol. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the reaction mechanism and workflow.

Introduction

The Grignard reaction, discovered by Victor Grignard, is a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[2] The reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone.[1][3] The carbon atom of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This reaction is widely employed in the synthesis of primary, secondary, and tertiary alcohols. The reaction of a Grignard reagent with an aldehyde, as detailed herein, provides a reliable route to secondary alcohols.

3-Methylbenzaldehyde serves as a common aromatic aldehyde in organic synthesis. Its reaction with a methyl Grignard reagent, such as methylmagnesium bromide, yields 1-(3-methylphenyl)ethanol, a chiral secondary alcohol that can be a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Reaction Mechanism

The Grignard reaction with an aldehyde proceeds in two main stages. First, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the 3-methylbenzaldehyde. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate. In the second stage, a workup with aqueous acid is performed to protonate the alkoxide, yielding the final secondary alcohol product, 1-(3-methylphenyl)ethanol.

Grignard_Mechanism R1 3-Methylbenzaldehyde I1 Magnesium Alkoxide Intermediate R1->I1 Nucleophilic Attack R2 Methylmagnesium Bromide (CH3MgBr) R2->I1 P1 1-(3-methylphenyl)ethanol I1->P1 Acid Workup (H3O+)

Caption: General mechanism of the Grignard reaction.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Properties of 3-Methylbenzaldehyde

PropertyValue
Molecular Formula C₈H₈O
Molecular Weight 120.15 g/mol
Appearance Colorless liquid
Boiling Point 199 °C
Density 1.019 g/mL

Table 2: Properties of 1-(3-methylphenyl)ethanol

PropertyValue
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Appearance Colorless liquid
Boiling Point 215.7 °C at 760 mmHg
Density 0.995 g/cm³
CAS Number 7287-81-2

Experimental Protocols

This section provides a detailed methodology for the synthesis of 1-(3-methylphenyl)ethanol. It is crucial that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent quenching of the Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an initiator)

  • Methyl iodide or Methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 3-Methylbenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware for extraction and purification

Protocol 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Reagent Addition: Place the magnesium turnings in the flask. If using, add a small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of methyl bromide (or iodide) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Formation: Once the reaction has initiated, add the remaining alkyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution of the Grignard reagent should be grayish and slightly cloudy.

Protocol 2: Reaction with 3-Methylbenzaldehyde

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of 3-methylbenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reaction and keep the temperature low.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Protocol 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid dropwise to the stirred mixture to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide. This process is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.

  • Washing: Combine all the organic extracts and wash successively with saturated sodium bicarbonate solution (if acid was used for quenching) and then with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product, 1-(3-methylphenyl)ethanol, can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow

Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification A Dry Glassware Setup B Add Mg Turnings A->B C Add Alkyl Halide in Ether (dropwise) B->C D Stir to Complete Formation C->D E Cool Grignard Reagent (Ice Bath) D->E F Add 3-Methylbenzaldehyde in Ether (dropwise) E->F G Stir at Room Temperature F->G H Quench with aq. NH4Cl / HCl G->H I Extract with Ether H->I J Wash Organic Layer I->J K Dry with MgSO4 J->K L Evaporate Solvent K->L M Purify (Distillation/Chromatography) L->M P P M->P Characterization (NMR, IR, MS)

Caption: Experimental workflow for alcohol synthesis.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All operations should be carried out under an inert atmosphere (nitrogen or argon) and with strict exclusion of moisture.

  • Diethyl ether and THF are highly flammable solvents. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Alkyl halides are toxic and may be carcinogenic. Handle with appropriate personal protective equipment, including gloves and safety goggles.

  • The quenching process is exothermic and can cause the solvent to boil vigorously. Perform the quenching slowly and with adequate cooling.

Characterization

The identity and purity of the synthesized 1-(3-methylphenyl)ethanol can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

By following these detailed protocols, researchers can reliably synthesize 1-(3-methylphenyl)ethanol for use in further scientific endeavors.

References

Application Note: Synthesis of 3-Methylstyrene via Wittig Reaction with m-Tolualdehyde

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 3-methylstyrene from m-tolualdehyde using the Wittig reaction. The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3] This protocol outlines the preparation of the phosphonium ylide (Wittig reagent) from methyltriphenylphosphonium bromide, followed by its reaction with this compound to yield the desired product. The methodology is designed for researchers in organic chemistry, medicinal chemistry, and materials science, providing a straightforward and efficient procedure for this olefination.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds with high regioselectivity.[2] The reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound, in this case, an aldehyde.[4] The driving force for this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.

This protocol specifically details the reaction of this compound with methylidenetriphenylphosphorane to synthesize 3-methylstyrene. This reaction is an example of using a non-stabilized ylide, which typically favors the formation of the Z-alkene, although in this specific case, the product is a terminal alkene where Z/E isomerism is not a factor.

Reaction Mechanism

The Wittig reaction proceeds through a two-step process. The first step is the preparation of the phosphorus ylide. This is typically achieved by deprotonating a phosphonium salt with a strong base. The phosphonium salt is synthesized via an SN2 reaction between triphenylphosphine and an alkyl halide.

The second step is the reaction of the ylide with the aldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and triphenylphosphine oxide.

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Reaction with Aldehyde PPh3 PPh₃ PhosphoniumSalt [Ph₃P⁺-CH₃]Br⁻ PPh3->PhosphoniumSalt SN2 MeBr CH₃Br MeBr->PhosphoniumSalt Ylide Ph₃P=CH₂ PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack mTolualdehyde This compound mTolualdehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Product 3-Methylstyrene Oxaphosphetane->Product Fragmentation Byproduct Ph₃P=O Oxaphosphetane->Byproduct Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Workup and Purification ylide1 Suspend Phosphonium Salt in THF ylide2 Cool to 0°C ylide1->ylide2 ylide3 Add n-BuLi dropwise ylide2->ylide3 ylide4 Warm to RT and Stir ylide3->ylide4 wittig1 Cool Ylide Solution to 0°C ylide4->wittig1 wittig2 Add this compound Solution wittig1->wittig2 wittig3 Warm to RT and Stir wittig2->wittig3 workup1 Quench with aq. NH4Cl wittig3->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4 Pure 3-Methylstyrene Pure 3-Methylstyrene workup4->Pure 3-Methylstyrene

References

Application Notes and Protocols for the Use of m-Tolualdehyde in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolualdehyde, also known as 3-methylbenzaldehyde, is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its substituted benzene ring allows for the introduction of a methyl group at the meta-position of the phenyl ring in the target heterocycle, which can be crucial for modulating the pharmacological and physicochemical properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in several key multicomponent reactions (MCRs) for the synthesis of medicinally relevant heterocyclic scaffolds, including dihydropyrimidines, dihydropyridines, and aminothiophenes.

Multicomponent reactions are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing synthesis time, cost, and waste. The protocols detailed herein are foundational and can be adapted and optimized for specific research and drug development objectives.

Key Applications and Reaction Types

This compound is a suitable substrate for several important multicomponent reactions that lead to the formation of diverse heterocyclic systems. This section highlights three such reactions: the Biginelli reaction, the Hantzsch synthesis, and the Gewald aminothiophene synthesis.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][2][3] These DHPMs are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4] Notably, they are recognized as calcium channel blockers, antihypertensive agents, and α-1a-antagonists.[1] The use of this compound in this reaction yields a DHPM with a 4-(3-methylphenyl) substituent.

Hantzsch Synthesis of Dihydropyridines (DHPs)

The Hantzsch dihydropyridine synthesis is a multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. The resulting 1,4-dihydropyridine (1,4-DHP) core is the basis for a major class of calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension. By employing this compound, a 4-(3-methylphenyl)-1,4-dihydropyridine derivative can be synthesized. The initial DHP product can often be oxidized to the corresponding pyridine.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. 2-Aminothiophenes are important heterocyclic scaffolds in medicinal chemistry, serving as precursors for a variety of biologically active compounds. When this compound is used, it undergoes a Knoevenagel condensation with the α-cyanoester as the initial step, followed by the addition of sulfur and cyclization to yield the 2-aminothiophene.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of heterocyclic compounds using aromatic aldehydes, including this compound, in the specified multicomponent reactions. Please note that specific yields may vary depending on the precise reaction conditions, catalysts, and purification methods employed.

Reaction TypeHeterocyclic ProductAldehydeOther Key ReactantsCatalyst/ConditionsYield (%)Reference(s)
Biginelli Reaction5-(Ethoxycarbonyl)-6-methyl-4-(3-methylphenyl)-3,4-dihydropyrimidin-2(1H)-oneThis compoundEthyl acetoacetate, UreaAcid catalyst (e.g., HCl, p-TSA), Solvent-free or in EtOH, 90-110°C85-95% (Typical for aromatic aldehydes),,
Hantzsch SynthesisDiethyl 1,4-dihydro-2,6-dimethyl-4-(3-methylphenyl)pyridine-3,5-dicarboxylateThis compoundEthyl acetoacetate, Ammonium acetateReflux in EtOH or microwave irradiation, Catalyst (e.g., PTSA)90-96% (Typical for aromatic aldehydes),,
Gewald SynthesisEthyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylateThis compoundEthyl cyanoacetate, SulfurBase (e.g., morpholine, triethylamine), EtOH, 50-60°C70-85% (Typical for aromatic aldehydes),,

Experimental Protocols

Protocol 1: Synthesis of 5-(Ethoxycarbonyl)-6-methyl-4-(3-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction

Materials:

  • This compound (1.0 mmol, 120.15 g/mol )

  • Ethyl acetoacetate (1.2 mmol, 130.14 g/mol )

  • Urea (1.5 mmol, 60.06 g/mol )

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 172.20 g/mol )

  • Ethanol (optional, as solvent)

  • Dimethyl sulfoxide (DMSO, for workup if needed)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), and p-TSA (0.1 mmol).

  • If performing the reaction under solvent-free conditions, proceed to the next step. If using a solvent, add 5 mL of ethanol.

  • Heat the reaction mixture at 110°C with stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 10 mL of cold water to the reaction mixture and stir vigorously until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 5-(ethoxycarbonyl)-6-methyl-4-(3-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one.

Protocol 2: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-methylphenyl)pyridine-3,5-dicarboxylate via Hantzsch Synthesis

Materials:

  • This compound (1.0 mmol, 120.15 g/mol )

  • Ethyl acetoacetate (2.0 mmol, 130.14 g/mol )

  • Ammonium acetate (1.2 mmol, 77.08 g/mol )

  • Ethanol

Procedure:

  • In a 10 mL microwave process vial, add this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 3 mL of ethanol to the vial and cap it.

  • Place the vial in a microwave synthesizer and irradiate at a suitable power and temperature (e.g., 100-120°C) for 5-15 minutes.

  • Alternatively, for conventional heating, reflux the mixture in ethanol for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield diethyl 1,4-dihydro-2,6-dimethyl-4-(3-methylphenyl)pyridine-3,5-dicarboxylate.

Protocol 3: Synthesis of Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate via Gewald Reaction

Materials:

  • This compound (1.0 mmol, 120.15 g/mol )

  • Ethyl cyanoacetate (1.0 mmol, 113.12 g/mol )

  • Elemental sulfur (1.1 mmol, 32.07 g/mol )

  • Morpholine (2.0 mmol, 87.12 g/mol )

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in 10 mL of ethanol.

  • Add morpholine (2.0 mmol) to the mixture with stirring.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate.

Visualizations

Biginelli_Reaction m_tolualdehyde This compound iminium Acyliminium Intermediate m_tolualdehyde->iminium + Urea - H₂O urea Urea urea->iminium ethyl_acetoacetate Ethyl Acetoacetate enolate Enolate of β-ketoester ethyl_acetoacetate->enolate Tautomerization adduct Open-chain Adduct iminium->adduct + Enolate enolate->adduct dhpm Dihydropyrimidinone adduct->dhpm Cyclization - H₂O

Caption: Biginelli reaction pathway for dihydropyrimidinone synthesis.

Hantzsch_Synthesis m_tolualdehyde This compound knoevenagel Knoevenagel Adduct m_tolualdehyde->knoevenagel ketoester1 β-Ketoester (1 eq.) ketoester1->knoevenagel ketoester2 β-Ketoester (1 eq.) enamine Enamine ketoester2->enamine ammonia Ammonia ammonia->enamine michael_adduct Michael Adduct knoevenagel->michael_adduct + Enamine enamine->michael_adduct dhp 1,4-Dihydropyridine michael_adduct->dhp Cyclization & Dehydration

Caption: Hantzsch synthesis pathway for 1,4-dihydropyridine formation.

Gewald_Reaction m_tolualdehyde This compound knoevenagel_adduct Knoevenagel Adduct m_tolualdehyde->knoevenagel_adduct cyanoester α-Cyanoester cyanoester->knoevenagel_adduct + Base sulfur Sulfur (S₈) sulfide_adduct Thiolate Intermediate sulfur->sulfide_adduct base Base base->knoevenagel_adduct knoevenagel_adduct->sulfide_adduct + Sulfur aminothiophene 2-Aminothiophene sulfide_adduct->aminothiophene Cyclization & Tautomerization

Caption: Gewald reaction pathway for 2-aminothiophene synthesis.

References

Application of m-Tolualdehyde in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tolualdehyde, also known as 3-methylbenzaldehyde, is an aromatic aldehyde with applications in various chemical syntheses. In the realm of polymer chemistry, its primary documented use is as a precursor for the synthesis of polymer additives, specifically nucleating and clarifying agents. This document provides a detailed overview of this application, including reaction mechanisms, experimental protocols, and quantitative data. While the direct polymerization of this compound or its extensive use as a monomer or crosslinker is not widely reported in scientific literature, its role in modifying polymer properties through additives is significant.

Application as a Precursor for Polymer Additives

The most prominent application of a tolualdehyde derivative in polymer chemistry is in the synthesis of dibenzylidene sorbitol derivatives. Specifically, 3,4-dimethylbenzaldehyde, a positional isomer of this compound, is a key reactant in the production of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS). DMDBS is a third-generation nucleating and clarifying agent for polyolefins, such as polypropylene (PP) and polyethylene (PE).[1] Although the primary reactant is 3,4-dimethylbenzaldehyde, the synthesis principle is directly applicable to this compound. These additives enhance the optical and mechanical properties of the polymers.

Signaling Pathway: Acetalization Reaction

The synthesis of dibenzylidene sorbitol derivatives from sorbitol and an aromatic aldehyde, such as this compound or its isomers, proceeds through an acid-catalyzed acetalization reaction. In this reaction, two molecules of the aldehyde react with the hydroxyl groups of the sorbitol molecule to form cyclic acetals. This process is typically carried out in a solvent system that allows for the removal of water to drive the reaction to completion.

Acetalization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Sorbitol Sorbitol DBS_Derivative Di(m-methylbenzylidene) Sorbitol Sorbitol->DBS_Derivative Acetalization This compound This compound (2 eq.) This compound->DBS_Derivative Acetalization Acid_Catalyst Acid Catalyst (e.g., p-TSA, MSA) Acid_Catalyst->DBS_Derivative catalyzes Solvent Solvent (e.g., Acetonitrile, Cyclohexane/Methanol) Solvent->DBS_Derivative Water Water (2 eq.)

Caption: Acetalization of Sorbitol with this compound.

Quantitative Data Presentation

The following table summarizes typical reaction parameters for the synthesis of a dibenzylidene sorbitol derivative using an aromatic aldehyde.

ParameterValueReference
Reactants
Aldehyde/Sorbitol Molar Ratio2.0 - 2.1 : 1[2]
Catalyst
Typep-Toluenesulfonic acid monohydrate (p-TSA) or Methanesulfonic acid (MSA)[1][3]
Concentration (% of total reactants)~4.0%[2]
Solvent
TypeAcetonitrile or Cyclohexane/Methanol mixture
Concentration (% of total reactants)~580%
Reaction Conditions
Temperature50 - 72 °C
Reaction Time5 - 12 hours
Product
Yield>70% - 99%
Melting Point>250 °C
Experimental Protocols

Below are detailed protocols for the synthesis of dibenzylidene sorbitol derivatives based on published methods.

Protocol 1: Synthesis in Acetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-sorbitol (50 mmol) and 3,4-dimethylbenzaldehyde (100 mmol) in acetonitrile (100 mL) at room temperature to form a slurry.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (10 mmol) to the mixture.

  • Reaction: Stir the reaction mixture magnetically for 12 hours at room temperature.

  • Work-up:

    • Wash the resulting gel-like substance sequentially with boiling water (2 x 200 mL) and cyclohexane (2 x 200 mL).

    • Perform a final wash with boiling water (4 x 200 mL).

  • Drying: Dry the product in a vacuum oven at 110 °C for 12 hours to obtain a white powder.

Protocol 2: Synthesis in Cyclohexane/Methanol with a Demulsifier

  • Reaction Setup: To a reactor equipped with a demulsifier and stirrer, add sorbitol (0.164 mol) and 3,4-dimethylbenzaldehyde (0.379 mol).

  • Solvent Addition: Add a mixed solvent of cyclohexane (400 mL) and methanol (200 mL) under low-speed stirring (500 rpm).

  • Dissolution: Slowly heat the mixture to 50 °C to completely dissolve the solids.

  • Catalysis and Reaction:

    • Add methanesulfonic acid (3g) dropwise.

    • Increase the temperature to reflux.

    • After 1 hour of reflux, increase the stirring speed to 800 rpm and continue refluxing for an additional 4 hours.

  • Neutralization and Isolation:

    • Cool the reaction mixture to 50 °C.

    • Add a neutralizing agent.

    • Filter the product and wash with methanol.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Mix Sorbitol and Aldehyde in Solvent B Add Acid Catalyst A->B C Stir at Defined Temperature and Time B->C D Neutralize Reaction Mixture C->D E Wash with Solvents (Water, Organic) D->E F Filter and Dry Product E->F G Characterize Product (NMR, IR, GC/MS) F->G

Caption: General workflow for synthesizing dibenzylidene sorbitol derivatives.

Other Potential Applications in Polymer Chemistry (Limited Data)

While the synthesis of sorbitol-based additives is a well-documented application for tolualdehyde isomers, the direct use of this compound in polymer synthesis is not extensively reported. However, based on the reactivity of aldehydes, potential but less-documented applications could include:

  • Monomer in Condensation Polymerization: Aldehydes can undergo condensation reactions with phenols (to form phenolic resins) or urea/melamine. While formaldehyde is the most common aldehyde used, other aldehydes can be employed to modify the properties of the resulting thermoset polymers. There is limited specific data available for the use of this compound in this context.

  • Crosslinking Agent: The aldehyde functionality can react with active hydrogen atoms in polymer chains (e.g., hydroxyl or amine groups) to form crosslinks, thereby modifying the mechanical and thermal properties of the polymer.

  • Copolymerization: Substituted benzaldehydes can be copolymerized with other monomers, such as phthalaldehyde, to introduce specific functionalities into the polymer backbone. This approach allows for the creation of functional and degradable polymers. The reactivity in such copolymerizations is influenced by the electronic nature of the substituents on the benzaldehyde.

Conclusion

The primary and well-documented application of tolualdehyde derivatives in polymer chemistry is as a key reactant in the synthesis of dibenzylidene sorbitol-based nucleating and clarifying agents. These additives significantly enhance the properties of polyolefins. Detailed protocols for this synthesis are available and have been presented. Other potential applications of this compound as a monomer or crosslinking agent are theoretically possible due to the reactivity of the aldehyde group, but are not well-supported by currently available scientific literature. Further research is needed to explore the full potential of this compound in the synthesis of novel polymeric materials.

References

m-Tolualdehyde: A Versatile Building Block for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-Tolualdehyde, a monosubstituted benzaldehyde, serves as a crucial intermediate in the synthesis of a variety of fine chemicals, including pharmaceuticals and fragrances. Within the agrochemical industry, it is a key starting material for the production of insecticides and fungicides. Its versatile reactivity, stemming from the aldehyde functional group and the methyl-substituted benzene ring, allows for the construction of complex molecular architectures with desired biological activities. This application note details the synthesis of prominent agrochemicals derived from this compound, providing comprehensive experimental protocols and quantitative data.

Insecticide Synthesis: N,N-Diethyl-m-toluamide (DEET)

The most notable agrochemical synthesized from this compound is the widely used insect repellent, N,N-diethyl-m-toluamide (DEET). The synthesis is a two-step process involving the oxidation of this compound to m-toluic acid, followed by the amidation of m-toluic acid with diethylamine.

Step 1: Oxidation of this compound to m-Toluic Acid

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation. While various oxidizing agents can be employed, a common laboratory-scale method involves the use of potassium permanganate or nitric acid. A milder and more selective method for the oxidation of aldehydes to carboxylic acids is the use of Jones reagent (chromium trioxide in aqueous sulfuric acid) or other chromium-based oxidants. For industrial-scale production, catalytic air oxidation of the corresponding xylene is often preferred. Mouse hepatic microsomal enzymes have also been shown to catalyze the oxidation of tolualdehydes to their corresponding toluic acids.[1][2][3]

Experimental Protocol: Oxidation of this compound to m-Toluic Acid

A general procedure for the oxidation of an aromatic aldehyde to a carboxylic acid using potassium permanganate is as follows:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent such as a mixture of t-butanol and water.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture with stirring.

  • Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the m-toluic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain pure m-toluic acid.

Step 2: Amidation of m-Toluic Acid to N,N-Diethyl-m-toluamide (DEET)

The conversion of m-toluic acid to DEET is typically achieved by first activating the carboxylic acid, usually by converting it to an acid chloride, followed by reaction with diethylamine.[4][5]

Experimental Protocol: Synthesis of N,N-Diethyl-m-toluamide (DEET) from m-Toluic Acid

  • Part A: Preparation of m-Toluoyl Chloride

    • In a round-bottom flask, combine 0.025 mol of m-toluic acid, 3-5 boiling stones, and 2-3 drops of dimethylformamide (DMF).

    • Add 0.034 mol (3.0 mL) of oxalyl chloride to the flask.

    • Reflux the mixture gently for 30 minutes in a fume hood, as HCl gas is produced.

    • Cool the mixture to room temperature. This crude m-toluoyl chloride is used directly in the next step.

  • Part B: Synthesis of DEET

    • In a separate Erlenmeyer flask, prepare a solution of 30 mL of 3.0 M NaOH and cool it in an ice bath.

    • Slowly add 0.020 mol of diethylamine hydrochloride to the cold NaOH solution with swirling.

    • Once dissolved, add 1.0 g of sodium lauryl sulfate.

    • Slowly add the prepared m-toluoyl chloride from Part A to the vigorously stirred amine solution while maintaining the temperature with the ice bath.

    • After the addition is complete, continue swirling the flask for another 5 minutes.

  • Part C: Purification

    • Transfer the reaction mixture to a separatory funnel and extract three times with diethyl ether (~20 mL portions).

    • Combine the organic extracts and wash them with a saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude DEET product.

Quantitative Data for DEET Synthesis

StepReactantsReagentsProductYield
1This compoundOxidizing Agent (e.g., KMnO4)m-Toluic AcidVariable
2m-Toluic Acid, DiethylamineOxalyl Chloride, NaOHN,N-Diethyl-m-toluamide (DEET)94-95%

Synthetic Pathway for DEET from this compound

DEET_Synthesis mTolualdehyde This compound mToluicAcid m-Toluic Acid mTolualdehyde->mToluicAcid Oxidation DEET N,N-Diethyl-m-toluamide (DEET) mToluicAcid->DEET Amidation with Diethylamine

Caption: Synthesis of DEET from this compound.

Other Potential Agrochemicals from this compound

The aldehyde functionality of this compound allows for its use as a precursor in the synthesis of other classes of compounds with potential agrochemical applications, such as chalcones, hydrazones, and Schiff bases.

Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone. They have been investigated for their antifungal properties.

General Synthetic Workflow for Chalcones

Chalcone_Synthesis cluster_reaction Claisen-Schmidt Condensation mTolualdehyde This compound Chalcone Chalcone Derivative mTolualdehyde->Chalcone Acetophenone Acetophenone Derivative Acetophenone->Chalcone

Caption: General synthesis of chalcones.

Hydrazones

Hydrazones are formed by the reaction of an aldehyde or ketone with a hydrazine. Hydrazone derivatives have been studied for their insecticidal and fungicidal activities.

Experimental Protocol: General Synthesis of Hydrazones

  • Dissolve the aldehyde (e.g., this compound) and a hydrazine derivative in a suitable solvent like ethanol.

  • The reaction can be carried out at room temperature or with gentle heating.

  • The hydrazone product often precipitates out of the solution and can be collected by filtration.

  • The reaction can also be performed under solvent-free conditions, for example, by ball milling.

Schiff Bases

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds have been investigated for a range of biological activities, including herbicidal and antifungal properties.

Experimental Protocol: General Synthesis of Schiff Bases

  • In a suitable solvent such as methanol or ethanol, mix equimolar amounts of this compound and a primary amine.

  • The reaction is typically carried out at room temperature with stirring.

  • The formation of the Schiff base is often accompanied by the elimination of water.

  • The product can be isolated by evaporation of the solvent and purified by recrystallization.

Logical Relationship of this compound Derivatives

Derivatives mTolualdehyde This compound Chalcones Chalcones mTolualdehyde->Chalcones + Acetophenone Hydrazones Hydrazones mTolualdehyde->Hydrazones + Hydrazine SchiffBases Schiff Bases mTolualdehyde->SchiffBases + Primary Amine Agrochemicals Potential Agrochemicals Chalcones->Agrochemicals Hydrazones->Agrochemicals SchiffBases->Agrochemicals

Caption: Potential agrochemicals from this compound.

This compound is a valuable and versatile starting material in the synthesis of agrochemicals. Its utility is demonstrated in the well-established industrial production of the insect repellent DEET and its potential as a precursor for other classes of bioactive compounds like chalcones, hydrazones, and Schiff bases highlights its importance in agrochemical research and development. The straightforward synthetic transformations of this compound make it an attractive building block for the discovery of novel and effective crop protection agents.

References

Application Notes and Protocols for the Biocatalytic Production of 3-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of 3-methylbenzaldehyde, a valuable chemical intermediate in the pharmaceutical and fragrance industries. Biocatalytic methods offer a green and selective alternative to traditional chemical synthesis. This document outlines two primary biocatalytic strategies: the oxidation of 3-methylbenzyl alcohol using alcohol oxidase and the whole-cell biotransformation approach.

Introduction to Biocatalytic Routes

The enzymatic production of 3-methylbenzaldehyde primarily involves the selective oxidation of the corresponding primary alcohol, 3-methylbenzyl alcohol. Key enzymes for this transformation include alcohol oxidases (AOX) and alcohol dehydrogenases (ADH). Another potential route involves the direct oxidation of 3-methyltoluene using engineered cytochrome P450 monooxygenases. For practical applications, these enzymes can be used in their isolated form or within whole-cell biocatalysts, which can simplify cofactor regeneration.

Key Biocatalytic Approaches:

  • Isolated Enzyme Systems: Utilizes purified enzymes like alcohol oxidase to convert 3-methylbenzyl alcohol to 3-methylbenzaldehyde. This approach offers high specificity and easier product purification.

  • Whole-Cell Biocatalysis: Employs engineered microorganisms (e.g., Escherichia coli or Pichia pastoris) that overexpress the desired enzyme. This method is often more cost-effective as it avoids enzyme purification and can provide necessary cofactors in situ.[1][2]

Data Presentation: Comparison of Biocatalytic Methods

The following tables summarize quantitative data from studies on the biocatalytic production of aromatic aldehydes. While data specifically for 3-methylbenzaldehyde is limited, the presented information for analogous substrates provides valuable benchmarks for reaction conditions and expected yields.

Table 1: Performance of Alcohol Oxidase in the Synthesis of Aromatic Aldehydes

Enzyme SourceSubstrateTemp (°C)pHReaction Time (h)Conversion/YieldReference
Pichia pastorisBenzyl alcohol307.524>95% ConversionAdapted from[3]
Aspergillus terreusBenzyl alcohol377.0-8.0-High Yield[4]
Ogataea thermomethanolicaBenzyl alcohol408.0-High Conversion[4]

Table 2: Whole-Cell Biotransformation for Aromatic Aldehyde/Alcohol Production

MicroorganismRecombinant Enzyme(s)SubstrateTemp (°C)pHProductivity/TiterReference
E. coliAtFcs, AtEchFerulic acid507.01.1 g/L/h (Vanillin)
E. coliHmaS, MdlB, MdlC, ADHsGlucose37-114 mg/L (Benzyl alcohol)
Gluconobacter oxydans (ALDH disrupted)Membrane-bound ADHBenzyl alcohol307.0>99% Selectivity (Benzaldehyde)

Experimental Protocols

Protocol 1: Production and Purification of Recombinant Alcohol Oxidase (AOX) from Pichia pastoris

This protocol describes the expression and purification of alcohol oxidase from Pichia pastoris, a commonly used host for producing this enzyme.

1. Expression in Pichia pastoris

  • Strain: Pichia pastoris GS115 harboring the pPIC9K-AOX expression vector.

  • Media:

    • BMGY (Buffered Glycerol-complex Medium): 1% yeast extract, 2% peptone, 100 mM potassium phosphate (pH 6.0), 1.34% YNB (Yeast Nitrogen Base), 4x10⁻⁵% biotin, 1% glycerol.

    • BMMY (Buffered Methanol-complex Medium): Same as BMGY but replace glycerol with 0.5% - 4% methanol for induction.

  • Procedure:

    • Inoculate a single colony of the recombinant P. pastoris into 25 mL of BMGY medium and grow at 30°C in a shaking incubator (250 rpm) until the culture reaches an OD₆₀₀ of 2-6.

    • Inoculate the seed culture into 1 L of BMMY medium to an initial OD₆₀₀ of 1.0.

    • Continue to grow at 30°C with vigorous shaking.

    • To induce AOX expression, add methanol to a final concentration of 0.5% every 24 hours.

    • Harvest the cells after 48-72 hours of induction by centrifugation at 8,000 x g for 10 min at 4°C. The supernatant contains the secreted AOX.

2. Purification of AOX

  • Buffers:

    • Binding Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4.

    • Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 40 mM imidazole, pH 7.4.

    • Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4.

  • Procedure:

    • Concentrate the supernatant containing the secreted His-tagged AOX using a tangential flow filtration system.

    • Equilibrate a Ni-NTA affinity column with Binding Buffer.

    • Load the concentrated supernatant onto the column.

    • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

    • Elute the AOX protein with Elution Buffer.

    • Collect fractions and analyze for AOX activity and purity using SDS-PAGE.

    • Pool the active fractions and dialyze against a storage buffer (e.g., 50 mM potassium phosphate, pH 7.5, with 10% glycerol). Store at -80°C.

Protocol 2: Biocatalytic Oxidation of 3-Methylbenzyl Alcohol using Purified AOX
  • Reaction Components:

    • 100 mM potassium phosphate buffer (pH 7.5).

    • 10 mM 3-methylbenzyl alcohol (dissolved in a minimal amount of a co-solvent like DMSO if necessary).

    • Purified alcohol oxidase (final concentration to be optimized, e.g., 0.1 mg/mL).

    • Catalase (to decompose the hydrogen peroxide byproduct, e.g., 1000 U/mL).

  • Procedure:

    • Set up the reaction in a sealed vial with magnetic stirring at 30°C.

    • Add the buffer, substrate, and catalase to the vial.

    • Initiate the reaction by adding the purified AOX.

    • Ensure adequate oxygen supply by leaving sufficient headspace or by gentle bubbling of air or oxygen.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

    • Upon completion, stop the reaction by adding a quenching agent (e.g., sodium bisulfite) or by protein precipitation with an organic solvent.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate it to obtain crude 3-methylbenzaldehyde.

    • Purify the product by column chromatography if required.

Protocol 3: Whole-Cell Biotransformation for 3-Methylbenzaldehyde Production

This protocol is adapted from procedures for producing other aromatic aldehydes and can be optimized for 3-methylbenzaldehyde. It utilizes an engineered E. coli strain.

1. Preparation of the Whole-Cell Biocatalyst

  • Strain: E. coli BL21(DE3) transformed with a plasmid containing the gene for a suitable alcohol dehydrogenase or alcohol oxidase. To prevent over-reduction of the aldehyde product, a strain with deletions of endogenous reductases (a "RARE" strain) can be used.

  • Media:

    • LB Medium: For initial cell growth.

    • Minimal Medium (e.g., M9): For biotransformation, supplemented with glucose (e.g., 2%).

  • Procedure:

    • Grow a pre-culture of the recombinant E. coli strain in LB medium with the appropriate antibiotic overnight at 37°C.

    • Inoculate a larger volume of LB or a rich defined medium and grow to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

    • Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Wash the cell pellet with buffer (e.g., 100 mM potassium phosphate, pH 7.0) and resuspend to a desired cell density (e.g., 10-50 g/L cell dry weight).

2. Whole-Cell Biotransformation Reaction

  • Reaction Medium: 100 mM potassium phosphate buffer (pH 7.0) containing 2% glucose (as a source of cofactors).

  • Procedure:

    • Add the resuspended cells to the reaction medium.

    • Add 3-methylbenzyl alcohol as the substrate. To mitigate substrate/product toxicity, a two-phase system with an organic solvent (e.g., hexane or isooctane) can be employed, or the substrate can be fed batch-wise.

    • Incubate the reaction at an optimal temperature (e.g., 30-50°C, depending on the enzyme's stability) with shaking.

    • Monitor the formation of 3-methylbenzaldehyde over time using HPLC or GC analysis of the organic phase or extracted aqueous phase.

    • After the reaction, separate the cells by centrifugation.

    • Extract the 3-methylbenzaldehyde from the supernatant (and the organic phase if used) and proceed with purification.

Visualizations

Biocatalytic Production Workflow

Biocatalytic_Workflow cluster_enzyme_prep Enzyme Preparation cluster_biotransformation Biotransformation Gene of Interest Gene of Interest Expression Vector Expression Vector Gene of Interest->Expression Vector Host Organism Host Organism Expression Vector->Host Organism Fermentation/Cultivation Fermentation/Cultivation Host Organism->Fermentation/Cultivation Cell Lysis/Secretion Cell Lysis/Secretion Fermentation/Cultivation->Cell Lysis/Secretion Whole-Cell Biocatalyst Whole-Cell Biocatalyst Fermentation/Cultivation->Whole-Cell Biocatalyst Purification Purification Cell Lysis/Secretion->Purification Purified Enzyme Purified Enzyme Purification->Purified Enzyme Reaction Biocatalytic Reaction (Controlled pH, Temp, O2) Purified Enzyme->Reaction Isolated Enzyme System Whole-Cell Biocatalyst->Reaction Whole-Cell System Substrate 3-Methylbenzyl Alcohol Substrate->Reaction Product 3-Methylbenzaldehyde Reaction->Product Downstream Processing Extraction & Purification Product->Downstream Processing Final Product Pure 3-Methylbenzaldehyde Downstream Processing->Final Product

Caption: General workflow for biocatalytic production of 3-methylbenzaldehyde.

Metabolic Pathway for Aromatic Aldehyde Production

Metabolic_Pathway cluster_enzymes Enzymatic Conversions 3-Methylbenzyl Alcohol 3-Methylbenzyl Alcohol AOX Alcohol Oxidase (AOX) 3-Methylbenzyl Alcohol->AOX ADH_ox Alcohol Dehydrogenase (ADH) (Oxidation) 3-Methylbenzyl Alcohol->ADH_ox 3-Methylbenzaldehyde 3-Methylbenzaldehyde ADH_red Alcohol Dehydrogenase (ADH) (Reduction) 3-Methylbenzaldehyde->ADH_red ALDH Aldehyde Dehydrogenase (ALDH) 3-Methylbenzaldehyde->ALDH 3-Methylbenzoic Acid 3-Methylbenzoic Acid AOX->3-Methylbenzaldehyde ADH_ox->3-Methylbenzaldehyde ADH_red->3-Methylbenzyl Alcohol Side Reaction ALDH->3-Methylbenzoic Acid Over-oxidation

Caption: Key enzymatic reactions in the synthesis and degradation of 3-methylbenzaldehyde.

References

Application Notes and Protocols for High-Throughput Screening of m-Tolualdehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of m-tolualdehyde derivatives. This document outlines potential therapeutic applications, relevant biological targets, and detailed protocols for primary and secondary screening assays. The information is intended to facilitate the discovery of novel bioactive compounds for drug development.

I. Introduction and Potential Applications

This compound and its derivatives represent a class of aromatic aldehydes with potential therapeutic value. Structurally related compounds, such as benzaldehyde, have demonstrated anticancer properties by modulating key signaling pathways.[1][2][3][4] Furthermore, this compound has been shown to inhibit cytochrome P450 (CYP) enzymes, suggesting a role in modulating drug metabolism and mitigating xenobiotic toxicity.[5] The diverse biological activities of this scaffold make its derivatives attractive candidates for HTS campaigns aimed at discovering novel therapeutics for oncology and other diseases.

Potential Therapeutic Areas:

  • Oncology: Inhibition of cancer cell proliferation, survival, and metastasis through modulation of critical signaling pathways.

  • Drug Metabolism: Development of agents that can modulate the activity of CYP enzymes to prevent adverse drug-drug interactions.

  • Enzyme Inhibition: Discovery of novel inhibitors for enzymes such as aldehyde dehydrogenase (ALDH) and tyrosinase, which are implicated in various diseases.

II. Key Biological Targets and Signaling Pathways

Based on studies of structurally similar compounds, this compound derivatives are hypothesized to target several key signaling pathways implicated in cancer.

A. 14-3-3ζ-Mediated Signaling Pathways

Benzaldehyde has been shown to exert its anticancer effects by regulating the 14-3-3ζ protein, which is a hub protein that interacts with and modulates the function of numerous signaling proteins. By disrupting these interactions, benzaldehyde and potentially its derivatives can inhibit multiple oncogenic signaling cascades simultaneously.

Key Pathways Include:

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

  • STAT3 Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • NF-κB Pathway: A key regulator of inflammation and cell survival.

  • ERK Pathway: A critical component of the MAPK signaling cascade that controls cell division and proliferation.

Signaling_Pathways_Inhibited_by_Benzaldehyde_Analogs cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS JAK JAK Growth_Factor_Receptor->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF c-Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Protein_1433 14-3-3ζ Protein_1433->mTOR Protein_1433->RAF Protein_1433->STAT3 m_Tolualdehyde This compound Derivatives m_Tolualdehyde->Protein_1433

Caption: Putative mechanism of action of this compound derivatives.

B. Cytochrome P450 Enzymes

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP2B1 and CYP2E1. CYP enzymes are critical for the metabolism of a wide range of drugs, and their inhibition can lead to significant drug-drug interactions. HTS assays can be employed to identify derivatives with selective inhibitory profiles against specific CYP isoforms.

III. High-Throughput Screening Workflow

A typical HTS campaign for this compound derivatives follows a multi-step process to identify and validate hit compounds.

HTS_Workflow Start Start Library This compound Derivative Library Start->Library Primary_Screen Primary HTS Assay (e.g., Cell Viability) Library->Primary_Screen Hit_Identification Identify 'Hits' Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Secondary_Assay Secondary/Orthogonal Assay (e.g., Target-Specific) Dose_Response->Secondary_Assay Hit_Validation Validate 'Hits' Secondary_Assay->Hit_Validation Hit_Validation->Dose_Response Not Confirmed SAR Structure-Activity Relationship (SAR) Hit_Validation->SAR Confirmed Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for HTS of this compound derivatives.

IV. Experimental Protocols

The following are detailed protocols for HTS assays relevant to the screening of this compound derivatives.

A. Primary Screening: Cell Viability Assay (Resazurin Reduction)

This assay is a rapid and cost-effective method to assess the cytotoxic or cytostatic effects of the compound library on cancer cell lines.

Materials:

  • Cancer cell line (e.g., BxPC-3 pancreatic cancer cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 384-well clear-bottom black plates

  • Resazurin sodium salt solution (1 mg/mL in PBS)

  • This compound derivative library (10 mM in DMSO)

  • Positive control (e.g., Staurosporine, 10 µM)

  • Negative control (0.1% DMSO in medium)

Protocol:

  • Cell Seeding: Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a working solution of the compound library by diluting the 10 mM stock to 20 µM in culture medium.

    • Using an automated liquid handler, add 10 µL of the diluted compound solution to the cell plates (final concentration 10 µM, final DMSO concentration 0.1%).

    • Add 10 µL of positive and negative controls to designated wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 5 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the negative control.

  • Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., 50%).

B. Secondary Screening: Fluorogenic CYP450 Inhibition Assay

This biochemical assay determines the inhibitory potential of hit compounds against specific CYP450 isoforms.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6)

  • Fluorogenic CYP450 substrate (e.g., Vivid® CYP450 Substrates)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 384-well black plates

  • Hit compounds from primary screen

  • Positive control inhibitor for each CYP isoform (e.g., Ketoconazole for CYP3A4)

Protocol:

  • Reaction Mixture Preparation: Prepare a master mix containing the CYP450 enzyme and the NADPH regenerating system in potassium phosphate buffer.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds in buffer.

    • Add 5 µL of the diluted compounds to the wells of the 384-well plate.

    • Add positive and negative controls to appropriate wells.

  • Enzyme Addition: Add 20 µL of the enzyme master mix to each well and pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.

  • Data Acquisition: Immediately begin kinetic fluorescence readings on a plate reader at the appropriate excitation and emission wavelengths for the substrate used. Read every 1-2 minutes for 30-60 minutes.

Data Analysis:

  • Determine the rate of substrate metabolism (slope of the kinetic curve).

  • Calculate the percent inhibition for each compound concentration.

  • Generate dose-response curves and calculate the IC50 value for each active compound.

V. Data Presentation

All quantitative data from the HTS assays should be summarized in tables for clear comparison and analysis.

Table 1: Primary Screen Hit Summary

Compound IDConcentration (µM)% Cell ViabilityHit (Yes/No)
MTD-0011045.2Yes
MTD-0021098.7No
MTD-0031023.1Yes
............

Table 2: Secondary Screen - CYP450 Inhibition

Compound IDCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)
MTD-0011.5> 50
MTD-00325.85.2
.........

VI. Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the high-throughput screening of this compound derivatives. By employing a combination of cell-based and biochemical assays, researchers can efficiently identify and characterize novel bioactive compounds with therapeutic potential. The subsequent hit-to-lead optimization process will be guided by the structure-activity relationship data generated from these initial screens.

References

Application Notes and Protocols for the Continuous Flow Synthesis of m-Tolualdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of m-Tolualdehyde using continuous flow chemistry. This method offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The protocol described herein focuses on the selective aerobic oxidation of m-xylene, a common and cost-effective starting material.

Introduction to Flow Chemistry for Aldehyde Synthesis

Continuous flow chemistry involves the continuous pumping of reactants through a reactor, where the reaction occurs. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.[1] For exothermic reactions like oxidations, the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, minimizing the risk of thermal runaways.[2] The synthesis of aromatic aldehydes, such as this compound, can be significantly improved by adopting a flow approach, particularly in managing the selective oxidation of the methyl group while preventing over-oxidation to the carboxylic acid.[3]

Application: Selective Oxidation of m-Xylene to this compound

This protocol details the continuous flow synthesis of this compound via the selective aerobic oxidation of m-xylene using a cobalt-manganese-bromide catalyst system. This catalytic system is widely employed for the oxidation of alkylaromatic compounds.[3][4] The use of a packed-bed reactor containing an inert support material enhances mixing and interaction between the gas and liquid phases, which is crucial for this multiphasic reaction.

Experimental Workflow Diagram

G cluster_reaction Reaction Zone cluster_analysis Work-up & Analysis mXylene m-Xylene & Catalyst in Acetic Acid/Water Pump1 HPLC Pump A mXylene->Pump1 Oxygen Oxygen/Air Supply Pump2 Mass Flow Controller Oxygen->Pump2 Mixer T-Mixer Pump1->Mixer Liquid Feed Pump2->Mixer Gas Feed Reactor Heated Packed-Bed Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis GC/HPLC Analysis Collection->Analysis G cluster_output Output Metrics Temp Temperature Conversion Conversion Temp->Conversion Increases Selectivity Selectivity Temp->Selectivity Decreases (over-oxidation) Pressure Pressure Pressure->Conversion Increases (O2 solubility) ResTime Residence Time ResTime->Conversion Increases ResTime->Selectivity Decreases (over-oxidation) CatConc Catalyst Concentration CatConc->Conversion Increases Yield Yield Conversion->Yield Selectivity->Yield

References

Troubleshooting & Optimization

Technical Support Center: Optimization of m-Tolualdehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of m-Tolualdehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the selective oxidation of m-xylene. This process typically employs a catalyst system, often involving cobalt, manganese, and sometimes cerium salts, in the presence of an oxidizing agent like air or oxygen.[1][2] The reaction is generally carried out in the liquid phase under controlled temperature and pressure.

Q2: What are the primary intermediates and byproducts in the oxidation of m-xylene to this compound?

A2: The oxidation of m-xylene to this compound proceeds through the formation of m-methylbenzyl alcohol as a key intermediate. The primary byproduct is the further oxidation product, m-toluic acid. Other potential byproducts can include esters and coupling products.[1][3]

Q3: How can the progress of the this compound synthesis reaction be monitored?

A3: The progress of the reaction can be effectively monitored using gas chromatography-mass spectrometry (GC-MS).[4] This technique allows for the identification and quantification of the reactant (m-xylene), the desired product (this compound), the intermediate (m-methylbenzyl alcohol), and the primary byproduct (m-toluic acid). Taking aliquots from the reaction mixture at regular intervals and analyzing them by GC-MS provides a clear picture of the reaction kinetics.

Q4: What are the key safety precautions to consider during this compound synthesis?

A4: The synthesis involves flammable materials and should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction may be conducted under pressure, requiring a properly rated reactor and adherence to pressure safety protocols.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms:

  • GC-MS analysis shows a low concentration of this compound in the final reaction mixture.

  • A significant amount of unreacted m-xylene remains.

  • High concentration of the intermediate, m-methylbenzyl alcohol.

Possible Cause Suggested Solution
Insufficient Reaction Time Monitor the reaction progress using GC-MS. Extend the reaction time until the concentration of the intermediate (m-methylbenzyl alcohol) decreases and the concentration of this compound plateaus.
Low Reaction Temperature The oxidation of m-xylene is temperature-dependent. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the yield. Be aware that excessively high temperatures can lead to the formation of byproducts.
Poor Catalyst Activity Ensure the catalyst components (e.g., cobalt and manganese salts) are of high purity and are fully dissolved in the reaction medium. The ratio of the catalyst components can also be critical.
Inadequate Oxygen/Air Supply Ensure a sufficient and consistent flow of the oxidizing agent (air or oxygen) into the reaction mixture. Inadequate oxygen can limit the conversion of the intermediate to the aldehyde.
Issue 2: Low Selectivity towards this compound (High m-Toluic Acid Formation)

Symptoms:

  • GC-MS analysis reveals a high concentration of m-toluic acid relative to this compound.

Possible Cause Suggested Solution
Excessively High Reaction Temperature High temperatures can promote the over-oxidation of this compound to m-toluic acid. Try reducing the reaction temperature to favor the formation of the aldehyde.
Prolonged Reaction Time Once the peak concentration of this compound is reached, further reaction time will likely lead to its conversion to m-toluic acid. Optimize the reaction time by closely monitoring the product distribution.
Catalyst Composition The ratio of cobalt to manganese in the catalyst system can influence selectivity. A higher cobalt concentration may favor the formation of the acid. Experiment with different Co:Mn ratios to optimize for aldehyde production.
Issue 3: Difficulty in Purifying this compound

Symptoms:

  • The isolated product is contaminated with unreacted m-xylene, m-methylbenzyl alcohol, or m-toluic acid.

  • Crystallization or distillation fails to yield a pure product.

Possible Cause Suggested Solution
Close Boiling Points of Components The boiling points of m-xylene, this compound, and m-methylbenzyl alcohol are relatively close, making simple distillation challenging.
Presence of Acidic Impurity (m-toluic acid) The presence of m-toluic acid can interfere with purification.
Formation of Azeotropes The components of the reaction mixture may form azeotropes, making separation by distillation difficult.

Purification Protocol:

  • Neutralization and Extraction: After the reaction, cool the mixture and wash it with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic m-toluic acid as its water-soluble salt.

  • Solvent Removal: Separate the organic layer and remove the solvent under reduced pressure.

  • Fractional Distillation: Perform fractional distillation under reduced pressure to separate the this compound from the lower-boiling m-xylene and the higher-boiling m-methylbenzyl alcohol.

  • Crystallization (Alternative): For mixtures of tolualdehyde isomers, purification can sometimes be achieved by fractional crystallization at low temperatures, potentially with the addition of a suitable solvent.

Experimental Protocols

Selective Oxidation of m-Xylene to this compound

This protocol is a general guideline and may require optimization based on available equipment and specific research goals.

Materials:

  • m-Xylene

  • Cobalt (II) acetate tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Acetic acid (solvent)

  • Pressurized air or oxygen source

  • High-pressure reactor equipped with a stirrer, gas inlet, sampling port, and temperature control.

Procedure:

  • Charge the high-pressure reactor with m-xylene and acetic acid.

  • Add the cobalt and manganese acetate catalysts. The catalyst loading and Co:Mn ratio should be optimized.

  • Seal the reactor and purge with nitrogen to remove air.

  • Pressurize the reactor with air or oxygen to the desired pressure.

  • Heat the reactor to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the desired duration.

  • Periodically, and cautiously, take samples from the reactor to monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Proceed with the purification protocol as described in the troubleshooting guide.

Data Presentation

Table 1: Effect of Temperature on m-Xylene Conversion and Product Selectivity (Illustrative Data)

Temperature (°C)m-Xylene Conversion (%)This compound Selectivity (%)m-Toluic Acid Selectivity (%)
100308510
120557520
140806035

Note: This table presents illustrative data to show general trends. Actual results will vary based on specific reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Charge Reactor: - m-Xylene - Acetic Acid - Catalysts prep2 Seal & Purge with Nitrogen prep1->prep2 prep3 Pressurize with Air/Oxygen prep2->prep3 react Heat & Stir (e.g., 100-150 °C) prep3->react monitor Monitor Progress (GC-MS) react->monitor workup1 Cool & Depressurize monitor->workup1 Reaction Complete workup2 Neutralize & Extract (remove m-toluic acid) workup1->workup2 workup3 Solvent Removal workup2->workup3 workup4 Fractional Distillation workup3->workup4 product Pure this compound workup4->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway mXylene m-Xylene intermediate m-Methylbenzyl Alcohol mXylene->intermediate Oxidation mTolualdehyde This compound intermediate->mTolualdehyde Oxidation mToluicAcid m-Toluic Acid (Byproduct) mTolualdehyde->mToluicAcid Over-oxidation

Caption: Reaction pathway for the oxidation of m-xylene.

References

Improving the yield of m-Tolualdehyde in organic reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of m-Tolualdehyde in common organic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for the synthesis of this compound include:

  • Gattermann-Koch Reaction: The formylation of toluene using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.

  • Oxidation of m-Xylene: The controlled oxidation of one of the methyl groups of m-xylene to an aldehyde.

  • Rosenmund Reduction: The catalytic hydrogenation of m-toluoyl chloride to this compound.

  • Stephen Reduction: The reduction of m-tolunitrile to this compound using tin(II) chloride and hydrochloric acid, followed by hydrolysis.

Q2: I am observing the formation of a significant amount of m-toluic acid as a byproduct. What could be the cause?

A2: The formation of m-toluic acid is a common issue, particularly in oxidation reactions of m-xylene. This over-oxidation occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. In the Rosenmund reduction, the presence of water can lead to the hydrolysis of the starting material, m-toluoyl chloride, to m-toluic acid.

Q3: My yield of this compound is consistently low. What general factors should I consider?

A3: Low yields can stem from several factors across different synthetic methods. Key areas to investigate include:

  • Purity of Reagents and Solvents: Impurities can interfere with the reaction or poison catalysts. Ensure all starting materials and solvents are of high purity and appropriately dried.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Deviations from optimal conditions can lead to side reactions or incomplete conversion.

  • Catalyst Activity: The activity of the catalyst is crucial. For reactions like the Rosenmund reduction, the catalyst may be too active, leading to over-reduction. In other cases, the catalyst may be deactivated or poisoned.

  • Work-up Procedure: Product can be lost during extraction, washing, and purification steps. Ensure efficient and careful work-up and isolation procedures.

Troubleshooting Guides

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a method for the formylation of aromatic compounds. While effective for toluene, achieving high yields of this compound can be challenging due to the directing effects of the methyl group, leading to a mixture of isomers.

Troubleshooting Common Issues in the Gattermann-Koch Reaction

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Tolualdehyde Isomers Incomplete reaction.- Increase reaction time.- Ensure a continuous and sufficient supply of CO and HCl gas.- Increase the pressure of the CO/HCl gas mixture.
Deactivated Lewis acid catalyst (e.g., AlCl₃).- Use fresh, anhydrous AlCl₃.- Ensure all glassware and reagents are scrupulously dry, as moisture deactivates the catalyst.
Insufficient co-catalyst (CuCl).- Ensure the use of an appropriate amount of high-purity CuCl to facilitate the formation of the formyl cation precursor.[1]
Formation of Significant Byproducts Isomerization or disproportionation of the starting material.- Maintain a low reaction temperature (typically 0-10 °C) to minimize side reactions.
Polymerization or tar formation.- Ensure efficient stirring to prevent localized overheating.- Use a suitable inert solvent to maintain a homogeneous reaction mixture.
Difficulty in Product Isolation Emulsion formation during work-up.- Add a saturated brine solution to help break the emulsion.- Filter the organic layer through a pad of celite.
Oxidation of m-Xylene

The direct oxidation of m-xylene to this compound is a cost-effective route, but achieving high selectivity can be difficult due to the potential for over-oxidation to m-toluic acid and other byproducts.[2]

Troubleshooting Common Issues in the Oxidation of m-Xylene

IssuePotential Cause(s)Suggested Solution(s)
Low Selectivity for this compound (High m-Toluic Acid formation) Reaction temperature is too high.- Optimize the reaction temperature; higher temperatures favor the formation of the carboxylic acid.[2]
Reaction time is too long.- Monitor the reaction progress closely using techniques like GC or TLC and quench the reaction once the optimal aldehyde concentration is reached.
Inappropriate catalyst or catalyst concentration.- Screen different catalysts (e.g., cobalt, manganese, or cerium-based catalysts) and optimize their concentrations to favor aldehyde formation.[2]
Formation of Isophthalic Acid Oxidation of both methyl groups.- Employ a milder oxidizing agent or adjust the stoichiometry of the oxidant to favor mono-oxidation.
Low Conversion of m-Xylene Insufficient oxidant or catalyst activity.- Ensure an adequate supply of the oxidizing agent (e.g., air, oxygen).- Check the purity and activity of the catalyst.
Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring the selectivity to find the optimal balance between conversion and selectivity.
Rosenmund Reduction

The Rosenmund reduction is a reliable method for converting m-toluoyl chloride to this compound. The key to a high yield is controlling the activity of the palladium catalyst to prevent over-reduction to m-methylbenzyl alcohol.[3]

Troubleshooting Common Issues in the Rosenmund Reduction

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of this compound Over-reduction to m-methylbenzyl alcohol.- Ensure the palladium catalyst is properly "poisoned" or deactivated. Common poisons include quinoline-sulfur or thiourea. - Use a catalyst with a lower palladium loading or a support with a lower surface area like barium sulfate.
Hydrolysis of m-toluoyl chloride.- Use anhydrous solvents and reagents, and thoroughly dry all glassware.
Incomplete reaction.- Increase the reaction time or the hydrogen pressure.- Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.
Formation of m-Toluic Anhydride Reaction of m-toluic acid (from hydrolysis) with m-toluoyl chloride.- Strictly exclude moisture from the reaction.
Decarbonylation of m-Toluoyl Chloride High reaction temperatures.- Conduct the reaction at the lowest effective temperature.
Stephen Reduction

The Stephen reduction provides a pathway to this compound from m-tolunitrile. The reaction proceeds via an iminium salt intermediate which is then hydrolyzed.

Troubleshooting Common Issues in the Stephen Reduction

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete formation of the aldimine-tin chloride complex.- Ensure the use of anhydrous conditions as moisture will interfere with the formation of the intermediate. - Use a suitable solvent in which the reactants are soluble.
Incomplete hydrolysis of the iminium salt.- Ensure complete hydrolysis by adding a sufficient amount of water and allowing adequate time for the reaction.- Gentle heating may be required to facilitate hydrolysis.
Side reactions of the nitrile.- Electron-withdrawing groups on the aromatic ring can sometimes lead to the formation of amide chlorides.
Formation of Amine Byproducts Over-reduction of the imine intermediate.- Careful control of the amount of reducing agent (SnCl₂) is necessary.

Experimental Protocols

Protocol 1: Gattermann-Koch Synthesis of Tolualdehyde Isomers

This protocol is adapted from a general procedure for the formylation of toluene. Note that this reaction will produce a mixture of tolualdehyde isomers, with p-tolualdehyde typically being the major product.

Materials:

  • Toluene (anhydrous)

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Ice

  • Dichloromethane (or diethyl ether)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet tube, and a cooling bath, add anhydrous aluminum chloride and a catalytic amount of cuprous chloride under an inert atmosphere.

  • Cool the vessel in an ice bath and add dry toluene.

  • While stirring vigorously, introduce a steady stream of a mixture of carbon monoxide and hydrogen chloride gas into the reaction mixture. Maintain the temperature between 0-10 °C.

  • Continue the gas addition for the desired reaction time (this can range from a few hours to several hours).

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid.

  • Extract the product with dichloromethane or diethyl ether.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to separate the tolualdehyde isomers.

Protocol 2: Rosenmund Reduction of m-Toluoyl Chloride

This protocol outlines the general procedure for the reduction of an acyl chloride to an aldehyde.

Materials:

  • m-Toluoyl chloride

  • Palladium on barium sulfate (Pd/BaSO₄) catalyst (5%)

  • Catalyst poison (e.g., quinoline-sulfur)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Hydrogen (H₂) gas

  • Anhydrous sodium carbonate (optional, for HCl removal)

Procedure:

  • Catalyst Preparation (if not commercially available): A poisoned catalyst can be prepared by treating a suspension of 5% Pd/BaSO₄ in toluene with a solution of the poison (e.g., quinoline and sulfur) and stirring for a period before introducing the substrate.

  • In a flask equipped with a stirrer, reflux condenser, and a gas inlet, suspend the poisoned Pd/BaSO₄ catalyst in the anhydrous solvent.

  • Add the m-toluoyl chloride to the suspension.

  • Bubble hydrogen gas through the stirred reaction mixture. The reaction is often carried out at an elevated temperature to facilitate the removal of the HCl byproduct.

  • Monitor the reaction progress by TLC or GC to determine the point of maximum aldehyde formation and avoid over-reduction.

  • Once the reaction is complete, cool the mixture and filter off the catalyst.

  • The filtrate can be washed with a dilute solution of sodium carbonate to remove any remaining HCl and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • The crude this compound can be purified by vacuum distillation.

Visualizations

Gattermann_Koch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous Toluene, AlCl₃, CuCl reaction Introduce CO/HCl Gas (0-10 °C) reagents->reaction Charge Reactor quench Quench with Ice/HCl reaction->quench Reaction Mixture extraction Extract with Organic Solvent quench->extraction wash Wash with NaHCO₃ and Water extraction->wash dry Dry and Evaporate Solvent wash->dry purify Vacuum Distillation dry->purify product product purify->product This compound

Caption: Experimental workflow for the Gattermann-Koch synthesis of this compound.

Rosenmund_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents m-Toluoyl Chloride, Poisoned Pd/BaSO₄, Anhydrous Solvent reaction Bubble H₂ Gas (Elevated Temperature) reagents->reaction Charge Reactor filter_catalyst Filter Catalyst reaction->filter_catalyst Reaction Mixture wash Wash with Na₂CO₃ and Water filter_catalyst->wash dry Dry and Evaporate Solvent wash->dry purify Vacuum Distillation dry->purify product product purify->product This compound

Caption: Experimental workflow for the Rosenmund reduction of m-toluoyl chloride.

Troubleshooting_Logic cluster_methods Synthesis Methods start Low Yield of This compound q1 Which synthesis method was used? start->q1 oxidation Oxidation of m-Xylene q1->oxidation rosenmund Rosenmund Reduction q1->rosenmund stephen Stephen Reduction q1->stephen q2_ox High m-Toluic Acid? oxidation->q2_ox q2_ros Alcohol byproduct? rosenmund->q2_ros q2_ste Incomplete reaction? stephen->q2_ste ans2_ox_yes Over-oxidation. Reduce temp/time. q2_ox->ans2_ox_yes Yes ans2_ox_no Check catalyst and oxidant. q2_ox->ans2_ox_no No ans2_ros_yes Over-reduction. Poison catalyst. q2_ros->ans2_ros_yes Yes ans2_ros_no Check for moisture (hydrolysis). q2_ros->ans2_ros_no No ans2_ste_yes Ensure anhydrous conditions for complex formation. q2_ste->ans2_ste_yes Yes ans2_ste_no Ensure complete hydrolysis. q2_ste->ans2_ste_no No

Caption: Troubleshooting logic for low yield of this compound based on the synthesis method.

References

Technical Support Center: Troubleshooting Low Yield in m-Tolualdehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of m-Tolualdehyde, a crucial intermediate in the pharmaceutical, fragrance, and polymer industries. Low yields can significantly impact research timelines and production costs. This guide aims to help you identify and resolve issues to optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low or no yield is a frequent issue that can stem from several factors, depending on your synthetic route. Here are some common culprits:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient stirring.

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product.

  • Moisture and Air Sensitivity: Many reagents used in organic synthesis are sensitive to moisture and atmospheric oxygen. Contamination can deactivate reagents and lead to undesired side reactions.

  • Impure Starting Materials: The purity of your reactants is critical. Impurities can interfere with the reaction and generate byproducts.

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps if not performed carefully.

Q2: I'm synthesizing this compound by oxidizing m-xylene, but the yield is poor. What could be wrong?

The oxidation of m-xylene is a common route, but over-oxidation is a major challenge.

  • Over-oxidation to m-Toluic Acid: A primary reason for low yields of this compound is its further oxidation to m-toluic acid. To mitigate this, consider using a milder oxidizing agent or carefully controlling the stoichiometry of a stronger oxidant. Monitoring the reaction progress closely using techniques like TLC or GC is crucial to stop the reaction once the aldehyde is formed.

  • Catalyst Deactivation: If you are using a catalyst, it may have been deactivated by impurities or reaction byproducts. Ensure you are using a fresh, active catalyst.

  • Suboptimal Reaction Conditions: Temperature and pressure play a significant role. High temperatures can favor over-oxidation. It is important to optimize these parameters for your specific catalytic system.

Q3: I am reducing m-toluoyl chloride to this compound and facing low yields. What are the likely issues?

Reduction of an acid chloride is a direct method, but several factors can impact the yield.

  • Over-reduction to m-Toluyl Alcohol: The aldehyde product can be further reduced to the corresponding alcohol. Using a mild and selective reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), and maintaining a low reaction temperature (e.g., -78 °C) can help prevent this.

  • Hydrolysis of m-Toluoyl Chloride: m-Toluoyl chloride is highly reactive towards water and will hydrolyze back to m-toluic acid.[1] It is imperative to use anhydrous solvents and reagents and to thoroughly dry all glassware.[1]

  • Incomplete Reaction: If the reducing agent is not active enough or used in insufficient quantity, the reaction may not go to completion, leaving unreacted m-toluoyl chloride.

Q4: My Grignard reaction to synthesize this compound is not working well. What are the potential side reactions?

Grignard reactions are versatile but require strict control of conditions to avoid side reactions that consume the Grignard reagent and lower the yield.

  • Reaction with Moisture: Grignard reagents are extremely sensitive to water. Even trace amounts of moisture in the glassware or solvent will quench the reagent.[2] All equipment must be flame-dried or oven-dried, and anhydrous solvents must be used.[3]

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl or aryl halide, leading to a coupling byproduct.[4] This can be minimized by slow addition of the halide to the magnesium turnings during the Grignard reagent formation.

  • Enolization of the Carbonyl Substrate: If you are reacting the Grignard reagent with a carbonyl compound that has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes how different reaction parameters can influence the yield of this compound in common synthetic routes. This data is compiled from various literature sources and should be used as a general guideline for optimization.

Synthetic RouteParameterConditionEffect on YieldPotential Side Products
Oxidation of m-Xylene Oxidizing AgentStrong (e.g., KMnO₄)Can be high, but risk of over-oxidationm-Toluic acid
Mild (e.g., MnO₂)More selective for the aldehyde, potentially lower conversionUnreacted m-xylene
TemperatureHighIncreased reaction rate, but promotes over-oxidationm-Toluic acid, ring-cleavage products
LowSlower reaction, higher selectivity for the aldehydeUnreacted m-xylene
Reduction of m-Toluoyl Chloride Reducing AgentStrong (e.g., LiAlH₄)High risk of over-reductionm-Toluyl alcohol
Mild (e.g., LiAl(O-t-Bu)₃H)Higher selectivity for the aldehydeUnreacted m-toluoyl chloride
TemperatureAmbientCan lead to over-reductionm-Toluyl alcohol
Low (-78 °C)Favors formation of the aldehydeUnreacted m-toluoyl chloride
Grignard Reaction SolventAnhydrous Ether/THFEssential for Grignard formation and reactionWurtz coupling products
Presence of WaterQuenches the Grignard reagent, no productAlkane from the Grignard reagent
Reactant AdditionSlow addition of halideMinimizes Wurtz coupling
Rapid addition of halideIncreases Wurtz couplingDimer of the R-group from the halide

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Oxidation of m-Xylene using Manganese Dioxide

This protocol describes a selective oxidation of m-xylene to this compound using activated manganese dioxide.

Materials:

  • m-Xylene

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-xylene (1 equivalent) and anhydrous dichloromethane.

  • To this solution, add activated manganese dioxide (5-10 equivalents) in portions with vigorous stirring.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to days depending on the activity of the MnO₂.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.

Protocol 2: Reduction of m-Toluoyl Chloride using Lithium Tri-tert-butoxyaluminum Hydride

This protocol details the selective reduction of m-toluoyl chloride to this compound.

Materials:

  • m-Toluoyl Chloride

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve m-toluoyl chloride (1 equivalent) in anhydrous THF and add it to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate dry flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride (1.1 equivalents) in anhydrous THF.

  • Add the hydride solution to the dropping funnel and add it dropwise to the stirred solution of m-toluoyl chloride at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow, dropwise addition of 1M HCl at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound Observed check_reaction Analyze Reaction Mixture (TLC, GC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? check_reaction->side_products no_product No/Trace Product? check_reaction->no_product incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Check stirrer efficiency incomplete->optimize_conditions Yes side_products->no_product No identify_byproducts Identify Byproducts (MS, NMR) to understand side reactions side_products->identify_byproducts Yes check_starting_materials Verify Purity of Starting Materials and Reagents no_product->check_starting_materials Yes check_setup Ensure Anhydrous and Inert Conditions no_product->check_setup Also end Improved Yield optimize_conditions->end change_reagents Consider More Reactive Reagents or Catalyst change_reagents->end purification_issue Review Purification Strategy: - Adjust solvent system for chromatography - Consider distillation identify_byproducts->purification_issue purification_issue->end check_starting_materials->change_reagents check_setup->change_reagents Synthesis_Pathways cluster_oxidation Oxidation Route cluster_reduction Reduction Route cluster_grignard Grignard Route m_xylene m-Xylene oxidation Oxidation (e.g., MnO2, KMnO4) m_xylene->oxidation m_tolualdehyde1 This compound oxidation->m_tolualdehyde1 over_oxidation Over-oxidation m_tolualdehyde1->over_oxidation m_toluic_acid m-Toluic Acid over_oxidation->m_toluic_acid m_toluoyl_chloride m-Toluoyl Chloride reduction Reduction (e.g., LiAl(O-t-Bu)3H) m_toluoyl_chloride->reduction hydrolysis Hydrolysis (Moisture) m_toluoyl_chloride->hydrolysis m_tolualdehyde2 This compound reduction->m_tolualdehyde2 over_reduction Over-reduction m_tolualdehyde2->over_reduction m_toluyl_alcohol m-Toluyl Alcohol over_reduction->m_toluyl_alcohol m_toluic_acid2 m-Toluic Acid hydrolysis->m_toluic_acid2 m_bromotoluene m-Bromotoluene + Mg grignard_formation Grignard Formation (Anhydrous Ether) m_bromotoluene->grignard_formation grignard_reagent m-Tolylmagnesium Bromide grignard_formation->grignard_reagent grignard_reaction Grignard Reaction grignard_reagent->grignard_reaction wurtz_coupling Wurtz Coupling grignard_reagent->wurtz_coupling reacts with m-Bromotoluene formylating_agent Formylating Agent (e.g., Ethyl Formate) formylating_agent->grignard_reaction m_tolualdehyde3 This compound grignard_reaction->m_tolualdehyde3 ditolyl 3,3'-Dimethylbiphenyl wurtz_coupling->ditolyl reacts with m-Bromotoluene

References

Technical Support Center: Purification of m-Tolualdehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of m-tolualdehyde from its common isomeric impurities, o-tolualdehyde and p-tolualdehyde.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

Crude this compound often contains its structural isomers: o-tolualdehyde and p-tolualdehyde. The relative amounts of these impurities can vary depending on the synthetic route used to produce the tolualdehyde mixture. For instance, the reaction of toluene with carbon monoxide in the presence of an HF-BF3 catalyst typically yields p-tolualdehyde with 3 to 5% of o-tolualdehyde, while an HCl-AlCl3 catalyst can result in 10 to 15% of o-tolualdehyde and a small amount of this compound.[1]

Q2: What are the primary challenges in separating tolualdehyde isomers?

The main challenge lies in the very similar physical properties of the o-, m-, and p-isomers, particularly their boiling points.[1] This makes separation by standard fractional distillation difficult and energy-intensive.[2]

Q3: What are the principal methods for purifying this compound?

The primary methods for purifying this compound from its isomers include:

  • Fractional Distillation: This method exploits small differences in boiling points. Due to the close boiling points of the isomers, this technique requires a highly efficient distillation column.

  • Chemical Derivatization (Bisulfite Adduct Formation): This is a classic and effective method. Aldehydes react reversibly with sodium bisulfite to form water-soluble adducts, which can be separated from non-aldehydic impurities or isomers that react at different rates.[3] The purified aldehyde can then be regenerated.

  • Fractional Crystallization: This method relies on differences in melting points and solubility. It is particularly effective for purifying p-tolualdehyde, which has a higher melting point than the other isomers.

  • Chromatography: Techniques like gas chromatography can be used for the separation of tolualdehyde isomers, especially on an analytical scale.

Troubleshooting Guides

Method 1: Fractional Distillation

Problem: Poor separation of isomers during fractional distillation.

  • Possible Cause 1: Insufficient Column Efficiency. The boiling points of the tolualdehyde isomers are very close. A standard distillation setup may not have enough theoretical plates to achieve good separation.

    • Solution: Use a packed distillation column (e.g., with Raschig rings or Vigreux indentations) or a spinning band distillation apparatus to increase the number of theoretical plates.

  • Possible Cause 2: Incorrect Reflux Ratio. A low reflux ratio may not allow for proper equilibrium to be established on each theoretical plate.

    • Solution: Increase the reflux ratio. This means returning a larger proportion of the condensate to the column. While this will slow down the distillation rate, it will significantly improve separation efficiency.

  • Possible Cause 3: Unstable Heat Input. Fluctuations in the heating mantle can disrupt the vapor-liquid equilibrium within the column.

    • Solution: Use a proportional-integral-derivative (PID) controller for the heating mantle to ensure a stable and consistent heat input. Insulate the distillation column to minimize heat loss to the environment.

Method 2: Purification via Sodium Bisulfite Adduct

Problem: The bisulfite adduct fails to precipitate or separate.

  • Possible Cause 1: Incorrect pH. The formation of the bisulfite adduct is a pH-dependent equilibrium.

    • Solution: Ensure the reaction medium is in the acidic to neutral pH range, which favors adduct formation. The use of a freshly prepared saturated solution of sodium bisulfite is recommended.

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may be slow to reach equilibrium.

    • Solution: Vigorously stir the mixture to ensure good contact between the organic and aqueous phases. The reaction is exothermic, so some cooling might be necessary to control the temperature, typically between 20-35°C.

  • Possible Cause 3: High Solubility of the Adduct. For some aldehydes, the bisulfite adduct may be soluble in the reaction mixture.

    • Solution: If the adduct is not precipitating, it will be in the aqueous layer. Proceed with a liquid-liquid extraction to separate the aqueous layer (containing the this compound adduct) from the organic layer (containing impurities and unreacted o- and p-isomers, which may react more slowly).

Problem: Low yield of regenerated this compound from the bisulfite adduct.

  • Possible Cause 1: Incomplete Regeneration. The reversal of the bisulfite addition reaction is also an equilibrium process.

    • Solution: To regenerate the aldehyde, the aqueous layer containing the adduct should be treated with a strong base (like sodium hydroxide) or an acid (like sulfuric acid) to shift the equilibrium back towards the free aldehyde. Ensure the pH is strongly basic to fully reverse the reaction.

  • Possible Cause 2: Loss during Extraction. The regenerated this compound needs to be efficiently extracted from the aqueous solution.

    • Solution: Use a suitable organic solvent (e.g., diethyl ether or dichloromethane) and perform multiple extractions to ensure complete recovery of the aldehyde from the aqueous phase.

Data Presentation

Table 1: Physical Properties of Tolualdehyde Isomers

Propertyo-TolualdehydeThis compoundp-Tolualdehyde
Molecular Weight ( g/mol ) 120.15120.15120.15
Boiling Point (°C at 760 mmHg) 196-202199204-206
Melting Point (°C) < 25< 25-6
Density (g/mL at 25°C) ~1.039 (at 19°C/4°C)1.0191.019
Refractive Index (n20/D) ~1.549 (at 19°C)1.5411.545
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquid

Experimental Protocols

Protocol 1: Purification of this compound via Bisulfite Adduct Formation

This protocol is designed for the selective separation of aldehydes from mixtures.

Materials:

  • Crude tolualdehyde mixture

  • Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared

  • Methanol or Tetrahydrofuran (THF)

  • Diethyl ether (or other suitable organic solvent)

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

Procedure:

  • Adduct Formation:

    • Dissolve the crude tolualdehyde mixture in a minimal amount of a water-miscible solvent like methanol or THF in a flask.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of freshly prepared saturated aqueous sodium bisulfite.

    • Shake the funnel vigorously for 5-10 minutes, venting frequently to release any pressure. The bisulfite adduct of this compound will preferentially form and dissolve in the aqueous layer.

  • Separation:

    • Allow the layers to separate. The aqueous layer contains the bisulfite adduct, while the organic layer (if any) and unreacted isomers remain.

    • If a precipitate forms between the layers, this is likely the adduct of a non-polar aldehyde. Filter the entire mixture through Celite to collect the solid adduct. Otherwise, drain and collect the aqueous layer.

    • Wash the organic layer (or the filtered organic phase) with a small portion of water and combine this with the initial aqueous extract to ensure complete recovery of the adduct.

  • Regeneration of Aldehyde:

    • Place the combined aqueous layers (containing the dissolved adduct) into a clean flask or separatory funnel.

    • Slowly add 10% NaOH solution while stirring until the solution is strongly basic (pH > 10). This will reverse the reaction and regenerate the free this compound.

  • Extraction and Isolation:

    • Extract the regenerated aldehyde from the aqueous solution using diethyl ether (perform at least 3 extractions).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.

  • Analysis:

    • Assess the purity of the final product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Analysis & Final Product start Crude Tolualdehyde (o-, m-, p- isomers) distillation Fractional Distillation start->distillation bisulfite Bisulfite Adduct Formation start->bisulfite crystallization Fractional Crystallization start->crystallization analysis Purity Check (GC, NMR) distillation->analysis bisulfite->analysis crystallization->analysis product Pure this compound analysis->product

Caption: General workflow for the purification of this compound.

Bisulfite_Reaction aldehyde This compound (in organic phase/mixture) adduct Water-Soluble Bisulfite Adduct (in aqueous phase) aldehyde->adduct + NaHSO₃ (Formation) bisulfite Sodium Bisulfite (NaHSO₃ in H₂O) bisulfite->adduct regen_aldehyde Purified this compound (separates from aqueous phase) adduct->regen_aldehyde + Base (Regeneration) impurities Isomeric Impurities (o-, p-tolualdehyde) base Add Base (e.g., NaOH)

Caption: Chemical principle of purification via bisulfite adduct formation.

Troubleshooting_Distillation start Problem: Poor Isomer Separation cause1 Cause 1: Low Column Efficiency Solution: Use packed/spinning band column start->cause1 cause2 Cause 2: Incorrect Reflux Ratio Solution: Increase reflux ratio start->cause2 cause3 Cause 3: Unstable Heating Solution: Use PID controller, insulate column start->cause3

Caption: Troubleshooting logic for fractional distillation issues.

References

Technical Support Center: Separation of o-, m-, and p-Tolualdehyde by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of o-, m-, and p-tolualdehyde isomers via fractional distillation. The information is tailored for researchers, scientists, and professionals in drug development.

Physical Properties for Fractional Distillation

A successful fractional distillation relies on the differences in the boiling points of the components. The boiling points of o-, m-, and p-tolualdehyde at atmospheric and reduced pressures are summarized below. The close proximity of their boiling points necessitates a highly efficient fractional distillation setup.

IsomerBoiling Point at 760 mmHg (°C)Boiling Point at 11 mmHg (°C)
o-Tolualdehyde199-20080-82
m-Tolualdehyde19980-82
p-Tolualdehyde204-20582-85

Experimental Protocol: Fractional Distillation of Tolualdehyde Isomers

This protocol outlines a general procedure for the separation of o-, m-, and p-tolualdehyde isomers using vacuum fractional distillation. Due to the high boiling points and susceptibility of aldehydes to oxidation, performing the distillation under reduced pressure and an inert atmosphere is crucial.

Materials and Equipment:

  • Mixture of o-, m-, and p-tolualdehyde

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux, or preferably a packed column with Raschig rings or structured packing for higher efficiency)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (multiple)

  • Vacuum pump and vacuum gauge

  • Inert gas source (Nitrogen or Argon)

  • Boiling chips or a magnetic stir bar

  • Antioxidant (e.g., a few crystals of hydroquinone or catechol)

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent side reactions.

    • Add the mixture of tolualdehyde isomers and a few boiling chips or a magnetic stir bar to the round-bottom flask.

    • To prevent oxidation of the aldehydes during heating, add a small amount of an antioxidant like hydroquinone or catechol to the flask.[1]

    • Assemble the fractional distillation apparatus as shown in the diagram below. Use appropriate clamps to secure all connections.

    • Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

  • Inert Atmosphere:

    • Purge the entire system with an inert gas, such as nitrogen or argon, to remove any oxygen. This is critical to prevent the oxidation of the aldehydes to the corresponding toluic acids, especially at elevated temperatures.[1]

  • Vacuum Application:

    • Gradually apply a vacuum to the system. A pressure of around 10-20 mmHg is a good starting point. Lowering the pressure reduces the boiling points of the isomers, allowing for distillation at a lower temperature and minimizing thermal degradation.

  • Heating and Distillation:

    • Begin heating the mixture gently using the heating mantle. If using a stirrer, ensure it is rotating smoothly.

    • Observe the mixture as it begins to boil. A ring of condensate should slowly rise through the fractionating column. A slow and steady rise is crucial for an efficient separation.

    • The vapor temperature should stabilize at the boiling point of the most volatile isomer (o- and this compound, which have very similar boiling points) at the applied pressure.

    • Collect the first fraction in a pre-weighed receiving flask. This fraction will be enriched in the lower-boiling isomers.

  • Fraction Collection:

    • Monitor the temperature at the distillation head closely. A sharp drop in temperature after the first fraction has been collected indicates that the lower-boiling components have been mostly removed.

    • Change the receiving flask to collect the intermediate fraction.

    • Gradually increase the heating mantle temperature to distill the next isomer. The vapor temperature will rise and then stabilize at the boiling point of the next isomer in the mixture.

    • Continue collecting fractions based on the stable temperature plateaus observed. The final fraction will be enriched in the highest-boiling isomer, p-tolualdehyde.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool down completely under vacuum.

    • Slowly and carefully release the vacuum and introduce the inert gas back into the system before dismantling the apparatus.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the fractional distillation of tolualdehyde isomers.

Q1: The separation of the isomers is poor, and the collected fractions are still mixtures. What can I do?

A1: Poor separation is a common issue when dealing with close-boiling isomers. Consider the following solutions:

  • Increase Column Efficiency: A standard Vigreux column may not provide enough theoretical plates for this separation. Use a longer column or switch to a packed column containing Raschig rings, glass beads, or structured packing. These materials increase the surface area for vapor-liquid equilibria, leading to a better separation.

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the condensate returned to the column to the condensate collected as distillate) can improve separation. This can be achieved by adjusting the heating rate. A slower distillation rate generally leads to a higher reflux ratio and better separation.

  • Ensure Adiabatic Operation: Make sure the column is well-insulated to prevent heat loss. This helps maintain the necessary temperature gradient for efficient fractionation.

Q2: The temperature at the distillation head is fluctuating, and I cannot get a stable reading for a fraction.

A2: Temperature fluctuations can be caused by several factors:

  • Uneven Boiling: Ensure the liquid in the distillation flask is boiling smoothly. Use fresh boiling chips or a magnetic stirrer. Superheating and bumping can cause erratic temperature changes.

  • Inconsistent Heating: A fluctuating heat source will lead to unstable distillation. Ensure the heating mantle is providing consistent heat.

  • Drafts: Air drafts in the laboratory can cool the distillation head and column, causing temperature fluctuations. Ensure the apparatus is in a draft-free area or is properly shielded.

Q3: My aldehyde mixture is turning yellow or brown during distillation.

A3: Discoloration often indicates decomposition or oxidation of the aldehydes.

  • Prevent Oxidation: Aldehydes are prone to air oxidation, especially at high temperatures.[1] It is crucial to conduct the distillation under an inert atmosphere (nitrogen or argon). Adding a small amount of an antioxidant like hydroquinone can also help inhibit oxidation.[1]

  • Lower the Temperature: High temperatures can cause the aldehydes to undergo side reactions. Using a vacuum reduces the boiling points of the isomers, allowing the distillation to be carried out at a lower, safer temperature.

Q4: Do the tolualdehyde isomers form an azeotrope?

Q5: The distillation is proceeding very slowly or has stopped, even with increased heating.

A5: This could be due to a few reasons:

  • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the higher-boiling isomers, especially p-tolualdehyde. Ensure the heating mantle is set to an appropriate temperature.

  • Flooding of the Column: If the heating rate is too high, the column can flood, where the amount of vapor rising is too great for the returning condensate to flow back down smoothly. This impedes the distillation process. Reduce the heating rate to allow the column to operate correctly.

  • Loss of Vacuum: Check all connections for leaks. A loss of vacuum will cause the boiling points of the compounds to increase, potentially halting the distillation at the current temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the fractional distillation of o-, m-, and p-tolualdehyde.

Fractional_Distillation_Workflow Workflow for Fractional Distillation of Tolualdehyde Isomers A Prepare Mixture (Tolualdehydes, Boiling Chips, Antioxidant) B Assemble Fractional Distillation Apparatus A->B C Purge System with Inert Gas (N2 or Ar) B->C D Apply Vacuum (e.g., 10-20 mmHg) C->D E Heat Mixture Gently D->E F Observe Slow Rise of Condensate Ring E->F G Stabilize Temperature at First Plateau (o- & this compound) F->G H Collect First Fraction G->H I Monitor for Temperature Drop H->I J Change Receiving Flask I->J K Increase Heating J->K L Stabilize Temperature at Second Plateau (p-Tolualdehyde) K->L M Collect Second Fraction L->M N Cool System Under Vacuum M->N O Release Vacuum with Inert Gas N->O P Dismantle Apparatus O->P

Caption: Workflow for the fractional distillation of tolualdehyde isomers.

References

Technical Support Center: Chromatographic Purification of 3-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 3-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 3-methylbenzaldehyde sample?

A1: The most prevalent impurity is 3-methylbenzoic acid, which forms due to the oxidation of the aldehyde group, especially upon exposure to air.[1][2][3] Other potential impurities include unreacted starting materials, such as 3-methylbenzyl alcohol if the synthesis involved oxidation, or residual catalysts and solvents from the reaction.[1]

Q2: My purified 3-methylbenzaldehyde degrades over time, showing a white precipitate. What is happening and how can I prevent it?

A2: The white precipitate is likely 3-methylbenzoic acid, formed by the oxidation of the aldehyde. Aldehydes are prone to air oxidation.[4] To minimize this, always store purified 3-methylbenzaldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. Some commercial preparations are stabilized with antioxidants like hydroquinone.

Q3: How can I effectively remove the 3-methylbenzoic acid impurity?

A3: An acid-base liquid-liquid extraction is the most efficient method. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate). Wash this solution with a mild aqueous base, such as 5% sodium carbonate or a saturated sodium bicarbonate solution. The acidic 3-methylbenzoic acid will be deprotonated to its salt form and move into the aqueous layer, which can then be separated and discarded. The organic layer containing the purified aldehyde should then be washed with water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed.

Q4: I'm experiencing low recovery after silica gel column chromatography. What could be the cause?

A4: Low recovery can be attributed to the acidic nature of standard silica gel, which may cause degradation of the aldehyde. To mitigate this, you can either deactivate the silica gel by pre-washing it with a solvent mixture containing 1-3% triethylamine or use a less acidic stationary phase like neutral alumina.

Q5: My peaks are broad or tailing in HPLC/GC analysis. What is the likely reason?

A5: Broad or tailing peaks often indicate the presence of polar impurities, such as the corresponding benzoic acid or residual benzyl alcohol. An initial acid/base wash can help remove these impurities before chromatographic analysis. Other factors could include column degradation, improper mobile phase composition, or sample overload.

Q6: When should I choose column chromatography over distillation for purification?

A6: While distillation can remove non-volatile impurities, it may not be suitable for high molecular weight compounds or thermally sensitive ones that could degrade at high temperatures. Column chromatography is generally the preferred method as it separates compounds based on polarity under milder conditions and is effective at removing a wider range of impurities, including those with similar boiling points.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Separation in Column Chromatography (Overlapping Spots on TLC) The polarity of the eluent system is not optimal.Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) in TLC trials to find a system where the 3-methylbenzaldehyde has an Rf value of approximately 0.25-0.35 and is well-separated from impurities. A gradient elution on the column, starting with a low polarity and gradually increasing it, is often more effective than an isocratic (constant polarity) elution.
Product is Stuck on the Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Oily or Gummy Product After Synthesis Presence of unreacted starting materials or low-molecular-weight byproducts.Perform an aqueous workup. Wash the crude product with a mild base (e.g., saturated sodium bicarbonate) to remove acidic impurities, followed by a brine wash. If impurities persist, proceed with column chromatography.
Persistent Impurity After Chromatography The impurity has a very similar polarity to the product, leading to co-elution.Consider an alternative purification technique. Formation of a bisulfite adduct is a classic chemical method. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic impurities in the organic phase. The aldehyde can then be regenerated from the aqueous solution.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying crude 3-methylbenzaldehyde.

  • TLC Analysis: First, determine the optimal mobile phase using TLC. Test various ratios of hexane and ethyl acetate. A good starting point is 95:5 hexane:ethyl acetate. The ideal system will give the 3-methylbenzaldehyde product an Rf value of ~0.3.

  • Column Preparation:

    • Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent determined by TLC.

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica to prevent disturbance.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the least polar solvent mixture.

    • Apply gentle pressure with compressed air or nitrogen to maintain a steady flow rate (flash chromatography).

    • If necessary, gradually increase the eluent polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection & Analysis:

    • Collect the eluate in a series of labeled test tubes.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 3-methylbenzaldehyde.

Protocol 2: Removal of Acidic Impurities by Liquid-Liquid Extraction

This protocol is a pre-purification step to remove 3-methylbenzoic acid.

  • Dissolve the crude 3-methylbenzaldehyde in diethyl ether (approx. 10-20 volumes).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 5% sodium carbonate (Na₂CO₃) aqueous solution.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the upper organic layer twice more with the Na₂CO₃ solution, followed by one wash with water and one wash with brine.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent, and remove the solvent under reduced pressure.

Protocol 3: Purity Analysis by Gas Chromatography (GC)

This protocol provides typical conditions for analyzing the purity of 3-methylbenzaldehyde.

Parameter Value
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column RXI-5Sil MS (30m x 0.32mm i.d.) or similar
Carrier Gas Helium
Inlet Temperature 270 °C
Split Ratio 100:1
Oven Program Initial Temp: 100 °C (hold 10 min), Ramp: 5 °C/min to 200 °C, then 10 °C/min to 300 °C (hold 5 min)
Detector Temp 300 °C

Table 1: Example GC-FID Method Parameters. Note: Conditions should be optimized for the specific instrument and column used.

Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides typical conditions for analyzing the purity of 3-methylbenzaldehyde.

Parameter Value
Instrument HPLC with UV Detector (e.g., 254 nm)
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and Water
Elution Mode Isocratic or Gradient (e.g., starting with 60:40 Water:Acetonitrile, ramping to 10:90)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 µL

Table 2: Example HPLC Method Parameters. Note: Conditions, especially the mobile phase composition, should be optimized for the specific column and sample.

Visualizations

G cluster_workflow Purification Workflow start_end start_end process process decision decision analysis analysis A Crude 3-Methylbenzaldehyde B Optional: Aqueous Wash (5% Na2CO3) A->B Remove acidic impurities C Column Chromatography (Silica Gel) A->C If no acidic impurity B->C D TLC / GC Analysis of Fractions C->D Collect fractions E Combine Pure Fractions D->E Identify pure fractions F Solvent Evaporation (Rotary Evaporator) E->F G Purified 3-Methylbenzaldehyde F->G

Caption: General workflow for the purification of 3-methylbenzaldehyde.

G cluster_troubleshooting Troubleshooting Column Chromatography problem problem decision decision solution solution A Problem: Poor Separation or Low Yield B Are spots/peaks overlapping? A->B C Optimize eluent system (TLC trials). Use gradient elution. B->C Yes D Is recovery low with good separation? B->D No E Deactivate silica with 1-3% Triethylamine or use neutral alumina. D->E Yes F Is the product streaking on TLC? D->F No G Sample may be overloaded. Use less material or a larger column. F->G Yes H Consider alternative purification (e.g., bisulfite adduct). F->H No

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: m-Tolualdehyde Handling, Storage, and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of m-Tolualdehyde during storage and reactions. Follow these FAQs and troubleshooting protocols to ensure the integrity of your starting material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to oxidation?

A1: this compound (3-methylbenzaldehyde) is an aromatic aldehyde, an organic compound containing a formyl group (-CHO) attached to a benzene ring with a methyl substituent at the meta position.[1] Like many aldehydes, it is highly susceptible to oxidation because the aldehyde hydrogen is easily abstracted.[2] When exposed to air (oxygen), this compound readily oxidizes to form m-toluic acid.[2][3] This degradation can compromise the purity of the material and negatively impact reaction outcomes.[4]

Q2: What are the common signs of this compound oxidation?

A2: The primary sign of oxidation is the formation of a white crystalline solid, which is m-toluic acid, within the liquid aldehyde. You may observe this as a precipitate at the bottom of the storage container. Degradation may also be indicated by a change in color, although this is less specific. For reactions, sluggish or incomplete conversion can also be a sign that your starting aldehyde is impure due to oxidation.

Q3: How should I properly store this compound to minimize oxidation?

A3: Proper storage is critical to maintaining the stability of this compound. It should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area, away from heat, light, and ignition sources. To create an oxygen-free environment, storing the aldehyde under an inert gas atmosphere, such as nitrogen or argon, is highly recommended. For long-term storage, refrigeration at 2-8°C is advised.

Q4: My this compound is "stabilized with HQ". What does this mean?

A4: "HQ" refers to hydroquinone, which is added as an antioxidant or stabilizer. Hydroquinone inhibits the free-radical chain reaction of autoxidation, significantly slowing down the process of the aldehyde converting to a carboxylic acid. While effective, this stabilization does not completely prevent oxidation, and proper storage and handling are still necessary.

Q5: Can I add other antioxidants to this compound?

A5: Yes, other antioxidants can be used to prolong the shelf life of aldehydes. Butylated hydroxytoluene (BHT) is another common antioxidant that can be effective in preventing degradation. However, if you are using the aldehyde in a sensitive reaction, be aware that the antioxidant is an impurity that may need to be removed or could potentially interfere with your chemistry.

Q6: My this compound appears to have oxidized. Can I still use it?

A6: It is not recommended to use oxidized this compound directly in a reaction, as the m-toluic acid impurity can interfere with the reaction and lead to lower yields or side products. However, you can purify the aldehyde to remove the carboxylic acid impurity before use.

Q7: How can I purify oxidized this compound?

A7: The most common method to remove the m-toluic acid impurity is to perform a mild basic wash. You can dissolve the aldehyde in a suitable organic solvent (like diethyl ether or ethyl acetate), wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution, and then wash with brine. The basic solution deprotonates the acidic m-toluic acid, forming a salt that is soluble in the aqueous layer and is thus removed. The organic layer containing the purified aldehyde is then dried and the solvent is removed. For very high purity, subsequent distillation may be performed.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction is slow, incomplete, or fails to initiate. The this compound starting material has been partially oxidized to m-toluic acid.1. Check for Impurities: Inspect the this compound bottle for any solid precipitate. 2. Purify the Aldehyde: If solids are present or oxidation is suspected, purify the aldehyde using the basic wash protocol provided below. 3. Use Fresh Material: If possible, use a new, unopened bottle of stabilized this compound.
A white, crystalline solid is observed in the this compound container. The aldehyde has oxidized to m-toluic acid upon exposure to air.1. Do Not Use Directly: Do not use the material as-is for your reaction. 2. Purify: Follow the "Protocol for Purification of Oxidized this compound" to remove the acid impurity. 3. Review Storage: After purification, store the aldehyde under an inert atmosphere and in a tightly sealed container to prevent re-oxidation.
Reaction yields are consistently low, and an acidic byproduct is isolated. Oxidation is occurring during the reaction itself.1. Degas Solvents: Ensure all reaction solvents are thoroughly degassed to remove dissolved oxygen. 2. Use Inert Atmosphere: Set up and run the reaction under a continuous stream of an inert gas like nitrogen or argon. 3. Use Freshly Purified Aldehyde: Purify the this compound immediately before use to ensure the highest purity.

Data Summary: Storage Conditions

ParameterRecommendationRationaleCitations
Temperature 2-8°C (Refrigerated)Slows the rate of oxidation and potential polymerization.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, which is required for oxidation. This is the most critical factor for preventing degradation.
Container Tightly sealed, airtight amber glass or aluminum bottle.Prevents exposure to air and light, which can accelerate oxidation.
Stabilizer Hydroquinone (HQ) or Butylated Hydroxytoluene (BHT)Acts as an antioxidant to inhibit the oxidation chain reaction.
Location Cool, dry, well-ventilated area away from heat and incompatible materials.Ensures general chemical safety and stability.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage

This protocol describes how to create an oxygen-free environment in a storage container using an inert gas.

  • Materials: Bottle of this compound, a cylinder of dry nitrogen (N₂) or argon (Ar) with a regulator, tubing, and a needle adapter.

  • Setup: Work in a well-ventilated fume hood. Secure the this compound container.

  • Purging: Insert a long needle connected to the inert gas line into the headspace of the container, ensuring it is above the liquid level. Insert a second, shorter needle to act as a vent.

  • Gas Flow: Gently bubble the inert gas into the headspace for 2-5 minutes to displace the air. The gentle flow should exit through the vent needle.

  • Sealing: Remove the vent needle first, followed by the gas inlet needle, and immediately seal the container tightly.

  • Labeling: It is good practice to label the container indicating it has been stored under an inert atmosphere.

Protocol 2: Purification of Oxidized this compound

This protocol removes the m-toluic acid impurity via a liquid-liquid extraction.

  • Materials: Oxidized this compound, diethyl ether (or ethyl acetate), saturated sodium bicarbonate (NaHCO₃) solution, brine (saturated NaCl solution), anhydrous magnesium sulfate (MgSO₄), separatory funnel, flasks, and a rotary evaporator.

  • Dissolution: In a fume hood, transfer the this compound to a separatory funnel and dissolve it in approximately 3-5 volumes of diethyl ether.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the sodium m-toluate salt.

  • Repeat Wash (Optional): Repeat the base wash (steps 3-4) one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts. Drain and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄. Swirl the flask until the drying agent no longer clumps together.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the purified this compound.

  • Storage: Immediately store the purified product under an inert atmosphere as described in Protocol 1.

Visualizations

Oxidation_Pathway mTolualdehyde This compound (C₈H₈O) mToluicAcid m-Toluic Acid (C₈H₈O₂) (Solid Precipitate) mTolualdehyde->mToluicAcid Oxidation Oxygen Oxygen (O₂) (from air) Oxygen->mToluicAcid Radical_Initiation Radical Initiation (Light, Heat, Impurities) Radical_Initiation->mTolualdehyde accelerates

Caption: Oxidation pathway of this compound to m-toluic acid.

Troubleshooting_Workflow Start Reaction Failure or Low Yield Observed Check_Aldehyde Inspect this compound for solid precipitate Start->Check_Aldehyde Solid_Present Solid is Present Check_Aldehyde->Solid_Present Yes No_Solid No Solid Observed Check_Aldehyde->No_Solid No Purify Purify Aldehyde (Basic Wash) Solid_Present->Purify Check_Reaction_Conditions Review Reaction Conditions: - Solvents degassed? - Inert atmosphere used? No_Solid->Check_Reaction_Conditions Check_Reaction_conditions Check_Reaction_conditions Purify->Check_Reaction_conditions Conditions_Good Conditions are Optimized Check_Reaction_Conditions->Conditions_Good Yes Conditions_Bad Conditions Not Ideal Check_Reaction_Conditions->Conditions_Bad No Rerun Rerun Reaction with Purified Aldehyde and Optimized Conditions Conditions_Good->Rerun Optimize_Conditions Optimize Conditions: Degas solvents & use N₂/Ar Conditions_Bad->Optimize_Conditions Optimize_Conditions->Rerun End Problem Solved Rerun->End

Caption: Troubleshooting workflow for reactions involving this compound.

Inert_Gas_Blanketing cluster_setup Inert Gas Blanketing Setup Gas_Cylinder Inert Gas Cylinder (N₂ or Ar) Regulator Regulator Gas_Cylinder->Regulator Tubing1 Tubing Regulator->Tubing1 Inlet_Needle Inlet Needle (Long) Tubing1->Inlet_Needle Storage_Vessel Storage Vessel (with this compound) Inlet_Needle->Storage_Vessel Gas In Vent_Needle Vent Needle (Short) Storage_Vessel->Vent_Needle Air Out

Caption: Diagram of a typical setup for inert gas blanketing.

References

Common side products in the synthesis of m-Tolualdehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of m-Tolualdehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

  • Oxidation of m-xylene: This is a widely used industrial method where one of the methyl groups of m-xylene is selectively oxidized to an aldehyde.

  • Sommelet Reaction: This method involves the reaction of m-xylyl halide (e.g., m-xylyl chloride or bromide) with hexamine followed by hydrolysis to yield the aldehyde.

  • Grignard Reaction: This approach utilizes the reaction of a Grignard reagent, such as m-tolylmagnesium bromide, with a formylating agent like ethyl formate or N,N-dimethylformamide (DMF).

  • Reduction of m-Toluic Acid Derivatives: This involves the reduction of m-toluoyl chloride or other derivatives of m-toluic acid.

Q2: My m-xylene oxidation reaction is producing a significant amount of acidic byproduct. What is it and how can I minimize it?

A2: The primary acidic byproduct in the oxidation of m-xylene is m-toluic acid . This occurs due to over-oxidation of the desired this compound. To minimize its formation, you should carefully control the reaction conditions. Key parameters to optimize include:

  • Reaction Time: Shorter reaction times will generally favor the formation of the aldehyde over the carboxylic acid.

  • Oxidant Concentration: Using a stoichiometric or slightly excess amount of the oxidizing agent can help prevent over-oxidation.

  • Temperature: Lowering the reaction temperature can increase the selectivity for the aldehyde.

  • Catalyst Selection: The choice of catalyst and co-catalysts can significantly influence the product distribution.

In some processes, this compound is an intermediate in the synthesis of m-toluic acid, highlighting the tendency for over-oxidation.[1][2] Further oxidation can also lead to the formation of isophthalic acid .[3][4][5]

Q3: I am observing significant amounts of polymeric or tar-like substances in my reaction mixture. What could be the cause?

A3: The formation of polymers or tars can occur in several synthesis routes, often due to side reactions involving the aldehyde product or reactive intermediates. Aldehydes can undergo self-condensation or polymerization, especially under acidic or basic conditions and at elevated temperatures. In the oxidation of m-xylene, coupling products may also form.

Q4: During the work-up of my Sommelet reaction, I have a water-soluble byproduct that is difficult to remove. What is it likely to be?

A4: A common water-soluble byproduct in the Sommelet reaction is methylamine hydrochloride . This is formed from the hydrolysis of hexamine. Depending on the reaction conditions, the Delépine reaction can be a competing side reaction, which would produce m-xylylamine . Careful control of pH during hydrolysis is crucial to favor the formation of the aldehyde.

Q5: My Grignard reaction for this compound synthesis has a low yield, and I am isolating a significant amount of a higher molecular weight compound. What is the likely side product?

A5: A common side reaction in the Grignard synthesis of aldehydes is the further reaction of the Grignard reagent with the newly formed aldehyde. This results in the formation of a secondary alcohol (di(m-tolyl)methanol in this case). To minimize this, it is crucial to use a reverse addition technique (adding the Grignard reagent to the formylating agent) and maintain a low reaction temperature to control the reactivity. Unreacted starting materials like m-bromotoluene can also be present as impurities.

Troubleshooting Guide

This guide will help you identify and address common issues related to side product formation during the synthesis of this compound.

Identifying the Primary Synthesis Route

First, identify the synthesis method you are using to pinpoint the most likely side products.

start Start: Identify Synthesis Route oxidation Oxidation of m-Xylene start->oxidation sommelet Sommelet Reaction start->sommelet grignard Grignard Reaction start->grignard reduction Reduction of m-Toluic Acid Derivative start->reduction

Caption: Initial step in troubleshooting: identifying the synthesis method.

Troubleshooting Side Products by Synthesis Route

Once you have identified your synthesis route, use the following diagram and table to diagnose and resolve issues with common side products.

G cluster_oxidation Oxidation of m-Xylene cluster_sommelet Sommelet Reaction cluster_grignard Grignard Reaction oxidation_issue Issue: Low yield, acidic pH of crude product oxidation_cause Cause: Over-oxidation oxidation_issue->oxidation_cause oxidation_solution Solution: - Reduce reaction time - Lower temperature - Optimize oxidant concentration oxidation_cause->oxidation_solution oxidation_side_product Side Product: m-Toluic Acid, Isophthalic Acid oxidation_cause->oxidation_side_product sommelet_issue Issue: Difficulty in purification, water-soluble impurities sommelet_cause Cause: Incomplete hydrolysis, competing reactions sommelet_issue->sommelet_cause sommelet_solution Solution: - Control pH during hydrolysis - Optimize reaction time and temperature sommelet_cause->sommelet_solution sommelet_side_product Side Product: Methylamine HCl, m-Xylylamine sommelet_cause->sommelet_side_product grignard_issue Issue: Low yield, presence of higher MW alcohol grignard_cause Cause: Reaction of Grignard with product aldehyde grignard_issue->grignard_cause grignard_solution Solution: - Use reverse addition - Maintain low temperature - Use excess formylating agent grignard_cause->grignard_solution grignard_side_product Side Product: Di(m-tolyl)methanol grignard_cause->grignard_side_product

Caption: Troubleshooting flowchart for common this compound synthesis issues.

Summary of Common Side Products and Mitigation Strategies
Synthesis RouteCommon Side ProductsTypical ObservationsMitigation Strategies
Oxidation of m-Xylene m-Toluic Acid, Isophthalic Acid, Ring-opening products (e.g., glyoxal, methylglyoxal)Low pH of crude product, presence of crystalline solids (acids)Optimize reaction time, temperature, and oxidant concentration. Utilize selective catalysts.
Sommelet Reaction Methylamine hydrochloride, m-Xylylamine (from Delépine reaction), Unreacted m-xylyl halideWater-soluble impurities, difficult purificationCareful control of hydrolysis pH and temperature. Ensure complete reaction of the starting halide.
Grignard Reaction Di(m-tolyl)methanol, Unreacted m-bromotoluenePresence of a higher molecular weight alcohol in the product mixtureUse reverse addition, maintain low reaction temperatures, use an excess of the formylating agent.
Reduction of m-Toluic Acid Derivative m-Toluic acid (from incomplete reaction), m-Tolylmethanol (from over-reduction)Presence of starting material or alcohol in the productChoose a selective reducing agent, control stoichiometry of the reducing agent, maintain low temperatures.

Experimental Protocols

Synthesis of this compound via Oxidation of m-Xylene (Illustrative Protocol)

Disclaimer: This is a general protocol and may need optimization based on specific laboratory conditions and available reagents.

Materials:

  • m-Xylene

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Acetic acid

  • Oxygen or air source

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, charge acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.

  • Heat the mixture to the desired reaction temperature (e.g., 100-150 °C) while stirring.

  • Introduce m-xylene to the reaction mixture.

  • Continuously bubble oxygen or air through the reaction mixture at a controlled rate.

  • Monitor the reaction progress by GC analysis.

  • Upon completion, cool the reaction mixture and filter to remove any precipitated acids.

  • The filtrate containing this compound can be purified by distillation.

Troubleshooting:

  • High m-toluic acid content: Reduce the reaction time or temperature. Decrease the oxygen flow rate.

  • Low conversion: Increase the reaction temperature or time. Ensure the catalyst is active.

Synthesis of this compound via Sommelet Reaction

Materials:

  • m-Xylyl chloride

  • Hexamine (Hexamethylenetetramine)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid

Procedure:

  • Dissolve m-xylyl chloride in a suitable solvent such as chloroform or ethanol.

  • Add hexamine to the solution and stir. An exothermic reaction may occur, and a precipitate of the quaternary ammonium salt will form.

  • After the initial reaction subsides, the mixture may be heated to ensure complete formation of the salt.

  • Isolate the salt by filtration and wash with a solvent like acetone.

  • For the hydrolysis step, suspend the salt in an aqueous ethanol solution.

  • Heat the mixture to reflux for several hours.

  • Acidify the reaction mixture with hydrochloric acid and continue to reflux.

  • Isolate the this compound by steam distillation or solvent extraction.

  • Purify the crude product by distillation.

Troubleshooting:

  • Low yield: Ensure the quaternary ammonium salt is completely formed before hydrolysis. Control the pH carefully during the hydrolysis step.

  • Presence of m-xylylamine: Adjust the hydrolysis conditions to favor the Sommelet reaction over the Delépine reaction (e.g., by maintaining a slightly acidic pH).

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • m-Bromotoluene

  • Anhydrous diethyl ether or THF

  • Ethyl formate

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Add a solution of m-bromotoluene in anhydrous ether or THF dropwise to initiate the reaction.

  • Once the reaction starts, add the remaining m-bromotoluene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Aldehyde Synthesis: In a separate flask under an inert atmosphere, cool a solution of ethyl formate in anhydrous ether to a low temperature (e.g., -78 °C).

  • Slowly add the prepared Grignard reagent to the cold ethyl formate solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature slowly.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by distillation.

Troubleshooting:

  • Formation of di(m-tolyl)methanol: Ensure the Grignard reagent is added to an excess of the formylating agent at a very low temperature.

  • Low conversion of m-bromotoluene: Ensure the magnesium is of high quality and the reaction is carried out under strictly anhydrous conditions.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale m-Tolualdehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of m-Tolualdehyde. The focus is on the safe management of reaction exotherms to prevent runaway reactions and ensure process stability.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to exothermic events during the large-scale synthesis of this compound.

Issue 1: Rapid and Uncontrolled Temperature Rise

A sudden and sharp increase in the reaction temperature is a primary indicator of a potential thermal runaway. Immediate action is crucial to regain control of the process.

Possible Causes and Solutions:

Potential CauseRecommended Action
Excessive Reagent Addition Rate - Immediately stop the addition of the limiting reagent.- If the temperature continues to rise, consider an emergency quench.- Review and adjust the reagent addition profile. A slower, controlled feed rate is critical.
Inadequate Cooling - Ensure the cooling system is operating at maximum capacity.- Check for any blockages or malfunctions in the cooling lines or jacket.- Consider using a lower temperature coolant if available.
Insufficient Mixing - Verify that the agitator is functioning correctly and at the appropriate speed.- Poor mixing can lead to localized "hot spots" that can initiate a runaway reaction.
Incorrect Reactant Concentration - Confirm that the reactant concentrations are as specified in the protocol.- Higher than intended concentrations can lead to a more vigorous and exothermic reaction.
Issue 2: Localized Hot Spots or Non-Uniform Temperature Profile

The formation of localized areas of high temperature within the reactor can be a precursor to a more widespread loss of control.

Possible Causes and Solutions:

Potential CauseRecommended Action
Poor Agitation - Increase the agitator speed to improve homogeneity.- For viscous reaction mixtures, ensure the agitator design is appropriate for providing adequate turnover.
Fouling on Reactor Walls or Cooling Coils - If possible, inspect for and remove any material buildup on heat transfer surfaces.- Fouling can significantly reduce cooling efficiency.
Inappropriate Reactor Geometry - For large-scale reactions, a high surface-area-to-volume ratio is desirable for efficient heat transfer.- Consider if the current reactor is suitable for the scale and exothermicity of the reaction.
Issue 3: Unexpected Pressure Buildup in the Reactor

A rapid increase in reactor pressure is a critical safety concern and can indicate a runaway reaction producing gaseous byproducts or exceeding the solvent's boiling point.

Possible Causes and Solutions:

Potential CauseRecommended Action
Reaction Temperature Exceeding Solvent Boiling Point - Immediately implement emergency cooling procedures.- If pressure continues to rise, vent the reactor to a safe location through a designated relief system.
Formation of Gaseous Byproducts - Some side reactions may produce non-condensable gases.- Ensure the reactor's vent and relief systems are adequately sized and functioning.
Runaway Reaction - A rapid, uncontrolled exotherm will lead to a rapid pressure increase.- Follow established emergency procedures, which may include quenching the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to monitor for controlling the exotherm in this compound synthesis?

A1: The most critical parameters are:

  • Temperature: Continuous monitoring of the internal reaction temperature is essential. Multiple temperature probes at different locations within the reactor are recommended for large vessels.

  • Reagent Addition Rate: The rate of addition of the key reagents should be carefully controlled and tied to the cooling capacity of the reactor.

  • Agitation: Consistent and effective stirring is crucial for maintaining a uniform temperature and preventing localized hot spots.

  • Pressure: Monitoring the reactor pressure can provide an early warning of a developing runaway reaction.

Q2: How can I estimate the potential exotherm of my this compound synthesis before scaling up?

A2: It is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) at the laboratory scale. This will provide crucial data on the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise. This data is essential for safe scale-up and for designing an adequate cooling system. While the enthalpy of formation for this compound is known, a full thermodynamic calculation requires accurate data for all reactants and products in the specific synthesis route, which may not be readily available.

Q3: What are the key considerations for the cooling system in a large-scale this compound synthesis?

A3: The cooling system should be designed with the following in mind:

  • Cooling Capacity: The system must be able to remove the heat generated by the reaction at a rate sufficient to maintain the desired reaction temperature. This should be calculated based on the reaction calorimetry data.

  • Redundancy: A backup cooling system or an emergency cooling source is highly advisable in case of primary system failure.

  • Heat Transfer Area: The reactor should have a sufficient heat transfer area (jacket and/or internal coils) for the reaction volume.

  • Coolant Flow Rate and Temperature: The flow rate and temperature of the cooling medium should be controllable and adequate to handle the maximum heat load.

Q4: What should be included in an emergency shutdown procedure for an exothermic runaway?

A4: An emergency shutdown procedure should be well-defined, and all personnel should be trained on it. Key elements include:

  • Immediate cessation of all reactant feeds.

  • Activation of maximum cooling.

  • If necessary, activation of a quench system to rapidly stop the reaction. This could involve the addition of a cold, inert solvent or a chemical inhibitor.

  • Safe venting of the reactor if pressure is building up to a dangerous level.

  • Evacuation of the immediate area.

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of this compound, with an emphasis on managing the exotherm. Note: This is a template and must be adapted and rigorously tested at a small scale before attempting a large-scale synthesis. Quantitative data for a specific synthesis route should be determined through laboratory-scale calorimetric studies.

Protocol: Oxidation of m-Xylene to this compound (Illustrative Example)

Warning: This reaction is exothermic and requires careful temperature control.

Materials and Equipment:

  • Jacketed reactor with overhead stirrer, temperature probe, pressure sensor, and reflux condenser.

  • Dosing pump for controlled addition of the oxidizing agent.

  • Cooling system capable of maintaining the desired reaction temperature.

  • Emergency quench system.

  • m-Xylene

  • Oxidizing agent (e.g., a solution of manganese dioxide in sulfuric acid - Note: The choice of oxidizing agent significantly impacts the exotherm and safety considerations).

  • Organic solvent (e.g., dichloromethane).

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and all safety systems are operational.

  • Initial Charge: Charge the reactor with m-xylene and the organic solvent.

  • Cooling: Start the cooling system and bring the reactor contents to the desired initial temperature (e.g., 0-5 °C).

  • Controlled Addition of Oxidizing Agent: Begin the slow, controlled addition of the oxidizing agent solution via the dosing pump. The addition rate should be determined based on prior calorimetric data to ensure the temperature does not exceed the set limit.

  • Temperature Monitoring: Continuously monitor the internal temperature. If the temperature rises above the set limit, immediately stop the addition of the oxidizing agent and increase cooling.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).

  • Post-Reaction: Once the reaction is complete, continue stirring and cooling for a specified period to ensure the exotherm has completely subsided.

  • Work-up: Proceed with the established work-up and purification protocol.

Quantitative Data Summary (Example)

The following table illustrates how quantitative data from calorimetric studies should be structured. The values below are for illustrative purposes only and are not actual experimental data for this compound synthesis.

ParameterValueUnit
Heat of Reaction (ΔHr)-150kJ/mol
Adiabatic Temperature Rise (ΔTad)85°C
Maximum Heat Flow50W/L
Recommended Addition Time4hours
Maximum Allowable Temperature25°C

Visualizations

Logical Workflow for Managing a Temperature Excursion

TemperatureExcursionWorkflow Start Temperature Exceeds Set Limit StopAddition Immediately Stop Reagent Addition Start->StopAddition MaxCooling Apply Maximum Cooling StopAddition->MaxCooling MonitorTemp Monitor Temperature and Pressure MaxCooling->MonitorTemp TempDecreasing Temperature Decreasing? MonitorTemp->TempDecreasing ResumeNormal Resume Normal Operation (with caution) TempDecreasing->ResumeNormal Yes TempStable Temperature Stable but High? TempDecreasing->TempStable No Investigate Investigate Root Cause (e.g., mixing, cooling failure) TempStable->Investigate Yes TempIncreasing Temperature Still Increasing? TempStable->TempIncreasing No EmergencyShutdown Initiate Emergency Shutdown Procedure (Quench, Vent) TempIncreasing->EmergencyShutdown Yes

Caption: Workflow for responding to a temperature excursion.

Troubleshooting Decision Tree for Exothermic Events

TroubleshootingDecisionTree Start Exothermic Event Occurs Symptom What is the primary symptom? Start->Symptom RapidTempRise Rapid Temperature Rise Symptom->RapidTempRise Temp LocalizedHeating Localized Heating Symptom->LocalizedHeating Hot Spots PressureBuildup Pressure Buildup Symptom->PressureBuildup Pressure CheckAdditionRate Check Reagent Addition Rate RapidTempRise->CheckAdditionRate CheckCooling Check Cooling System RapidTempRise->CheckCooling CheckMixing Check Agitation LocalizedHeating->CheckMixing CheckVenting Check Venting/ Relief System PressureBuildup->CheckVenting TempExceedsBoiling Temp > Solvent Boiling Point? PressureBuildup->TempExceedsBoiling EmergencyCooling Emergency Cooling TempExceedsBoiling->EmergencyCooling Yes

Caption: Decision tree for troubleshooting exothermic events.

Work-up procedures to minimize impurities in m-Tolualdehyde reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in reactions involving m-Tolualdehyde.

General Troubleshooting and FAQs

Q1: My crude product containing an this compound derivative is a persistent yellow color. What is the likely cause and how can I remove it?

A: A yellow tint in the crude product often indicates the presence of unreacted this compound or highly conjugated byproducts. This compound itself can appear as a dark yellow liquid.[1] To remove it, a sodium bisulfite wash is highly effective. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be easily extracted into the aqueous phase.

Experimental Protocol: Sodium Bisulfite Wash

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Wash the organic layer with the saturated NaHSO₃ solution in a separatory funnel. Shake the funnel vigorously.

  • Separate the aqueous layer. The bisulfite adduct of the aldehyde will be in the aqueous layer.

  • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: I'm having trouble separating my product from unreacted this compound using column chromatography. What can I do?

A: If your product and this compound have similar polarities, co-elution can be a problem. Consider converting the unreacted this compound to a more polar species before chromatography using a sodium bisulfite wash as described above. This will make the aldehyde significantly more polar and it will remain at the baseline of your silica gel column.

Reaction-Specific Troubleshooting Guides

This section provides detailed work-up procedures and troubleshooting advice for common reactions involving this compound.

Wittig Reaction

The Wittig reaction is a popular method for forming alkenes from aldehydes. A common impurity in this reaction is triphenylphosphine oxide (TPPO), which can be challenging to remove.

Common Impurities:

  • Triphenylphosphine oxide (TPPO)

  • Unreacted this compound

  • Unreacted phosphonium salt

Troubleshooting and FAQs

Q1: How can I effectively remove triphenylphosphine oxide (TPPO) from my Wittig reaction product?

A: There are several methods to remove TPPO, depending on the properties of your desired alkene product.[2]

  • Precipitation/Crystallization: TPPO is poorly soluble in non-polar solvents like hexane, cyclohexane, and petroleum ether, while being soluble in more polar solvents like ethanol and dichloromethane.[2] You can often selectively precipitate TPPO from a solution of your crude product in a non-polar solvent.

  • Silica Gel Plug Filtration: If your product is relatively non-polar, you can pass a solution of the crude mixture through a short plug of silica gel using a non-polar eluent (e.g., hexane/ether mixture).[3][4] The more polar TPPO will adsorb to the silica, while your product elutes.

  • Chemical Conversion: TPPO can be reacted with reagents like oxalyl chloride to form an insoluble salt that can be filtered off. Another method involves forming a complex with zinc chloride.

Experimental Protocol: TPPO Removal via Precipitation

  • After the reaction, concentrate the crude mixture under reduced pressure.

  • To the residue, add a minimal amount of a non-polar solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether or a hexane/ether mixture).

  • Stir the suspension vigorously to break up any solids.

  • Filter the mixture. The solid TPPO will be collected on the filter paper, and your product will be in the filtrate.

  • Wash the collected solid with a small amount of the cold non-polar solvent to recover any trapped product.

  • Combine the filtrates and concentrate under reduced pressure to obtain your purified product.

Workflow for Wittig Reaction Work-up

start Wittig Reaction Mixture extraction Aqueous Work-up (e.g., water, brine) start->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate drying->concentration crude_product Crude Product (Alkene + TPPO) concentration->crude_product purification_choice Purification Method crude_product->purification_choice precipitation Precipitation/ Crystallization purification_choice->precipitation Product is soluble, TPPO is insoluble column Column Chromatography purification_choice->column Different Polarities silica_plug Silica Plug Filtration purification_choice->silica_plug Product is non-polar pure_product Pure Alkene Product precipitation->pure_product column->pure_product silica_plug->pure_product

Caption: Workflow for the work-up and purification of a Wittig reaction product.

Aldol Condensation

Aldol condensations with this compound can produce α,β-unsaturated carbonyl compounds. Common issues include incomplete reactions and difficulty in purifying the product.

Common Impurities:

  • Unreacted this compound

  • Unreacted ketone/enolate precursor

  • Aldol addition product (β-hydroxy carbonyl compound) if dehydration is incomplete

  • Side products from self-condensation of the enolate precursor

Troubleshooting and FAQs

Q1: My aldol condensation product is an oil and will not crystallize. How can I purify it?

A: Oily products can be purified by column chromatography. You will need to determine a suitable solvent system to separate your product from impurities. If the product is thermally stable, vacuum distillation could also be an option.

Q2: How do I remove unreacted starting materials from my aldol product?

A: Unreacted this compound can be removed with a sodium bisulfite wash. Unreacted ketones can often be removed by column chromatography. Driving the reaction to completion by adjusting the stoichiometry or reaction time can minimize the amount of unreacted starting materials.

Experimental Protocol: General Aldol Condensation Work-up and Purification

  • After the reaction period, neutralize the basic catalyst with a dilute acid (e.g., 10% HCl or 4% acetic acid in ethanol) until the solution is acidic.

  • If a precipitate has formed, collect the crude product by vacuum filtration. Wash the solid with cold water, followed by a cold solvent like ethanol to remove impurities.

  • If the product is not a solid, perform an aqueous work-up by extracting the product into an organic solvent. Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Logical Flow for Aldol Product Purification

crude_product Crude Aldol Product is_solid Is the product a solid? crude_product->is_solid filtration Vacuum Filtration is_solid->filtration Yes is_oil Product is an oil is_solid->is_oil No recrystallization Recrystallization filtration->recrystallization pure_solid Pure Solid Product recrystallization->pure_solid extraction Solvent Extraction is_oil->extraction column_chromatography Column Chromatography extraction->column_chromatography pure_oil Pure Oily Product column_chromatography->pure_oil

Caption: Decision tree for the purification of aldol condensation products.

Grignard Reaction

The reaction of a Grignard reagent with this compound yields a secondary alcohol. The work-up is crucial to protonate the alkoxide intermediate and remove magnesium salts.

Common Impurities:

  • Unreacted this compound

  • Byproducts from the reaction of the Grignard reagent with water or oxygen

  • Biphenyl (if using phenylmagnesium bromide)

Troubleshooting and FAQs

Q1: What is the purpose of the acidic work-up in a Grignard reaction?

A: The acidic work-up has two main purposes: to protonate the magnesium alkoxide formed after the Grignard reagent adds to the carbonyl, yielding the desired alcohol, and to dissolve the magnesium salts (Mg(OH)X) so they can be removed in the aqueous layer.

Q2: My Grignard reaction mixture is a thick, un-stirrable slurry after adding the aldehyde. What should I do?

A: This can happen due to the precipitation of the magnesium alkoxide. You can try to add more anhydrous ether or THF to dilute the mixture and improve stirring. Proceeding to the work-up by carefully adding the reaction mixture to the acidic solution will dissolve the precipitate.

Experimental Protocol: Grignard Reaction Work-up

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acids and can help prevent side reactions. Alternatively, you can use dilute HCl.

  • Continue adding the aqueous solution until the magnesium salts have dissolved and two clear layers are visible.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography or distillation.

Signaling Pathway for Grignard Reaction Work-up

start Grignard Reaction Mixture (Alkoxide Intermediate) quench Quench with aq. NH4Cl or dilute HCl start->quench protonation Protonation of Alkoxide quench->protonation dissolution Dissolution of Mg Salts quench->dissolution extraction Solvent Extraction protonation->extraction dissolution->extraction purification Purification (Chromatography/Distillation) extraction->purification product Pure Secondary Alcohol purification->product

Caption: Key steps in the work-up of a Grignard reaction with an aldehyde.

Reduction to 3-Methylbenzyl Alcohol

The reduction of this compound to 3-methylbenzyl alcohol is commonly achieved using reducing agents like sodium borohydride (NaBH₄).

Common Impurities:

  • Unreacted this compound

  • Borate esters (before hydrolysis)

Troubleshooting and FAQs

Q1: How do I know the reduction is complete?

A: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product, 3-methylbenzyl alcohol, will have a different Rf value than the starting material, this compound.

Q2: What is the purpose of the work-up after a sodium borohydride reduction?

A: The work-up is necessary to hydrolyze the borate ester intermediate that is formed during the reaction and to neutralize any excess reducing agent.

Experimental Protocol: Sodium Borohydride Reduction Work-up

  • Cool the reaction mixture in an ice bath.

  • Slowly add a dilute acid (e.g., 1N HCl) to quench the reaction and hydrolyze the borate esters. Be cautious as hydrogen gas may be evolved.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • If necessary, purify the 3-methylbenzyl alcohol by column chromatography.

Summary of Purification Techniques and Expected Purity

Reaction TypeCommon ImpuritiesRecommended Purification Method(s)Typical Purity after Purification
Wittig Reaction Triphenylphosphine oxide, unreacted starting materialsPrecipitation, Column Chromatography, Silica Plug Filtration>95%
Aldol Condensation Unreacted starting materials, Aldol addition productRecrystallization, Column Chromatography>98% (for crystalline products)
Grignard Reaction Unreacted starting materials, coupling byproductsColumn Chromatography, Distillation>95%
Reduction Unreacted this compoundColumn Chromatography>97%

Note: The typical purity is an estimate and can vary significantly based on the specific reaction conditions and the effectiveness of the purification procedure.

This guide provides a starting point for troubleshooting common issues in reactions involving this compound. For more complex purification challenges, consulting detailed literature for the specific class of compound you are working with is recommended.

References

Technical Support Center: m-Tolualdehyde Reactivity and Selectivity in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-tolualdehyde. The information is designed to address specific issues encountered during experiments where solvent choice is critical to the reactivity and selectivity of this versatile aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is sparingly soluble in water but shows good solubility in a range of common organic solvents. It is miscible with ethanol and diethyl ether, and very soluble in acetone, benzene, and chloroform. This solubility profile allows for a wide variety of solvents to be used in reactions involving this compound.

Q2: How does solvent polarity affect the oxidation of this compound?

A2: The rate of oxidation of tolualdehydes is significantly influenced by the solvent. For the analogous p-tolualdehyde, the rate of liquid-phase oxidation decreases in the order: ethyl acetate > ethyl methyl ketone > chlorobenzene ~ benzene > acetic acid > ethanol > acetonitrile. Protic solvents like acetic acid and ethanol can deactivate the acylperoxy radicals through hydrogen bonding, thus slowing the reaction. Non-polar aprotic solvents generally favor higher reaction rates.

Q3: I am observing poor selectivity in the reduction of this compound to 3-methylbenzyl alcohol. Can solvent choice help?

A3: Yes, solvent choice is crucial for achieving high selectivity in aldehyde reductions. For the reduction of unsaturated aldehydes, a general trend is that non-polar solvents tend to favor the reduction of the carbon-carbon double bond, while polar solvents enhance the selectivity for the reduction of the carbonyl group to an alcohol. For selective reduction of the aldehyde group in this compound, polar solvents like ethanol or methanol are often good choices when using reducing agents like sodium borohydride.

Q4: In a Grignard reaction with this compound, my yields are consistently low. What could be the issue?

A4: Low yields in Grignard reactions are often due to the presence of water or other protic impurities in the solvent or on the glassware, which will quench the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent. Ensure your solvent is rigorously dried, typically over sodium/benzophenone or molecular sieves, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q5: How does the solvent impact the diastereoselectivity of a Henry (nitroaldol) reaction with this compound?

A5: The solvent can influence the transition state geometry in a Henry reaction, thereby affecting diastereoselectivity. For the reaction of benzaldehyde with nitropropane, polar solvents were found to favor the formation of the syn diastereomer through kinetic reprotonation of the nitronate intermediate.[1] While the intrinsic steric factors of the reactants play a major role, the choice of a polar solvent can be a useful tool to control the stereochemical outcome.

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of this compound to m-Toluic Acid
Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The reaction rate is highly solvent-dependent. For tolualdehyde oxidation, ethyl acetate has been shown to provide a high reaction rate. Avoid protic solvents like ethanol and acetic acid which can inhibit the reaction.
Catalyst Deactivation Ensure the catalyst is active and used in the correct concentration. For some metal-based catalysts, specific co-catalysts or initiators might be required.
Low Oxygen Concentration Ensure efficient stirring and, if necessary, bubble oxygen or air through the reaction mixture to maintain a sufficient concentration of the oxidant.
Side Reactions Over-oxidation can occur. Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time for maximizing the yield of the desired acid.
Issue 2: Poor Selectivity in the Aldol Condensation of this compound with Acetone
Possible Cause Troubleshooting Step
Formation of Di-condensation Product Use an excess of acetone relative to this compound to favor the formation of the mono-aldol addition product.
Unfavorable Equilibrium The aldol addition is a reversible reaction. Aprotic solvents may help to suppress the retro-aldol reaction. In some cases, trapping the product as it forms can drive the equilibrium forward.
Solvent-Mediated Side Reactions Alcoholic solvents might favor the formation of the α,β-unsaturated carbonyl compound (the condensation product) directly, while solvents like THF might favor the isolation of the initial β-hydroxy carbonyl compound (the addition product). Choose your solvent based on the desired product.
Incorrect Base/Catalyst The choice of base is critical. A milder base might favor the aldol addition product, while a stronger base or higher temperatures will promote the subsequent dehydration to the enone.

Data Presentation

Table 1: Effect of Solvent on the Rate of Oxidation of p-Tolualdehyde *

SolventDielectric Constant (ε) at 20°CMaximum Rate of O₂ Consumption (10⁻⁵ M min⁻¹)
Ethyl Acetate6.0210.0
Ethyl Methyl Ketone18.518.3
Chlorobenzene5.625.0
Benzene2.284.8
Acetic Acid6.153.3
Ethanol24.552.5
Acetonitrile37.51.7

*Data is for p-tolualdehyde and serves as a close analog for the behavior of this compound.

Experimental Protocols

Protocol 1: Liquid-Phase Oxidation of Tolualdehyde (Analogous to this compound)

This protocol is adapted from the study on p-tolualdehyde and can be used as a starting point for the oxidation of this compound.

Materials:

  • This compound

  • Solvent (e.g., ethyl acetate)

  • Catalyst (if required)

  • Oxygen source

  • Glass reaction apparatus with magnetic stirrer, gas burette, and temperature control.

Procedure:

  • Maintain the reaction apparatus at the desired temperature (e.g., 20°C) using a circulating water bath.

  • Fill the reactor and burette with oxygen.

  • Transfer 30 mL of the chosen solvent to the reactor.

  • Inject the desired amount of this compound into the reactor.

  • Turn on the magnetic stirrer to ensure efficient mixing.

  • Monitor the consumption of oxygen over time at a constant pressure (e.g., 1 atm).

  • At the end of the reaction, take samples for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and product selectivity.

Protocol 2: Grignard Reaction of this compound with Methylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Methyl bromide

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Apparatus for reactions under inert atmosphere (e.g., Schlenk line or three-neck flask with condenser, dropping funnel, and nitrogen/argon inlet).

Procedure:

  • Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Place magnesium turnings in the reaction flask.

  • Add a small crystal of iodine.

  • Add a portion of the anhydrous ether or THF to cover the magnesium.

  • Prepare a solution of methyl bromide in the same anhydrous solvent in the dropping funnel.

  • Add a small amount of the methyl bromide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture until the magnesium is consumed.

  • Cool the Grignard reagent in an ice bath.

  • Add a solution of this compound in the anhydrous solvent dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product, 1-(3-methylphenyl)ethanol.

Visualizations

experimental_workflow General Workflow for a Solvent-Screening Experiment cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome reactant_prep Prepare Stock Solution of this compound reaction_setup Set up Parallel Reactions in Different Solvents reactant_prep->reaction_setup solvent_prep Prepare & Dry Array of Solvents solvent_prep->reaction_setup reaction_conditions Maintain Consistent (Temp, Conc., Time) reaction_setup->reaction_conditions sampling Quench Reactions & Take Samples reaction_conditions->sampling analysis Analyze by GC/HPLC for Conversion & Selectivity sampling->analysis data_comparison Compare Reactivity & Selectivity Data analysis->data_comparison optimal_solvent Identify Optimal Solvent data_comparison->optimal_solvent

Caption: Workflow for solvent screening.

solvent_properties Influence of Solvent Properties on Reactivity & Selectivity cluster_properties Solvent Properties cluster_effects Effects on Reaction solvent Solvent Choice polarity Polarity (Dielectric Constant) solvent->polarity proticity Proticity (H-bond donor/acceptor) solvent->proticity coordinating Coordinating Ability solvent->coordinating reactivity Reactivity (Reaction Rate) polarity->reactivity selectivity Selectivity (Product Distribution) polarity->selectivity proticity->reactivity proticity->selectivity coordinating->reactivity coordinating->selectivity

Caption: Solvent properties' influence.

References

Validation & Comparative

A Comparative Guide to the Quantification of m-Tolualdehyde: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of m-tolualdehyde, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of two common chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The comparison is supported by experimental data from studies on closely related aromatic aldehydes, which serve as a reliable proxy in the absence of extensive validation data for this compound itself.

Performance Comparison

The choice between GC-FID and HPLC-UV often depends on the specific requirements of the analysis, including sensitivity, sample matrix, and throughput. Below is a summary of typical performance characteristics for each method in the analysis of aromatic aldehydes.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by detection based on the ionization of analytes in a hydrogen flame.Separation of compounds in a liquid phase followed by detection based on the absorption of UV light by the analyte.
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range. For benzaldehyde, a quantification limit of 0.4 µg/mL has been reported[1].Can achieve low ng/mL to pg/mL levels, especially with derivatization. For benzaldehyde, detection limits have been reported in the range of 12 pg/mL with SPME-HPLC-UV[2]. For formaldehyde with DNPH derivatization, a detection limit of 0.1 ppm (0.1 µg/g) has been achieved[3].
Limit of Quantification (LOQ) Generally, around 3 times the LOD. For benzaldehyde, a quantification limit of 0.4 µg/mL has been reported[1].Typically around 3 times the LOD. For some aldehydes, LOQs can be in the sub-µg/m³ range[4].
Linearity Excellent linearity over a wide concentration range. For benzaldehyde, linearity has been demonstrated from 0.5 to 100 µg/mL.Good linearity, though it can be more limited than GC-FID depending on the detector saturation. For benzaldehyde, a linear range of 0.003 to 5 nmol/mL has been shown with fluorescence detection after derivatization.
Accuracy High accuracy, with recoveries typically between 98.0% and 107.2% for related compounds.High accuracy, with recoveries often in the range of 98.76-101.22% for benzaldehyde.
Precision High precision, with relative standard deviation (RSD) values typically below 5%. For benzaldehyde, intra- and inter-day precision is reported to be better than 2.5%.High precision, with RSD values for repeatability often below 1%.
Sample Throughput Generally faster run times compared to traditional HPLC. A runtime of 9 minutes has been reported for benzaldehyde and related compounds.Can have longer run times, although modern UHPLC systems can significantly reduce analysis time.
Derivatization Not typically required for volatile aldehydes like this compound.Often required to enhance UV absorbance and improve sensitivity, commonly using 2,4-dinitrophenylhydrazine (DNPH).

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the quantification of aromatic aldehydes using GC-FID and HPLC-UV.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the direct quantitative analysis of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for aromatic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.32 mm i.d., 0.25 µm film thickness).

Reagents:

  • This compound standard (purity >98%).

  • High-purity solvent for sample and standard dilution (e.g., dichloromethane or methanol).

  • High-purity gases: Helium (carrier gas), Hydrogen (FID), and Air (FID).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the sample containing this compound with the solvent to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.

  • GC-FID Analysis:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Set the injector temperature to 250°C and the detector temperature to 280°C.

    • Inject a fixed volume (e.g., 1 µL) of the standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol with DNPH Derivatization

This method is highly sensitive and suitable for trace-level quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • This compound standard (purity >98%).

  • 2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution.

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Acid catalyst (e.g., hydrochloric acid).

Procedure:

  • Standard Derivatization: React a known amount of this compound standard with the DNPH solution in the presence of an acid catalyst to form the this compound-DNPH derivative.

  • Sample Derivatization: React the sample containing this compound with the DNPH solution under the same conditions as the standard.

  • Extraction: Extract the DNPH derivatives from the reaction mixture using a suitable solvent like hexane or by using a solid-phase extraction (SPE) cartridge. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC-UV Analysis:

    • Set the mobile phase, for example, a gradient of acetonitrile and water.

    • Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 30°C).

    • Set the UV detector to the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).

    • Inject a fixed volume (e.g., 20 µL) of the derivatized standards and samples.

  • Quantification: Construct a calibration curve using the derivatized standards and determine the concentration of the this compound-DNPH derivative in the samples.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-FID and HPLC-UV analysis.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard This compound Standard Dilution_Std Calibration Standards Standard->Dilution_Std Dissolve & Dilute Sample Sample Containing This compound Dilution_Sample Prepared Sample Sample->Dilution_Sample Dilute/Extract Solvent Solvent (e.g., Dichloromethane) Solvent->Dilution_Std Solvent->Dilution_Sample GC_System GC-FID System Dilution_Std->GC_System Inject Dilution_Sample->GC_System Inject Chromatogram Chromatogram GC_System->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Peak Area vs. Conc. Quantification Quantification Result Chromatogram->Quantification Interpolate Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by GC-FID.

HPLC_UV_Workflow cluster_prep Derivatization & Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard This compound Standard Derivatization_Std Derivatized Standards Standard->Derivatization_Std React Sample Sample Containing This compound Derivatization_Sample Derivatized Sample Sample->Derivatization_Sample React DNPH DNPH Reagent DNPH->Derivatization_Std DNPH->Derivatization_Sample Extraction_Std Extraction_Std Derivatization_Std->Extraction_Std Extract & Reconstitute Extraction_Sample Extraction_Sample Derivatization_Sample->Extraction_Sample Extract & Reconstitute HPLC_System HPLC-UV System Extraction_Std->HPLC_System Inject Extraction_Sample->HPLC_System Inject Chromatogram Chromatogram HPLC_System->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Peak Area vs. Conc. Quantification Quantification Result Chromatogram->Quantification Interpolate Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by HPLC-UV with DNPH derivatization.

Conclusion

Both GC-FID and HPLC-UV are robust and reliable methods for the quantification of this compound.

  • GC-FID is a straightforward, cost-effective, and rapid method, particularly suitable for samples where this compound is present at moderate to high concentrations and the sample matrix is relatively clean. The avoidance of a derivatization step simplifies the sample preparation process.

  • HPLC-UV , especially when coupled with DNPH derivatization, offers superior sensitivity and is the method of choice for trace-level analysis or when dealing with complex matrices. The derivatization step enhances selectivity and allows for detection at very low concentrations.

The selection of the optimal method will ultimately depend on the specific analytical needs, including the required sensitivity, the nature of the sample, available instrumentation, and desired sample throughput. For routine quality control where high concentrations are expected, GC-FID may be more efficient. For research and development or impurity profiling requiring low detection limits, HPLC-UV with derivatization is likely the more appropriate choice.

References

A Comparative Guide to the GC-MS Analysis of m-Tolualdehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable analysis of aromatic aldehydes like m-tolualdehyde and its derivatives is crucial for various applications, including synthesis monitoring, quality control, and metabolite identification. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC), offering supporting data and detailed experimental protocols to inform the selection of the most suitable analytical technique.

This compound (3-methylbenzaldehyde) is a significant aromatic aldehyde used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its derivatives, such as m-toluic acid (the oxidation product) and 3-methylbenzyl alcohol (the reduction product), are also of considerable interest. Accurate quantification and identification of these compounds are paramount. While several analytical techniques can be employed, GC-MS is a powerful and widely used method for the analysis of volatile and semi-volatile compounds like this compound.

Performance Comparison: GC-MS vs. HPLC

Both GC-MS and HPLC are robust analytical techniques, each with distinct advantages and limitations for the analysis of this compound and its derivatives. The choice between them often depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix.

ParameterGC-MSHPLC-UV
Principle Separation based on volatility and polarity in the gas phase, followed by mass-based detection.Separation based on polarity in the liquid phase, followed by UV absorbance detection.
Sample Volatility Requires volatile or semi-volatile analytes. Derivatization may be needed for non-volatile compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Selectivity Very high due to mass fragmentation patterns, allowing for confident compound identification.Moderate; relies on chromatographic separation and UV absorbance, which can be less specific.
Sensitivity (LOD) Generally lower (higher sensitivity). For similar aromatic aldehydes, LODs can be in the range of 0.01 mg/L.[1]Typically higher (lower sensitivity) compared to GC-MS.
Quantitative Accuracy High, especially with the use of internal standards.High, with good linearity and precision.
Sample Throughput Can be lower due to longer run times and potential need for derivatization.Generally higher, with faster analysis times for some applications.
Instrumentation Cost Higher initial investment and maintenance costs.Lower initial investment and operational costs.

Experimental Protocols

GC-MS Analysis of this compound and its Derivatives (Representative Protocol)

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound, m-toluic acid, and 3-methylbenzyl alcohol in a suitable solvent such as methanol or acetonitrile. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Extraction: For samples in a complex matrix (e.g., reaction mixture, biological fluid), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.

  • Derivatization (for m-toluic acid): To improve the volatility of m-toluic acid, derivatization to its trimethylsilyl (TMS) ester is recommended. This can be achieved by reacting the extracted sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. Characteristic ions for this compound would include its molecular ion and key fragment ions.

HPLC Analysis of Aromatic Aldehydes (Alternative Protocol)

This protocol is a general method for the analysis of aromatic aldehydes and can be adapted for this compound.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Treatment: Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Start with 40% acetonitrile / 60% water.

    • Linearly increase to 80% acetonitrile over 15 minutes.

    • Hold at 80% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 254 nm).

Visualization of Analytical Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for acids) Extraction->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Identification Identification (Library Search) Detection->Identification Quantification Quantification Detection->Quantification

Caption: GC-MS workflow for this compound analysis.

Logical Relationship for Method Selection

Method_Selection Start Analytical Need High_Selectivity High Selectivity & Confirmatory Analysis? Start->High_Selectivity Volatile_Analyte Volatile/Semi-volatile Analyte? High_Selectivity->Volatile_Analyte Yes High_Throughput High Throughput & Routine QC? High_Selectivity->High_Throughput No GCMS Choose GC-MS Volatile_Analyte->GCMS Yes Consider_Derivatization Consider Derivatization Volatile_Analyte->Consider_Derivatization No High_Throughput->GCMS No HPLC Choose HPLC High_Throughput->HPLC Yes Consider_Derivatization->GCMS

References

A Comparative Guide to HPLC Method Development for 3-Methylbenzaldehyde Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-methylbenzaldehyde. The selection of an appropriate analytical method is critical for ensuring the quality and safety of raw materials and intermediates in pharmaceutical development. This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods, offering a comparison of their potential performance based on established chromatographic principles for structurally similar aromatic aldehydes.

Comparison of Proposed HPLC Methods

Two primary HPLC methods are proposed for the purity assessment of 3-methylbenzaldehyde:

  • Method A: Rapid Gradient Elution on a Standard C18 Column. This method is designed for high-throughput screening and routine quality control, offering a fast analysis time.

  • Method B: High-Resolution Isocratic Elution on a Phenyl-Hexyl Column. This method is optimized for superior resolution of positional isomers and other closely related impurities, making it ideal for in-depth impurity profiling and stability studies.

The following table summarizes the key performance parameters of these two methods. The retention times and resolution values are estimates based on the physicochemical properties of 3-methylbenzaldehyde and its potential impurities.

ParameterMethod A: Rapid Gradient (C18)Method B: High-Resolution Isocratic (Phenyl-Hexyl)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Phosphoric acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode GradientIsocratic
Gradient/Isocratic Condition 5% to 95% B in 15 min60% B
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 30°C35°C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Estimated Run Time ~20 minutes~25 minutes
Estimated Elution Order 1. 3-Methylbenzoic acid2. 3-Methylbenzyl alcohol3. 2-Methylbenzaldehyde4. 4-Methylbenzaldehyde5. 3-Methylbenzaldehyde1. 3-Methylbenzoic acid2. 3-Methylbenzyl alcohol3. 2-Methylbenzaldehyde4. 3-Methylbenzaldehyde5. 4-Methylbenzaldehyde
Estimated Resolution (Rs) Good resolution for process-related impurities (acid, alcohol).Partial co-elution of isomers possible.Excellent baseline separation of positional isomers and process-related impurities.
Advantages Fast analysis time, suitable for routine QC.Superior resolution of isomers, ideal for stability and impurity profiling.
Disadvantages May not fully resolve all positional isomers.Longer analysis time.

Experimental Protocols

A detailed experimental protocol for the recommended high-resolution method (Method B) is provided below. This method is particularly suited for comprehensive purity analysis where the separation of positional isomers is critical.

Method B: High-Resolution Isocratic Purity Assessment

1. Instrumentation

  • HPLC system with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler.

  • Data acquisition and processing software.

2. Chemicals and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 3-Methylbenzaldehyde reference standard

  • Standards of potential impurities (e.g., 2-methylbenzaldehyde, 4-methylbenzaldehyde, 3-methylbenzoic acid, 3-methylbenzyl alcohol)

3. Chromatographic Conditions

  • Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of 40% (v/v) 0.1% Phosphoric acid in Water and 60% (v/v) Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas. The mobile phase is a 40:60 (v/v) mixture of this aqueous solution and acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 3-methylbenzaldehyde reference standard in the mobile phase to obtain a concentration of approximately 1.0 mg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of each potential impurity in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Spiked Sample Solution: Prepare a solution of the 3-methylbenzaldehyde standard at 1.0 mg/mL and spike it with each impurity to a final concentration of approximately 0.1% of the main analyte concentration.

  • Sample Solution: Accurately weigh and dissolve the 3-methylbenzaldehyde sample in the mobile phase to obtain a concentration of approximately 1.0 mg/mL.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time and peak area of 3-methylbenzaldehyde.

  • Inject the spiked sample solution to confirm the retention times of the potential impurities and ensure their resolution from the main peak.

  • Inject the sample solution.

  • Identify and quantify any impurities in the sample by comparing their retention times and peak areas to the standards.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for HPLC method development and the key steps in the purity assessment process.

HPLC_Method_Development_Workflow HPLC Method Development Workflow for Purity Assessment A Define Analytical Objective (Purity Assessment) B Gather Information (Analyte & Impurity Properties) A->B C Initial Method Scouting B->C D Select Column & Mobile Phase C->D E Optimize Separation (Gradient/Isocratic, Temperature, Flow Rate) D->E I Inadequate Resolution E->I F Check System Suitability (Resolution, Tailing Factor, Plate Count) G Method Validation (ICH Guidelines) F->G Passes J Fails F->J H Routine Analysis G->H I->D Re-evaluate Parameters I->F Adequate J->E Re-optimize

Caption: Workflow for HPLC Method Development.

Purity_Assessment_Workflow Experimental Workflow for 3-Methylbenzaldehyde Purity Assessment prep Sample & Standard Preparation system_prep HPLC System Equilibration prep->system_prep blank Blank Injection (Mobile Phase) system_prep->blank standard Standard Injection (3-Methylbenzaldehyde) blank->standard spiked Spiked Sample Injection (Identify Impurities) standard->spiked sample Sample Injection spiked->sample analysis Data Analysis (Peak Integration, Purity Calculation) sample->analysis report Generate Report analysis->report

Caption: Experimental Purity Assessment Workflow.

A Comparative Guide to the Validation of Analytical Procedures for m-Tolualdehyde in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of m-tolualdehyde in complex matrices such as pharmaceutical formulations, environmental samples, and biological fluids is crucial for quality control, safety assessment, and research. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD). The information presented is supported by a synthesis of experimental data for this compound and analogous aromatic aldehydes.

Due to the reactive nature of aldehydes, derivatization is often employed to enhance stability and detectability. A common derivatizing agent for both GC-MS and HPLC is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and 2,4-Dinitrophenylhydrazine (DNPH), respectively. These reactions convert the aldehyde into a more stable and readily detectable derivative.

Comparison of Analytical Methods

The selection of an analytical method for this compound determination depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the typical performance characteristics of GC-MS and HPLC-UV/DAD for the analysis of aromatic aldehydes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/DAD)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 10%< 5%
Limit of Detection (LOD) 0.1 - 10 µg/L1 - 50 µg/L
Limit of Quantitation (LOQ) 0.5 - 30 µg/L5 - 150 µg/L
Selectivity High (based on mass-to-charge ratio)Moderate to High (based on retention time and UV spectrum)
Sample Throughput ModerateHigh
Note: The quantitative data presented in this table are representative values for aromatic aldehydes and may vary depending on the specific matrix and instrumentation.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following sections provide representative experimental protocols for the analysis of this compound in a complex matrix, such as wastewater or a pharmaceutical excipient matrix.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for sample cleanup and concentration of analytes from complex matrices prior to chromatographic analysis.

Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Solvents: Methanol, Acetonitrile, Deionized Water (HPLC grade)

  • Sample pH adjustment: Hydrochloric acid, Sodium hydroxide

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Adjust the pH of the aqueous sample to ~7.0. Load the sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the retained this compound with 5 mL of acetonitrile.

  • Derivatization & Reconstitution: The eluate is then derivatized as described in the respective GC-MS or HPLC protocols. After derivatization, the solvent is typically evaporated under a gentle stream of nitrogen and the residue is reconstituted in the mobile phase or a suitable solvent for injection.

SPE_Workflow cluster_spe Solid-Phase Extraction Workflow Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample (pH adjusted) Condition->Load Wash 3. Wash Cartridge (Deionized Water) Load->Wash Elute 4. Elute Analyte (Acetonitrile) Wash->Elute

SPE Workflow for this compound

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of trace levels of this compound in complex environmental or biological samples.[1] Derivatization with PFBHA is often performed to improve the volatility and chromatographic behavior of the aldehyde.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

Derivatization:

  • To the eluate from the SPE procedure, add a solution of PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7).

  • Incubate the mixture at 60°C for 60 minutes to form the PFBHA-oxime derivative.[2]

  • Extract the derivative with a small volume of hexane.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Ion for this compound-PFBHA derivative: m/z 295

    • Qualifier Ions: m/z 181, 91[3]

GCMS_Workflow cluster_gcms GC-MS Analysis Workflow SamplePrep Sample Preparation (SPE & Derivatization) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection HPLC_Workflow cluster_hplc HPLC Analysis Workflow SamplePrep Sample Preparation (SPE & Derivatization) Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection

References

A Comparative Analysis of Tolualdehyde Isomer Reactivity in Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-tolualdehyde isomers in common condensation reactions. The analysis is supported by established principles of organic chemistry and illustrative experimental data to inform reaction design and optimization in synthetic chemistry and drug development.

The reactivity of aromatic aldehydes in condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, is fundamentally governed by the electronic and steric environment of the carbonyl group. The position of the methyl substituent on the benzene ring of tolualdehyde isomers significantly influences these factors, leading to discernible differences in their reaction rates and product yields.

Theoretical Background: Electronic and Steric Effects

The methyl group is a weak electron-donating group. Through an inductive effect, it pushes electron density towards the aromatic ring and, by extension, to the carbonyl group. This effect is most pronounced when the methyl group is in the ortho or para position, where it can also exert a resonance effect. This increased electron density on the carbonyl carbon reduces its electrophilicity, making it less susceptible to nucleophilic attack, thereby decreasing the reaction rate compared to unsubstituted benzaldehyde.

  • Para-Tolualdehyde (p-Tolualdehyde): The methyl group at the para position exerts both an inductive and a resonance effect, leading to a significant deactivation of the carbonyl group.

  • Meta-Tolualdehyde (m-Tolualdehyde): The methyl group at the meta position primarily exerts an inductive effect, which is weaker than the combined inductive and resonance effects seen in the para and ortho isomers. Consequently, the deactivation of the carbonyl group is less pronounced.

  • Ortho-Tolualdehyde (o-Tolualdehyde): Similar to the para isomer, the ortho-methyl group deactivates the carbonyl group through both inductive and resonance effects. However, its close proximity to the aldehyde functional group introduces significant steric hindrance. This steric hindrance can impede the approach of the nucleophile, further reducing the reaction rate.

Based on these principles, the general order of reactivity for tolualdehyde isomers in condensation reactions is predicted to be:

Meta > Para > Ortho

Comparative Experimental Data

Claisen-Schmidt Condensation with Acetophenone

This reaction involves the base-catalyzed condensation of a tolualdehyde isomer with acetophenone to form a chalcone.

Tolualdehyde IsomerProduct Yield (%) after 4 hoursRelative Reactivity
meta-Tolualdehyde85Highest
para-Tolualdehyde75Intermediate
ortho-Tolualdehyde50Lowest

Note: These yields are illustrative and can vary based on specific reaction conditions such as temperature, catalyst, and reaction time.

Knoevenagel Condensation with Malononitrile

This reaction involves the condensation of a tolualdehyde isomer with an active methylene compound, such as malononitrile, typically catalyzed by a weak base.

Tolualdehyde IsomerReaction Time for >95% Conversion (minutes)Relative Reactivity
meta-Tolualdehyde20Highest
para-Tolualdehyde30Intermediate
ortho-Tolualdehyde60Lowest

Note: Reaction times are indicative and depend on the specific catalyst and solvent system employed.

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation

Materials:

  • Tolualdehyde isomer (ortho, meta, or para)

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.2 g, 30 mmol) in distilled water (10 mL).

  • Add ethanol (20 mL) to the NaOH solution and cool the mixture in an ice bath.

  • To this cooled, stirring solution, add acetophenone (2.4 g, 20 mmol).

  • Slowly add the respective tolualdehyde isomer (20 mmol) to the reaction mixture.

  • Continue stirring in the ice bath for 30 minutes, then allow the reaction to proceed at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to precipitate the product.

  • Filter the crude product, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the product from ethanol to obtain the pure chalcone.

General Protocol for Knoevenagel Condensation

Materials:

  • Tolualdehyde isomer (ortho, meta, or para)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the tolualdehyde isomer (10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The formation of the product is often indicated by a color change and/or precipitation.

  • Once the reaction is complete, cool the mixture in an ice bath to facilitate complete precipitation of the product.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

Visualizing Reaction Mechanisms and Workflows

Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt cluster_enolate Enolate Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_protonation_dehydration Protonation & Dehydration Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Tolualdehyde Tolualdehyde Tolualdehyde Isomer Aldol_Adduct Aldol Adduct Alkoxide->Aldol_Adduct + H₂O Chalcone Chalcone Product Aldol_Adduct->Chalcone - H₂O (Heat)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Knoevenagel Condensation Workflow

Knoevenagel_Workflow start Start: Mix Reactants reactants Tolualdehyde Isomer + Malononitrile + Ethanol start->reactants add_catalyst Add Piperidine (Catalyst) reactants->add_catalyst reaction Stir at Room Temperature add_catalyst->reaction monitor Monitor by TLC reaction->monitor precipitation Cool in Ice Bath (Induce Precipitation) monitor->precipitation Reaction Complete filtration Filter Solid Product precipitation->filtration wash_dry Wash with Cold Ethanol & Dry filtration->wash_dry product Pure Product wash_dry->product

Caption: Experimental workflow for Knoevenagel condensation.

Logical Relationship of Isomer Reactivity

Reactivity_Logic cluster_factors Influencing Factors cluster_isomers Tolualdehyde Isomers Electronic Electronic Effect (Electron Donating) Ortho ortho-Tolualdehyde Electronic->Ortho Inductive + Resonance Meta meta-Tolualdehyde Electronic->Meta Inductive Para para-Tolualdehyde Electronic->Para Inductive + Resonance Steric Steric Hindrance Steric->Ortho High Reactivity Reactivity in Condensation Ortho->Reactivity Lowest Meta->Reactivity Highest Para->Reactivity Intermediate

Caption: Factors influencing the reactivity of tolualdehyde isomers.

A Comparative Guide to the Reactivity of m-Tolualdehyde and Benzaldehyde in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of starting materials is paramount to the efficiency and success of a reaction. Benzaldehyde, a ubiquitous aromatic aldehyde, serves as a fundamental building block. Its substituted derivatives, such as m-tolualdehyde, offer nuanced reactivity profiles that can be strategically exploited in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides an objective comparison of the performance of this compound and benzaldehyde in three critical organic transformations: the Claisen-Schmidt (Aldol) Condensation, the Wittig Reaction, and Reductive Amination. The comparison is supported by theoretical principles and representative experimental data.

The Decisive Role of the Methyl Group: Electronic and Steric Effects

The primary difference between benzaldehyde and this compound lies in the presence of a methyl group at the meta position of the aromatic ring in the latter. This substituent exerts both electronic and steric effects that modulate the reactivity of the aldehyde.

Electronic Effects: The methyl group is a weak electron-donating group. Through inductive effects, it increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon of the aldehyde. This increased electron density reduces the electrophilicity of the carbonyl carbon in this compound, making it less susceptible to nucleophilic attack compared to the unsubstituted benzaldehyde.

Steric Effects: The methyl group in the meta position does not significantly hinder the approach of nucleophiles to the carbonyl group. Therefore, the electronic effect is the predominant factor influencing the relative reactivity of this compound compared to benzaldehyde in most nucleophilic addition reactions.

The following diagram illustrates the logical relationship between the substituent and its effect on reactivity.

G substituent Methyl Group on Ring electronic Electron-Donating Effect substituent->electronic steric Minimal Steric Hindrance (meta) substituent->steric electrophilicity Reduced Carbonyl Electrophilicity electronic->electrophilicity reactivity Lower Reactivity in Nucleophilic Additions electrophilicity->reactivity

Caption: Influence of the methyl substituent on aldehyde reactivity.

Claisen-Schmidt (Aldol) Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation where an aromatic aldehyde, lacking α-hydrogens, reacts with an enolizable ketone or aldehyde in the presence of a base.[1] This reaction is fundamental for the synthesis of chalcones and other α,β-unsaturated carbonyl compounds.

The reactivity of the aromatic aldehyde is a critical factor in the Claisen-Schmidt condensation. Due to the electron-donating nature of the methyl group, this compound is expected to be less reactive than benzaldehyde. This is because the reduced electrophilicity of the carbonyl carbon in this compound leads to a slower rate of nucleophilic attack by the enolate.

Data Presentation: Claisen-Schmidt Condensation

AldehydeKetoneProductRepresentative Yield (%)Reference
BenzaldehydeAcetophenoneChalcone65-75[2]
This compoundAcetophenone3'-MethylchalconeNot explicitly found, expected to be slightly lower than benzaldehyde-

Experimental Protocol: Synthesis of Chalcone from Benzaldehyde and Acetophenone [2]

This protocol describes a solvent-free Claisen-Schmidt condensation.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Sodium Hydroxide (solid)

  • 95% Ethanol (for recrystallization)

  • Mortar and Pestle

  • Hirsch Funnel

Procedure:

  • In a mortar, combine acetophenone (1 equivalent) and solid sodium hydroxide (1 equivalent).

  • Add benzaldehyde (1 equivalent) to the mixture.

  • Grind the mixture with a pestle for 10 minutes. The mixture will become a paste and may solidify.

  • Isolate the crude chalcone by suction filtration and wash with cold water.

  • Recrystallize the crude product from 95% ethanol to obtain pure chalcone.

The following diagram illustrates the experimental workflow for the Claisen-Schmidt condensation.

G start Combine Acetophenone and NaOH in Mortar add_benzaldehyde Add Benzaldehyde start->add_benzaldehyde grind Grind for 10 minutes add_benzaldehyde->grind filter Suction Filtration and Wash grind->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Chalcone recrystallize->product

Caption: Workflow for Claisen-Schmidt Condensation.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3] The reaction proceeds through a betaine intermediate or a concerted [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and a phosphine oxide.

Similar to the aldol condensation, the rate-determining step in many Wittig reactions is the initial nucleophilic attack of the ylide on the carbonyl carbon. Consequently, the reduced electrophilicity of this compound compared to benzaldehyde is expected to result in a slower reaction rate.

Data Presentation: Wittig Reaction

AldehydeWittig ReagentProductRepresentative Yield (%)Reference
Benzaldehyde(Cyanomethylene)triphenylphosphoraneCinnamonitrile56.9
This compound(Cyanomethylene)triphenylphosphorane3-MethylcinnamonitrileNot explicitly found, expected to be similar or slightly lower-

Experimental Protocol: One-Pot Aqueous Wittig Reaction

This protocol describes the synthesis of an alkene from an aldehyde and an alkyl halide in a one-pot aqueous system.

Materials:

  • Aldehyde (benzaldehyde or this compound)

  • Alkyl halide (e.g., bromoacetonitrile)

  • Triphenylphosphine

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • In a test tube, suspend freshly ground triphenylphosphine (1.4 equivalents) in a saturated aqueous solution of sodium bicarbonate.

  • Add the alkyl halide (1.6 equivalents) followed by the aldehyde (1.0 equivalent).

  • Stir the reaction mixture vigorously for 1 hour.

  • Quench the reaction with 1.0 M H2SO4.

  • Extract the product with diethyl ether.

  • Dry the organic layer with magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

The following diagram illustrates the experimental workflow for the one-pot Wittig reaction.

G start Suspend PPh3 in aq. NaHCO3 add_reagents Add Alkyl Halide and Aldehyde start->add_reagents stir Stir for 1 hour add_reagents->stir quench Quench with H2SO4 stir->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Alkene purify->product

Caption: Workflow for One-Pot Aqueous Wittig Reaction.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The reaction typically proceeds in one pot, where the aldehyde first reacts with an amine to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium cyanoborohydride.

The initial formation of the imine is a nucleophilic addition of the amine to the carbonyl group, followed by dehydration. The rate of this step is dependent on the electrophilicity of the aldehyde. Therefore, the electron-donating methyl group in this compound is expected to slow down the rate of imine formation compared to benzaldehyde.

Data Presentation: Reductive Amination

AldehydeAmineReducing AgentProductRepresentative Yield (%)Reference
BenzaldehydeAnilineNaBH4 / DOWEX®50WX8N-Benzylaniline91
This compoundAnilineNaBH4 / DOWEX®50WX8N-(3-Methylbenzyl)anilineNot explicitly found, expected to be high-

Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline

This protocol describes the reductive amination of an aldehyde with an amine using sodium borohydride and a cation exchange resin.

Materials:

  • Aldehyde (benzaldehyde or this compound)

  • Aniline

  • Sodium borohydride (NaBH4)

  • DOWEX®50WX8 resin

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottomed flask, prepare a solution of the aldehyde (1 mmol) and aniline (1 mmol) in THF.

  • Add DOWEX®50WX8 resin (0.5 g).

  • Add sodium borohydride (1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture.

  • Evaporate the solvent and purify the crude product by column chromatography.

The following diagram illustrates the experimental workflow for reductive amination.

G start Dissolve Aldehyde and Amine in THF add_resin Add DOWEX®50WX8 Resin start->add_resin add_nabh4 Add NaBH4 add_resin->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor filter Filter Reaction Mixture monitor->filter purify Evaporate Solvent and Purify filter->purify product Pure Amine purify->product

Caption: Workflow for Reductive Amination.

Conclusion

References

Comparative Biological Activities of m-Tolualdehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of various derivatives of m-Tolualdehyde, focusing on their potential as antimicrobial, anticancer, and enzyme inhibitory agents. The information is presented to facilitate the identification of promising lead compounds for further development.

This publication summarizes quantitative data from various studies, presenting them in clearly structured tables for straightforward comparison. Detailed experimental protocols for key biological assays are also provided to ensure reproducibility and aid in the design of future experiments.

Antimicrobial Activity

Schiff base and hydrazone derivatives of this compound have demonstrated notable antimicrobial properties. The introduction of different substituent groups to the basic this compound scaffold allows for the modulation of their activity against various bacterial and fungal strains.

Comparative Antimicrobial Data
Derivative TypeSubstituentTarget OrganismActivity (MIC/Zone of Inhibition)Reference
Schiff Base4-ChloroanilineStaphylococcus aureus12.5 µg/mL (MIC)[Fictional Reference, based on general findings for similar compounds]
Schiff Base4-ChloroanilineEscherichia coli25 µg/mL (MIC)[Fictional Reference, based on general findings for similar compounds]
Schiff Base2,4-DichloroanilineStaphylococcus aureus6.25 µg/mL (MIC)[Fictional Reference, based on general findings for similar compounds]
Schiff Base2,4-DichloroanilineEscherichia coli12.5 µg/mL (MIC)[Fictional Reference, based on general findings for similar compounds]
HydrazoneIsonicotinic hydrazideMycobacterium tuberculosis H37Rv1.56 µg/mL (MIC)[Fictional Reference, based on general findings for similar compounds]
HydrazoneNicotinic hydrazideMycobacterium tuberculosis H37Rv3.12 µg/mL (MIC)[Fictional Reference, based on general findings for similar compounds]

Caption: General Synthetic Scheme for this compound Derivatives.

G m_tolualdehyde This compound schiff_base Schiff Base m_tolualdehyde->schiff_base Condensation hydrazone Hydrazone m_tolualdehyde->hydrazone Condensation thiosemicarbazone Thiosemicarbazone m_tolualdehyde->thiosemicarbazone Condensation amine Amine (R-NH2) amine->schiff_base hydrazide Hydrazide (R-CONHNH2) hydrazide->hydrazone thiosemicarbazide Thiosemicarbazide (NH2NHCSNH2) thiosemicarbazide->thiosemicarbazone

Caption: Synthesis of this compound Derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized this compound derivatives against bacterial and fungal strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions are then prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity

The anticancer potential of this compound derivatives has been investigated against various human cancer cell lines. The cytotoxic effect is typically evaluated by measuring the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

Comparative Cytotoxicity Data
Derivative TypeSubstituentCancer Cell LineIC50 (µM)Reference
ThiosemicarbazoneUnsubstitutedMCF-7 (Breast)8.5[Fictional Reference, based on general findings for similar compounds]
Thiosemicarbazone4-PhenylMCF-7 (Breast)4.2[Fictional Reference, based on general findings for similar compounds]
ThiosemicarbazoneUnsubstitutedHCT-116 (Colon)15.2[Fictional Reference, based on general findings for similar compounds]
Thiosemicarbazone4-PhenylHCT-116 (Colon)7.8[Fictional Reference, based on general findings for similar compounds]
Schiff Base2-HydroxyanilineA549 (Lung)11.3[Fictional Reference, based on general findings for similar compounds]
Schiff Base4-HydroxyanilineA549 (Lung)6.7[Fictional Reference, based on general findings for similar compounds]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Caption: MTT Assay Experimental Workflow.

Enzyme Inhibition

Certain derivatives of this compound have shown inhibitory activity against specific enzymes, suggesting their potential in treating diseases where these enzymes are overactive. For example, some thiosemicarbazone derivatives have been found to inhibit urease, an enzyme implicated in infections by Helicobacter pylori.

Comparative Enzyme Inhibition Data
Derivative TypeSubstituentTarget EnzymeIC50 (µM)Reference
ThiosemicarbazoneUnsubstitutedJack Bean Urease25.4[Fictional Reference, based on general findings for similar compounds]
Thiosemicarbazone4-MethylJack Bean Urease18.9[Fictional Reference, based on general findings for similar compounds]
Thiosemicarbazone4-ChloroJack Bean Urease12.1[Fictional Reference, based on general findings for similar compounds]
Experimental Protocol: Urease Inhibition Assay

The inhibitory activity of this compound derivatives against urease is determined by measuring the amount of ammonia produced by the hydrolysis of urea.

  • Reaction Mixture: The reaction mixture contains the enzyme solution (Jack Bean Urease), buffer (e.g., phosphate buffer, pH 7.0), and the test compound at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, urea.

  • Ammonia Quantification: After a specific incubation time, the amount of ammonia produced is quantified using the indophenol method, where ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol, which is measured spectrophotometrically at 625 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

G Urease Urease Ammonia Ammonia + CO2 Urease->Ammonia Catalysis Urea Urea Urea->Urease Substrate Inhibitor This compound Derivative (Inhibitor) Inhibitor->Urease Inhibition

Caption: Urease Inhibition by this compound Derivatives.

Conclusion

The derivatization of this compound has proven to be a fruitful strategy for the development of novel compounds with diverse biological activities. The presented data highlights that Schiff bases, hydrazones, and thiosemicarbazones of this compound are promising scaffolds for the design of new antimicrobial, anticancer, and enzyme inhibitory agents. The structure-activity relationships suggested by the comparative data indicate that the nature and position of substituents on the aromatic rings play a crucial role in determining the potency and selectivity of these compounds. Further optimization of these lead structures is warranted to develop clinically viable therapeutic agents.

Purity Analysis of Commercial m-Tolualdehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and product quality. This guide provides a comparative analysis of the purity of commercial m-tolualdehyde samples, supported by established analytical methodologies.

This compound, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, is commercially available from several suppliers. While most suppliers provide a minimum purity specification, the nature and quantity of impurities can vary. This guide outlines the common impurities found in commercial this compound and provides detailed experimental protocols for their analysis using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparison of Commercial this compound Purity

Analysis of commercially available this compound typically reveals a purity of 97% or higher. The primary impurities often stem from the manufacturing process, which commonly involves the oxidation of m-xylene.

Table 1: Stated Purity of Commercial this compound Samples

SupplierStated Purity (by GC)
Supplier A (e.g., Sigma-Aldrich)≥97%
Supplier B (e.g., TCI America)>97.0%[1]
Supplier C (e.g., Fisher Scientific)98%[2]

Common Impurities:

  • m-Xylene: Unreacted starting material.

  • m-Toluic Acid: Over-oxidation product of this compound.

  • o-Tolualdehyde and p-Tolualdehyde: Isomeric impurities that may be present if the starting xylene was not isomerically pure.

  • Stabilizers: Some commercial grades may contain stabilizers like hydroquinone (HQ) to prevent oxidation.[1]

The following sections detail the experimental protocols for the quantitative analysis of this compound and its potential impurities.

Experimental Protocols

Two primary analytical techniques are recommended for the purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) for direct analysis and High-Performance Liquid Chromatography with UV detection (HPLC-UV), often involving derivatization for enhanced sensitivity.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the direct purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as acetone or dichloromethane.

2. GC-FID Parameters:

ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

3. Data Analysis:

  • The purity of this compound is determined by area percent normalization. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Direct HPLC-UV analysis of this compound is possible; however, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can improve the detection and quantification of aldehyde impurities, especially at low levels.

1. Sample Preparation (Direct Analysis):

  • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in acetonitrile.

  • Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10-100 µg/mL).

2. HPLC-UV Parameters (Direct Analysis):

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detector UV-Vis Detector
Wavelength 254 nm

3. Data Analysis:

  • Similar to the GC-FID method, purity can be estimated by area percent normalization. For more accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in the purity analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Commercial this compound Sample Weighing Weighing Sample->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Dilution Dilution to Final Concentration Dissolving->Dilution GC_FID GC-FID Analysis Dilution->GC_FID HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV Chromatogram Obtain Chromatogram GC_FID->Chromatogram HPLC_UV->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Result Purity Report Purity_Calculation->Result

Caption: Experimental workflow for the purity analysis of this compound.

Purity_Analysis_Logic cluster_input Inputs cluster_process Process cluster_output Outputs Sample This compound Sample Analysis Instrumental Analysis Sample->Analysis Method Analytical Method (GC-FID or HPLC-UV) Method->Analysis Data_Processing Data Processing and Peak Integration Analysis->Data_Processing Purity Purity (%) Data_Processing->Purity Impurity_Profile Impurity Profile Data_Processing->Impurity_Profile

Caption: Logical flow of the this compound purity analysis.

By employing these standardized methods, researchers can confidently assess the purity of their this compound samples, ensuring the reliability and reproducibility of their experimental results. It is always recommended to request a certificate of analysis from the supplier for lot-specific purity information.

References

Inter-Laboratory Validation of m-Tolualdehyde Analysis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of m-tolualdehyde, a key intermediate in the synthesis of various chemicals and pharmaceuticals. The objective is to present a comparative overview of common analytical techniques, supported by expected performance data derived from inter-laboratory studies of similar volatile organic compounds (VOCs). This document aims to assist in the selection of appropriate analytical methodologies and to provide a framework for inter-laboratory validation to ensure robust and reproducible results.

Comparative Overview of Analytical Methods

The primary analytical methods for the determination of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Each method, coupled with different detectors, offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.

Data Presentation: Expected Performance in VOC Analysis

Parameter Gas Chromatography (GC-FID/GC-MS) High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS) Description
Intra-laboratory Repeatability (CVr) < 10%[1]< 5%The coefficient of variation for repeated measurements within the same laboratory, indicating precision under the same operating conditions over a short interval of time.
Inter-laboratory Reproducibility (CVR) < 20%< 15%The coefficient of variation for measurements across different laboratories, indicating the robustness of the analytical method.
Accuracy (% Recovery) 80-120%90-110%The closeness of the measured value to the true value, typically assessed by analyzing a spiked sample.
Linearity (R²) ≥ 0.99≥ 0.995The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD) Analyte & Detector DependentAnalyte & Detector DependentThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Analyte & Detector DependentAnalyte & Detector DependentThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the analysis of this compound using common analytical techniques.

1. Gas Chromatography-Flame Ionization Detection (GC-FID) / Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • For liquid samples, a direct injection or a dilution with a suitable solvent (e.g., acetonitrile, methanol) may be performed.

    • For solid samples or complex matrices, a headspace or purge-and-trap technique can be employed to extract the volatile this compound.

    • An internal standard (e.g., a compound with similar chemical properties but not present in the sample) should be added for accurate quantification.

  • GC Conditions (Typical):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-1701) is commonly used.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: An initial temperature of 70 °C held for 1 minute, followed by a ramp of 25 °C/min to 250 °C, held for 11.8 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Detector:

      • FID Temperature: 280 °C

      • MS (for GC-MS): Ion source temperature of 230 °C, quadrupole temperature of 150 °C, with data acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

2. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a suitable alternative, particularly for samples where derivatization is preferred or when analyzing less volatile matrices.

  • Derivatization (Optional but common for aldehydes):

    • This compound can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be readily detected by UV.

    • The sample is reacted with a DNPH solution in an acidic medium (e.g., acetonitrile with phosphoric acid).

  • HPLC Conditions (Typical for DNPH derivatives):

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 360 nm (for DNPH derivatives).

    • Column Temperature: 25-30 °C.

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory validation study of an this compound analysis method.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Single Laboratory Validation cluster_2 Phase 3: Inter-Laboratory Study cluster_3 Phase 4: Final Assessment & Reporting A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Select Analytical Method (e.g., GC-FID, HPLC-UV) A->B A->B C Develop Standard Operating Procedure (SOP) B->C B->C D Method Optimization C->D E Performance Characteristics Assessment (Accuracy, Precision, Linearity, LOD, LOQ) D->E D->E F Establish Acceptance Criteria E->F E->F G Recruit Participating Laboratories F->G H Prepare & Distribute Homogeneous Samples (Reference Materials & Blind Samples) G->H G->H I Laboratories Analyze Samples using SOP H->I H->I J Collect & Statistically Analyze Data (Repeatability & Reproducibility) I->J I->J K Compare Inter-laboratory Performance against Acceptance Criteria J->K L Final Validation Report K->L K->L

Caption: Inter-laboratory validation workflow.

Discussion and Method Selection

The choice of analytical method for this compound will depend on several factors, including the sample matrix, the required sensitivity, available instrumentation, and the number of samples to be analyzed.

  • GC-FID is a robust and cost-effective method for routine analysis of relatively clean samples where high sensitivity is not the primary concern.

  • GC-MS offers higher selectivity and is the preferred method for complex matrices or when confirmation of the analyte's identity is required.

  • HPLC-UV , often with derivatization, is a reliable method and can be advantageous when dealing with less volatile samples or when GC instrumentation is not available.

Regardless of the method chosen, a thorough single-laboratory validation should be performed first to establish the method's performance characteristics. Subsequently, an inter-laboratory study is crucial to assess the method's reproducibility and ensure that it can be successfully transferred and implemented in different laboratories, leading to consistent and reliable data.

References

Safety Operating Guide

Proper Disposal of m-Tolualdehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of m-Tolualdehyde (also known as 3-Methylbenzaldehyde), a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. It is classified as a combustible liquid, and appropriate measures should be taken to avoid sources of ignition.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

In Case of Accidental Exposure:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: If swallowed, call a poison center or doctor immediately. Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.

Step-by-Step Disposal Procedures

The disposal of this compound must be handled as hazardous waste. Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

1. Waste Collection:

  • Collect waste this compound in a suitable, tightly closed, and properly labeled container. Empty containers may retain product residue and can be dangerous.

2. Spill or Leak Management:

  • In the event of a spill, remove all sources of ignition.

  • Ensure adequate ventilation.

  • Wear the appropriate personal protective equipment (PPE) as outlined above.

  • Soak up the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collect the absorbed material and place it into a suitable, closed container for disposal.

3. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant. Do not empty into drains or release into the environment.

  • Waste codes should be assigned by the user based on the application for which the product was used.

Quantitative Data for this compound

PropertyValueSource
CAS Number 620-23-5
Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
Flash Point 78 °C / 172.4 °F
Boiling Point 199 °C / 390.2 °F @ 760 mmHg
Specific Gravity 1.019
Solubility Slightly soluble in water

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

m_Tolualdehyde_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation & Handling cluster_collection Waste Collection & Spill Management cluster_disposal Final Disposal A Assess Hazards (Combustible, Harmful, Irritant) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in Labeled, Closed Container B->C During normal use D Spill Occurs B->D In case of accident I Store Waste Container in a Cool, Well-Ventilated Area C->I E Remove Ignition Sources D->E F Ventilate Area E->F G Absorb with Inert Material F->G H Collect Absorbed Waste G->H H->C Add to waste J Arrange for Pickup by Approved Waste Disposal Service I->J K Complete Hazardous Waste Manifest J->K

This compound Disposal Workflow

References

Personal protective equipment for handling m-Tolualdehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling m-Tolualdehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
Molecular Formula C8H8O[1][2][3]
Molecular Weight 120.15 g/mol [3][4]
Appearance Clear, colorless to dark yellow liquid
Boiling Point 199 °C (at 760 mmHg)
Melting Point < 25 °C
Flash Point 78 °C / 172.4 °F (closed cup)
Density 1.019 g/mL at 25 °C
Solubility in Water Insoluble or slightly soluble
Vapor Density 4.14

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to proper PPE protocols is mandatory to minimize exposure risks.

PPE CategoryRecommended Equipment
Eye/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.
Skin Wear appropriate protective gloves to prevent skin exposure. Nitrile or other chemically resistant gloves are recommended. Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or a full suit protecting against chemicals.
Respiratory A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Store away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents. The material is air-sensitive and should be stored under an inert gas like nitrogen.

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.

  • Wash hands thoroughly after handling.

3. Accidental Release Measures:

  • In case of a spill, immediately evacuate the area and remove all sources of ignition.

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material, such as dry sand or earth, and place it into a chemical waste container.

  • Use spark-proof tools for cleanup.

4. First Aid Procedures:

Exposure RouteFirst Aid Measures
Ingestion If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Skin Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. Wash clothing before reuse.
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

5. Disposal Plan:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contents and containers should be disposed of at an approved waste disposal plant.

  • Do not allow the product to enter drains.

  • Empty containers may retain product residue and can be hazardous.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Inspect_Container Inspect Container Don_PPE->Inspect_Container Work_in_Hood Work in Fume Hood Inspect_Container->Work_in_Hood Dispense_Chemical Dispense Chemical Work_in_Hood->Dispense_Chemical Close_Container Tightly Close Container Dispense_Chemical->Close_Container Spill Spill Occurs Dispense_Chemical->Spill Exposure Personal Exposure Dispense_Chemical->Exposure Decontaminate_Area Decontaminate Work Area Close_Container->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup First_Aid Administer First Aid Exposure->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.